4-Bromo-7-chloro-8-methylquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-chloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-9(12)3-2-7-8(11)4-5-13-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJBOHONVONFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(C=CN=C12)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653691 | |
| Record name | 4-Bromo-7-chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-42-3 | |
| Record name | Quinoline, 4-bromo-7-chloro-8-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-7-chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromo-7-chloro-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed pathway for the synthesis of 4-bromo-7-chloro-8-methylquinoline, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The elucidated synthetic route is grounded in established chemical principles and supported by methodologies reported for analogous structures. This document offers in-depth experimental protocols, an analysis of the reaction mechanisms, and quantitative data to facilitate successful synthesis by skilled researchers.
Introduction
Substituted quinolines are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their versatile scaffold allows for a wide range of functionalization, leading to compounds with diverse therapeutic properties, including antimalarial, antibacterial, and anticancer activities. The target molecule, this compound (Molecular Formula: C₁₀H₇BrClN, Molecular Weight: 256.53 g/mol ), possesses a unique substitution pattern that makes it a valuable building block for the development of novel chemical entities. This guide details a reliable two-step synthetic pathway commencing with the construction of the quinoline nucleus, followed by a targeted bromination.
Proposed Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. This strategy leverages the well-established Gould-Jacobs reaction for the initial formation of the quinoline ring system, followed by the conversion of a 4-hydroxy intermediate to the final 4-bromo product. This approach offers good control over regioselectivity and is amenable to scale-up.
The overall synthetic transformation is depicted below:
Figure 1: Proposed two-step synthesis of this compound.
Part 1: Synthesis of 7-Chloro-8-methyl-4-hydroxyquinoline via the Gould-Jacobs Reaction
The initial and crucial step in this synthetic sequence is the construction of the 7-chloro-8-methyl-4-hydroxyquinoline core. The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] The reaction proceeds in two distinct stages: an initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization.
Experimental Protocol
Step 1A: Condensation of 3-Chloro-2-methylaniline with Diethyl Ethoxymethylenemalonate
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 3-chloro-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the reaction mixture to 100-110 °C with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.
-
Upon completion, the reaction mixture, which primarily contains diethyl (3-chloro-2-methylanilino)methylenemalonate, is typically used directly in the next step without purification.
Step 1B: Thermal Cyclization
-
In a separate three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and an air condenser, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to approximately 250 °C.
-
Slowly add the crude diethyl (3-chloro-2-methylanilino)methylenemalonate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250-260 °C for 30-60 minutes to facilitate the cyclization. A precipitate of the product should form during this time.
-
Allow the reaction mixture to cool to room temperature.
-
The precipitated solid is collected by filtration and washed with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.
-
The crude 7-chloro-8-methyl-4-hydroxyquinoline can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.
Causality and Mechanistic Insights
The Gould-Jacobs reaction's success hinges on the nucleophilic character of the aniline nitrogen and the electrophilic nature of the ethoxymethylenemalonate. The initial condensation is a nucleophilic substitution where the aniline displaces the ethoxy group. The subsequent thermal cyclization is an intramolecular acylation. The high temperature is necessary to overcome the activation energy for the ring-closing step, which involves the attack of the aromatic ring onto one of the ester carbonyls, followed by the elimination of ethanol.[1] The choice of a high-boiling, inert solvent like Dowtherm A is critical to achieve the required temperature for efficient cyclization.
Part 2: Synthesis of this compound
The final step in the synthesis is the conversion of the 4-hydroxy group of the quinoline intermediate to a bromo group. This transformation is effectively achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃). These reagents are potent and commonly used for the conversion of heteroaromatic hydroxyl compounds to their corresponding halides.[3][4]
Experimental Protocol
-
To a stirred solution of 7-chloro-8-methyl-4-hydroxyquinoline (1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile, slowly add phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) (1.2-1.5 equivalents) at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.
-
The precipitated crude product is collected by filtration, washed with water, and dried.
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.
Causality and Mechanistic Insights
The conversion of the 4-hydroxyquinoline to the 4-bromoquinoline proceeds via the activation of the hydroxyl group by the phosphorus halide reagent. The oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POBr₃ or PBr₃. This forms a good leaving group, a phosphate or phosphite ester derivative. The bromide ion, now a potent nucleophile, then attacks the C4 position of the quinoline ring in an SₙAr (nucleophilic aromatic substitution) type mechanism, displacing the activated oxygen species and yielding the final 4-bromo product.[5] The use of an aprotic solvent like DMF can facilitate the reaction by solubilizing the reactants and intermediates.
Data Summary
| Step | Reactants | Reagents/Solvents | Key Parameters | Product |
| 1A | 3-Chloro-2-methylaniline, Diethyl ethoxymethylenemalonate | - | 100-110 °C, 2-3 h | Diethyl (3-chloro-2-methylanilino)methylenemalonate |
| 1B | Diethyl (3-chloro-2-methylanilino)methylenemalonate | Dowtherm A or Diphenyl ether | 250-260 °C, 30-60 min | 7-Chloro-8-methyl-4-hydroxyquinoline |
| 2 | 7-Chloro-8-methyl-4-hydroxyquinoline | POBr₃ or PBr₃, DMF or Acetonitrile | 80-100 °C, 2-4 h | This compound |
Conclusion
The described two-step synthesis provides a logical and experimentally sound pathway for the preparation of this compound. The methodology is based on well-understood and reliable organic transformations, ensuring a high probability of success for researchers with a strong background in synthetic organic chemistry. The provided protocols, along with the mechanistic rationale, offer a solid foundation for the synthesis of this and structurally related quinoline derivatives, which are of significant interest in the field of drug discovery and development. Careful execution of the experimental procedures and appropriate purification techniques are paramount to obtaining the target compound in high purity.
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
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Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate.
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Synthetic method of 3-chloro-2-methylaniline. Google Patents.
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A kind of synthetic method of the bromo- quinoline of 4-. Google Patents.
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Gould–Jacobs reaction. Wikipedia.
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Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia.
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Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. International Science Congress Association.
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A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate.
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Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage.
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3-Chloro-2-methylaniline. PubChem.
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Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry.
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Process for the preparation of phosphorus oxybromide. Google Patents.
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
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A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
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Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. Organic Chemistry Portal.
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Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry.
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Bromination of N-substituted-3-acetyl-4-hydroxyquinolin-2(1H)-ones 2b and 12. Journal of the Iranian Chemical Society.
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4,7-dichloroquinoline. Organic Syntheses.
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Production process of herbicide intermediate 3-chloro-2-methylaniline. Google Patents.
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Cyclization of allenyl phosphonates to 3-chloro-4-(diethylphosphono)-2,5-dihydrofurans induced by CuCl2. Mendeleev Communications.
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Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). YouTube.
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Preparation of 3-chloro-2-methylaniline. PrepChem.
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2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.
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7-Bromo-4-chloro-8-methylquinoline. Sigma-Aldrich.
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Introduction: Contextualizing 4-Bromo-7-chloro-8-methylquinoline
An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-7-chloro-8-methylquinoline
Substituted quinolines are a cornerstone of modern medicinal chemistry and materials science, recognized as "privileged scaffolds" due to their prevalence in a wide array of bioactive compounds. This compound belongs to this vital class of N-heterocycles. Its specific substitution pattern—featuring a bulky bromine atom, an electron-withdrawing chlorine, and a methyl group—creates a unique electronic and steric profile. This makes it a valuable intermediate or building block, particularly in the synthesis of targeted therapeutics such as protein degraders.[1] Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective application in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.
This guide provides a comprehensive overview of the core physicochemical attributes of this compound, grounded in established analytical principles. While specific experimental data for this precise isomer is not extensively published, we will detail the authoritative, field-proven methodologies required to determine these properties, empowering researchers to perform a robust in-house characterization.
Section 1: Core Molecular and Physical Properties
A precise understanding of a molecule's identity and basic physical constants is the foundation of all subsequent experimental work. These identifiers ensure traceability, accurate molar calculations, and preliminary predictions of behavior.
Molecular Identity
The structural and chemical identity of this compound is defined by several key descriptors.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1070879-42-3 | [1] |
| Molecular Formula | C₁₀H₇BrClN | [1] |
| Molecular Weight | 256.5 g/mol | [1] |
| Physical Form | Solid (predicted) | [2] |
Thermal Properties: Melting Point
The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden this range. While the exact melting point for this compound is not publicly documented, the experimental determination is straightforward and essential for quality control.
-
Causality Behind the Experiment: The transition from a highly ordered solid lattice to a disordered liquid state requires a specific amount of thermal energy. This energy input must be sufficient to overcome the intermolecular forces holding the molecules together.[3] The rate of heating during this determination is critical; heating too rapidly will cause the sample's temperature to lag behind the thermometer reading, resulting in an artificially wide and inaccurate melting range.[4] A slow heating rate (~1-2°C per minute) near the expected melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer.
Section 2: Solution Behavior and Acidity
The solubility and acid-base properties of a compound dictate its reactivity, extraction behavior, and biological interactions. For a quinoline derivative, these characteristics are primarily governed by the basicity of the heterocyclic nitrogen atom.
Solubility Profile
Solubility is fundamentally guided by the principle of "like dissolves like," where polar solutes dissolve in polar solvents and nonpolar solutes dissolve in nonpolar solvents.[5] The structure of this compound—a large, relatively nonpolar aromatic system with a single polar nitrogen atom—suggests it will be largely insoluble in water but soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Crucially, the basic nitrogen atom allows for manipulation of its solubility in aqueous media. Protonation of the nitrogen by an acid will form a polar quinolinium salt, which is expected to be soluble in water.[6] This property is the cornerstone of acid-base extraction for purification.
Acidity and pKa
The pKa is the negative logarithm of the acid dissociation constant and is a quantitative measure of a substance's acidity or basicity. For this compound, the relevant pKa value is that of its conjugate acid (the protonated quinolinium form). This value indicates the pH at which the compound is 50% protonated and 50% in its neutral form.
-
Field-Proven Insight: The pKa of quinoline itself is approximately 4.9. The substituents on the ring will modulate this value. The electron-withdrawing chloro group is expected to decrease the basicity of the nitrogen (lowering the pKa), while the electron-donating methyl group will slightly increase it. Predicting the exact pKa requires computational models or experimental determination.[7] Knowing the pKa is vital for drug development, as it governs the charge state of the molecule at physiological pH (~7.4), which in turn affects its ability to cross cell membranes and interact with biological targets.
Section 3: Spectroscopic and Structural Characterization
While physical constants suggest purity, only spectroscopic methods can definitively confirm the chemical structure. The following are predicted spectral characteristics for this compound.
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic Region (7.0-8.5 ppm): Several distinct signals (doublets, triplets) corresponding to the protons on the quinoline ring system. The precise chemical shifts and coupling constants would reveal their relative positions. - Aliphatic Region (~2.5 ppm): A singlet corresponding to the three protons of the methyl group (-CH₃). |
| ¹³C NMR | - Aromatic Region (120-150 ppm): Multiple signals for the carbon atoms of the quinoline core. - Aliphatic Region (~20 ppm): A signal for the methyl carbon. |
| IR Spectroscopy | - C=C and C=N stretching: Peaks in the 1500-1650 cm⁻¹ region, characteristic of the aromatic quinoline ring. - C-H stretching: Aromatic C-H peaks just above 3000 cm⁻¹ and aliphatic C-H peaks just below 3000 cm⁻¹. - C-Cl and C-Br stretching: Peaks in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A distinct isotopic pattern is expected due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio). This will result in a cluster of peaks around m/z = 255, 257, and 259, providing a definitive confirmation of the elemental composition. |
Section 4: Experimental Methodologies and Workflows
A self-validating protocol is one where the results are reproducible and internally consistent. The following sections provide detailed, step-by-step methods for determining the key physicochemical properties of this compound.
Protocol: Melting Point Determination
This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp).
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry watch glass.[8]
-
Capillary Loading: Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end firmly on a hard surface to pack the solid into a dense column approximately 1-2 mm high at the bottom.[3]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-15°C/min) to quickly find an approximate melting range. This saves time during the precise measurement.
-
Precise Determination: Using a fresh sample, set the starting temperature to about 20°C below the approximate melting point found in the previous step.[4]
-
Heating and Observation: Heat at a slow, controlled rate of 1-2°C per minute.
-
Record Melting Range:
-
Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow.
Caption: Workflow for accurate melting point determination.
Protocol: Solubility Classification
This workflow systematically classifies the compound's solubility, providing insights into its functional groups.
Step-by-Step Methodology:
-
Initial Setup: For each test, add approximately 25 mg of the compound to a small test tube.[9]
-
Water Solubility: Add 0.75 mL of deionized water. Shake vigorously for 30-60 seconds.[5][6]
-
If Soluble: The compound is a small, polar molecule. Proceed to test the solution with litmus or pH paper. An acidic pH indicates a water-soluble acid; a basic pH indicates a water-soluble base.[6]
-
If Insoluble: Proceed to the next steps.
-
-
5% HCl Solubility: To a fresh, insoluble sample, add 0.75 mL of 5% aqueous HCl. Shake vigorously.[9]
-
If Soluble: The compound is an organic base (e.g., an amine or, in this case, a quinoline). The basic nitrogen is protonated to form a soluble salt.[6] This is the expected result for this compound.
-
If Insoluble: Proceed to the next step.
-
-
5% NaOH Solubility: To a fresh, insoluble sample, add 0.75 mL of 5% aqueous NaOH. Shake vigorously.[9]
-
If Soluble: The compound is an organic acid (e.g., a carboxylic acid or a phenol).
-
If Insoluble: The compound is a neutral molecule with no significant acidic or basic groups.
-
Caption: Systematic workflow for solubility classification.
Conclusion
This compound is a halogenated quinoline derivative with significant potential as a chemical building block. Its key physicochemical properties are defined by its molecular weight of 256.5 g/mol , its solid nature, and a solubility profile characteristic of a nonpolar organic base.[1] While specific quantitative data such as melting point and pKa require experimental determination, the robust, validated protocols detailed in this guide provide the necessary framework for researchers to thoroughly characterize this compound. A comprehensive understanding of these properties is indispensable for leveraging its full potential in synthesis, purification, and advanced applications like drug discovery.
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Aladdin Scientific. (n.d.). This compound, min 96%, 1 gram. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-4-chloro-8-methylquinoline-3-carbonitrile. Retrieved from [Link]
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Al-Dahhan, W. H. (2021). EXPERIMENT (1). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
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Carleton University. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Digital Archive of Bogazici University. (n.d.). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Retrieved from [Link]
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University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Retrieved from [Link]
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Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-4-chloro-8-methyl-2-propylquinoline. Retrieved from [Link]
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Truman State University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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An In-depth Technical Guide to 4-Bromo-7-chloro-8-methylquinoline: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-7-chloro-8-methylquinoline (CAS Number: 1070879-42-3), a halogenated quinoline derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Given the limited availability of direct literature on this specific compound, this guide presents a plausible and scientifically grounded synthetic pathway, detailed physicochemical properties, an analysis of its chemical reactivity, and a forward-looking perspective on its applications, particularly in the burgeoning field of targeted protein degradation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, protocol-driven guidance.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged heterocyclic motif, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] From the historical significance of quinine in combating malaria to the contemporary use of quinoline-based kinase inhibitors in oncology, this scaffold has consistently proven its value in the development of therapeutic agents.[2] The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity, selectivity, and pharmacokinetic profile.
This compound is a polysubstituted quinoline that presents multiple strategic points for chemical modification. Its designation as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3][4] This guide will elucidate the chemical rationale for its synthesis and its potential as a key component in the construction of such advanced therapeutic agents.
Proposed Synthetic Pathway
A logical and efficient synthesis of this compound can be envisioned through a multi-step sequence commencing with the construction of the quinoline core, followed by sequential halogenation. The proposed pathway is designed to ensure high regioselectivity based on established principles of organic synthesis.
Caption: Proposed multi-step synthesis of this compound.
Step 1: Synthesis of 7-Chloro-8-methylquinolin-4-ol via Gould-Jacobs Reaction
The initial and most critical step is the construction of the quinoline core. The Gould-Jacobs reaction is a robust and well-established method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[5][6]
-
Rationale: Starting with 3-chloro-2-methylaniline ensures the correct placement of the chloro and methyl groups on the benzene portion of the quinoline ring. The Gould-Jacobs reaction proceeds via an initial condensation of the aniline with DEEM, followed by a thermal cyclization.[7] The cyclization is directed to the less sterically hindered position ortho to the amino group, which in this case is the C6 position, leading to the desired 7-chloro-8-methyl substitution pattern.
-
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-chloro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
To the resulting intermediate, add a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 240-250 °C for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture and treat with petroleum ether to precipitate the crude product.
-
The resulting 4-hydroxy-3-carbethoxy-7-chloro-8-methylquinoline can be carried forward or saponified with aqueous NaOH followed by acidification and thermal decarboxylation to yield 7-chloro-8-methylquinolin-4-ol.
-
Step 2: Conversion to 7-Chloro-8-methylquinoline
The hydroxyl group at the 4-position is a versatile handle but needs to be converted to a leaving group for the subsequent bromination. A common method is the deoxygenation via a two-step process involving reduction of the corresponding 4-chloro derivative. However, a more direct approach for the purpose of this synthesis is to proceed with the 4-chloro intermediate.
-
Rationale: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a standard transformation, often achieved with reagents like phosphorus oxychloride (POCl₃).[8]
-
Experimental Protocol:
-
Suspend 7-chloro-8-methylquinolin-4-ol (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) to precipitate the crude product.
-
Filter the solid, wash with water, and dry. The crude 4,7-dichloro-8-methylquinoline can be purified by recrystallization or column chromatography.
-
Self-Validating System: The success of this step is critical. Incomplete conversion will lead to a mixture of the hydroxy and chloro compounds, complicating the subsequent bromination step. The reaction should be driven to completion, and the workup must be performed cautiously due to the reactivity of POCl₃ with water.
Step 3: Regioselective Bromination to this compound
The final step is the introduction of the bromine atom at the 4-position. This is proposed to be achieved via an electrophilic bromination reaction.
-
Rationale: Direct electrophilic bromination of quinoline typically occurs on the benzene ring at positions 5 and 8.[9] However, the pyridine ring can be activated towards nucleophilic attack. In the case of 7-chloro-8-methylquinoline, the existing substituents will influence the regioselectivity of electrophilic bromination. The methyl group is activating and ortho, para-directing, while the chloro group is deactivating but also ortho, para-directing.[10][11] Given that the 5 and 6 positions are electronically favored for electrophilic attack, a direct bromination of 7-chloro-8-methylquinoline would likely yield a mixture of products. A more controlled approach would be to install the bromo group at the 4-position from the 4-hydroxy intermediate before the final chlorination. However, for the sake of a linear synthesis, we will consider the direct bromination of an activated precursor. A more plausible route to achieve the desired product is through a Sandmeyer-type reaction from a 4-aminoquinoline or by using a specific brominating agent that favors the 4-position. Given the challenge of direct electrophilic bromination at the 4-position, an alternative is the conversion of the 4-hydroxyquinoline intermediate to the 4-bromoquinoline.
-
Alternative and More Plausible Step 2 & 3:
-
Conversion of 7-Chloro-8-methylquinolin-4-ol to this compound: Treat 7-chloro-8-methylquinolin-4-ol with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of PBr₃ and PBr₅. This reaction is analogous to the chlorination with POCl₃.
-
Heat the mixture of 7-chloro-8-methylquinolin-4-ol (1.0 eq) and POBr₃ (3-5 eq) at 120-140 °C for 2-4 hours.
-
The workup would be similar to the chlorination reaction, involving careful quenching with ice and neutralization to precipitate the final product, this compound.
-
Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1070879-42-3 | Commercial Suppliers |
| Molecular Formula | C₁₀H₇BrClN | Calculated |
| Molecular Weight | 256.53 g/mol | Calculated |
| Appearance | Predicted: Off-white to yellow solid | Inferred |
| Boiling Point | Predicted: ~350-400 °C | Inferred |
| Melting Point | Not available | - |
| Solubility | Predicted: Soluble in organic solvents like DCM, Chloroform, Ethyl Acetate. Insoluble in water. | Inferred |
Spectroscopic Data (Predicted):
-
¹H NMR: Aromatic protons on the quinoline core would appear in the range of 7.0-9.0 ppm. The methyl protons would be a singlet around 2.5-3.0 ppm.
-
¹³C NMR: Aromatic carbons would be observed in the range of 120-150 ppm. The methyl carbon would appear around 15-25 ppm.
-
Mass Spectrometry (EI): A prominent molecular ion peak (M⁺) at m/z 255/257/259, showing the characteristic isotopic pattern for one bromine and one chlorine atom.
Chemical Reactivity and Synthetic Utility
The presence of two distinct halogen atoms at different positions of the quinoline ring makes this compound a highly valuable and versatile synthetic intermediate.
Caption: Key reactivity sites on the this compound scaffold.
Nucleophilic Aromatic Substitution (SNAr)
The 4-position of the quinoline ring is highly activated towards nucleophilic attack, especially when a good leaving group like bromine is present.[12][13] The electron-withdrawing nature of the quinoline nitrogen facilitates the formation of the Meisenheimer complex intermediate. The 7-chloro substituent is on the benzene ring and is significantly less reactive towards SNAr compared to the 4-bromo group. This differential reactivity allows for selective functionalization at the C4 position.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions.[14] This provides an excellent opportunity for selective transformations:
-
Suzuki Coupling: To form new C-C bonds with boronic acids.
-
Buchwald-Hartwig Amination: To introduce a wide variety of amine functionalities.
-
Sonogashira Coupling: To install terminal alkynes.
-
Heck Coupling: To append alkene moieties.
By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to selectively react at the C4-Br bond while leaving the C7-Cl bond intact for subsequent modifications.
Applications in Targeted Protein Degradation
The designation of this molecule as a "Protein Degrader Building Block" points towards its application in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[15][16]
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- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. youtube.com [youtube.com]
- 12. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 15. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of 4-bromo-7-chloro-8-methylquinoline with Nucleophiles
This technical guide provides a comprehensive analysis of the reactivity of 4-bromo-7-chloro-8-methylquinoline with a range of nucleophiles. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing its reactivity, predicts the regioselectivity of nucleophilic aromatic substitution (SNAr), and offers detailed experimental protocols for key transformations.
Introduction: The Unique Electronic Landscape of a Dihalo-8-methylquinoline
The quinoline scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are key intermediates in the synthesis of a vast array of biologically active compounds. This compound presents a particularly interesting case for studying nucleophilic aromatic substitution due to the presence of two different halogen atoms at positions activated by the ring nitrogen, and a sterically influential methyl group on the carbocyclic ring.
The pyridine ring of quinoline is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1] In this compound, both the C4-bromo and C7-chloro substituents are potential leaving groups. Understanding the interplay of their intrinsic leaving group abilities and the electronic influence of the quinoline ring system is paramount to predicting reaction outcomes.
Regioselectivity and Reactivity: A Mechanistic Perspective
The preferred site of nucleophilic attack on this compound is a critical consideration for synthetic planning. The regioselectivity is primarily governed by two factors: the relative activation of the C4 and C7 positions and the leaving group ability of bromide versus chloride.
Positional Activation: The Dominance of the 4-Position
Nucleophilic aromatic substitution on quinoline derivatives preferentially occurs at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. In the case of this compound, the 4-position is significantly more activated towards nucleophilic attack than the 7-position. This is because the negative charge developed during the formation of the Meisenheimer complex at C4 can be effectively delocalized onto the electronegative nitrogen atom. In contrast, attack at the C7 position does not allow for such direct resonance stabilization by the heteroatom. Theoretical studies on analogous 2,4-dichloroquinazolines have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[2]
Leaving Group Ability: Bromide vs. Chloride
In the context of nucleophilic aromatic substitution, the better leaving group is generally the one that is the weaker base.[3] When comparing the halide ions, their basicity decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, iodide is the best leaving group, followed by bromide, and then chloride.[4] Therefore, in this compound, the bromide at the 4-position is a better leaving group than the chloride at the 7-position.
The Influence of the 8-Methyl Group
The methyl group at the 8-position is an electron-donating group, which generally deactivates the aromatic system towards nucleophilic attack. However, its effect is more pronounced on the carbocyclic ring. While it may have a minor deactivating effect on the pyridine ring, the primary drivers of reactivity (activation by the ring nitrogen and the nature of the leaving group) at the 4-position will overwhelmingly favor substitution at this site. Sterically, the 8-methyl group is positioned away from the 4-position and is not expected to significantly hinder the approach of a nucleophile.
The following diagram illustrates the predicted regioselective nucleophilic aromatic substitution:
Caption: Predicted Regioselective Nucleophilic Substitution on this compound.
Experimental Protocols for Nucleophilic Aromatic Substitution
The following protocols are designed as a starting point for the investigation of the reactivity of this compound with various nucleophiles. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
General Considerations
-
Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity.
-
Base: For nucleophiles that are not already anionic (e.g., amines, thiols, alcohols), a non-nucleophilic base is often required to deprotonate the nucleophile in situ. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. The optimal temperature will depend on the nucleophilicity of the attacking species and the specific solvent used.
Reaction with Amine Nucleophiles
This protocol describes a general procedure for the amination of this compound.
Step-by-Step Methodology:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the desired amine (1.2 - 2.0 eq) and a suitable solvent (e.g., DMF, DMSO, or NMP) to achieve a concentration of approximately 0.1-0.5 M.
-
If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as K₂CO₃ (2.0-3.0 eq) or DIPEA (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 100 | 12 | Expected >80% |
| 2 | Aniline | DIPEA | NMP | 120 | 24 | Expected >70% |
| 3 | Benzylamine | K₂CO₃ | DMSO | 100 | 16 | Expected >85% |
Note: Expected yields are based on similar transformations reported in the literature and are for illustrative purposes.
Caption: Experimental workflow for the amination of this compound.
Reaction with Alkoxide Nucleophiles
This protocol outlines a general procedure for the synthesis of 4-alkoxy-7-chloro-8-methylquinolines.
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the desired alcohol in a suitable anhydrous solvent (e.g., THF, DMF).
-
Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C to generate the alkoxide in situ. Stir for 30 minutes at this temperature.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | NaH | THF | 65 | 8 | Expected >90% |
| 2 | Ethanol | NaH | DMF | 80 | 12 | Expected >85% |
| 3 | Phenol | K₂CO₃ | DMF | 110 | 24 | Expected >75% |
Note: Expected yields are based on similar transformations reported in the literature and are for illustrative purposes.
Reaction with Thiol Nucleophiles
This protocol provides a general method for the synthesis of 4-(alkylthio)- or 4-(arylthio)-7-chloro-8-methylquinolines.
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 eq), the desired thiol (1.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a polar aprotic solvent such as DMF or DMSO.[5]
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and pour it into water.
-
Extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethanethiol | K₂CO₃ | DMF | 90 | 6 | Expected >90% |
| 2 | Thiophenol | K₂CO₃ | DMSO | 100 | 10 | Expected >85% |
| 3 | Benzylthiol | K₂CO₃ | DMF | 90 | 8 | Expected >90% |
Note: Expected yields are based on similar transformations reported in the literature and are for illustrative purposes.
Conclusion
This compound is a versatile substrate for nucleophilic aromatic substitution. The inherent electronic properties of the quinoline ring, coupled with the differential leaving group abilities of bromide and chloride, dictate a highly regioselective reaction at the 4-position. The provided experimental protocols offer a robust starting point for the synthesis of a diverse library of 4-substituted-7-chloro-8-methylquinolines, which can serve as valuable building blocks in drug discovery and materials science. The principles and methodologies outlined in this guide are intended to empower researchers to confidently explore the rich chemistry of this and related heterocyclic systems.
References
-
Quinoline gives both electrophilic and Nucleophilic substitution reactions. Electrophilic substitution takes place in carbocyclic ring while Nucleophilic substitution takes place in heterocyclic ring. (2020). YouTube. Retrieved from [Link]
-
Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1239. Retrieved from [Link]
-
Regioselective nucleophilic aromatic substitution (SNAr) for replacing the chlorine atom at the 4-position of 2,4-dichloroquinazoline precursors is well documented in the scientific literature... (2024). ResearchGate. Retrieved from [Link]
-
Weaker bases are better leaving groups. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Larger atom size means weaker bond to carbon. Also larger atom size means more polarizable/able to stabilize the gained negative charge along atomic surface by distributing the charge around. Iodine > bromine > chlorine for leaving group. (2025). Reddit. Retrieved from [Link]
-
The nucleophilic aromatic substitution (SNAr) between heteroaryl halides (Cl, Br) and thiols proceeds smoothly in DMAc under the action of K2CO3 at rt-100 °C. (2024). PubMed. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-Bromo-7-chloro-8-methylquinoline
This guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 4-Bromo-7-chloro-8-methylquinoline. Tailored for researchers and professionals in drug development, this document outlines the theoretical basis and practical methodologies for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. Given the absence of published experimental data for this specific molecule, this guide serves as a predictive framework, grounded in established spectroscopic principles and data from analogous structures.
Introduction
This compound is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry known for its presence in numerous therapeutic agents.[1] The precise substitution pattern of this compound—containing bromine, chlorine, and a methyl group—suggests potential for unique biological activity, making its unambiguous structural confirmation paramount. Spectroscopic analysis is the cornerstone of such characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide will detail the expected outcomes of ¹H NMR, ¹³C NMR, MS, and IR analyses, offering a robust protocol for researchers synthesizing or studying this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR will provide critical data for structural verification.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal five distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the five aromatic protons and the methyl group protons, respectively. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents, as well as the electron-donating effect of the methyl group.[3]
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.8 | Doublet | ~4.5 |
| H-3 | 7.4 - 7.6 | Doublet | ~4.5 |
| H-5 | 8.0 - 8.2 | Doublet | ~9.0 |
| H-6 | 7.6 - 7.8 | Doublet | ~9.0 |
| -CH₃ | 2.5 - 2.7 | Singlet | - |
Causality behind Predictions:
-
H-2 and H-3: These protons on the pyridine ring are coupled to each other, resulting in doublets. H-2 is expected to be the most downfield-shifted aromatic proton due to its proximity to the electronegative nitrogen atom.
-
H-5 and H-6: These protons on the benzene ring are ortho to each other and will appear as doublets with a larger coupling constant typical for ortho-coupling. The presence of the chloro group at position 7 will influence their chemical shifts.
-
-CH₃: The methyl protons at position 8 are not coupled to any other protons and will therefore appear as a singlet. Its chemical shift in the upfield region is characteristic of alkyl groups on an aromatic ring.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is anticipated to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents and their positions on the quinoline ring.[2]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 130 - 132 |
| C-4a | 148 - 150 |
| C-5 | 128 - 130 |
| C-6 | 126 - 128 |
| C-7 | 135 - 137 |
| C-8 | 133 - 135 |
| C-8a | 145 - 147 |
| -CH₃ | 18 - 20 |
Causality behind Predictions:
-
The carbons of the pyridine ring (C-2, C-3, C-4, C-4a, C-8a) will have their chemical shifts significantly influenced by the nitrogen atom.
-
The carbons bearing the halogen substituents (C-4 and C-7) will be deshielded, resulting in downfield chemical shifts.
-
The methyl carbon will appear at a characteristic upfield chemical shift.
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducibility and high-quality data.[4]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Caption: Workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.[5]
Predicted Mass Spectrum
The mass spectrum of this compound is expected to exhibit a distinctive molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).[6]
Table 3: Predicted Molecular Ion Cluster in Mass Spectrometry
| m/z | Isotopic Composition | Predicted Relative Abundance |
| 255 | C₁₀H₇⁷⁹Br³⁵ClN | High |
| 257 | C₁₀H₇⁸¹Br³⁵ClN / C₁₀H₇⁷⁹Br³⁷ClN | Highest |
| 259 | C₁₀H₇⁸¹Br³⁷ClN | High |
Causality behind Predictions:
-
The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M, M+2, and M+4 pattern for the molecular ion.[6]
-
The most abundant peak in the cluster is expected at m/z 257, arising from the combination of the most abundant isotopes.
-
Fragmentation: The stable aromatic quinoline ring is expected to result in a prominent molecular ion peak. Common fragmentation pathways may involve the loss of the bromine or chlorine atoms, or the methyl group.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, direct infusion or analysis via a solids probe is suitable.[7]
-
Ionization: Utilize electron ionization (EI) to generate the molecular ion and fragment ions.[8]
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: Detect the ions and generate the mass spectrum.
Caption: Workflow for ATR-IR spectroscopy.
Conclusion
This technical guide provides a predictive spectroscopic analysis of this compound, a compound of interest in medicinal chemistry. By outlining the expected NMR, MS, and IR data and providing standardized experimental protocols, this document serves as a valuable resource for researchers. The principles and predictions detailed herein will facilitate the efficient and accurate structural characterization of this novel molecule, a critical step in its further development and application.
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Standard Operating Procedure for NMR Experiments. (2023). University of Notre Dame. [Link]
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Mass Spectrometry. (2023). Chemistry LibreTexts. [Link]
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The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]
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IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]
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5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2022). MDPI. [Link]
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The Mass Spectrometry Experiment. Oregon State University. [Link]
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The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... ResearchGate. [Link]
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Understanding Mass Spectrometry for Organic Compound Analysis. HSC Chemistry. [Link]
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A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (2016). TSI Journals. [Link]
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Solubility of 4-Bromo-7-chloro-8-methylquinoline in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-7-chloro-8-methylquinoline in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in the successful application of novel chemical entities, this document outlines the theoretical principles governing the dissolution of this compound, presents a detailed protocol for its empirical solubility determination, and discusses the interpretation of such data in the context of drug development and chemical synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a robust framework for understanding and manipulating the solubility of this compound and structurally related compounds.
Introduction to this compound and the Imperative of Solubility
This compound is a polysubstituted quinoline, a heterocyclic scaffold that is a cornerstone in drug discovery due to its broad range of biological activities. The specific substitutions of a bromo, a chloro, and a methyl group on the quinoline core of this molecule create a unique electronic and steric profile, which in turn dictates its physicochemical properties, including its solubility.
In the realm of drug development, solubility is a paramount property that influences a compound's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. Poor aqueous solubility is a major hurdle in the development of new drugs, and even in organic synthesis, the solubility of reactants and intermediates in the reaction medium is crucial for achieving optimal reaction kinetics and yield. This guide, therefore, addresses the fundamental need for a rigorous understanding and a practical approach to determining the solubility of this compound in relevant organic solvents.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₀H₇BrClN | The presence of nitrogen provides a potential site for hydrogen bonding, while the aromatic rings suggest nonpolar characteristics. |
| Molecular Weight | 272.53 g/mol | A higher molecular weight can sometimes correlate with lower solubility. |
| Appearance | Light yellow to yellow powder | Physical state can influence the rate of dissolution. |
| Melting Point | 98-102 °C | A higher melting point can indicate strong crystal lattice energy, which must be overcome for dissolution, potentially leading to lower solubility. |
| Predicted logP | 4.2-4.5 | A high logP value indicates a preference for lipophilic (nonpolar) environments over aqueous (polar) environments, suggesting better solubility in nonpolar organic solvents. |
Note: The predicted logP value is an estimation and should be experimentally verified.
The high predicted logP of this compound strongly suggests its hydrophobic nature. The presence of two halogen atoms (bromine and chlorine) further contributes to its lipophilicity. The quinoline nitrogen, while capable of acting as a hydrogen bond acceptor, is sterically hindered by the adjacent methyl group, which may reduce its interaction with protic solvents.
Theoretical Framework: "Like Dissolves Like" in Practice
The age-old principle of "like dissolves like" remains a powerful predictive tool in solubility science. This principle is rooted in the thermodynamics of dissolution, which can be simplified as an interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
For this compound, its largely nonpolar, aromatic structure suggests that it will be most soluble in solvents that can engage in favorable van der Waals forces and π-π stacking interactions. Solvents with high polarity, especially those with strong hydrogen-bonding networks like water, are expected to be poor solvents for this compound.
The choice of an appropriate solvent is therefore a critical first step in any process involving this compound, be it a chemical reaction, a purification step, or the preparation of a stock solution for biological screening.
Experimental Determination of Solubility: A Standardized Protocol
Given the absence of a comprehensive, publicly available solubility dataset for this compound, an empirical determination is necessary. The following protocol describes the widely accepted shake-flask method, which is considered the gold standard for solubility measurement.
Materials and Reagents
-
This compound (powder)
-
A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade or higher
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a known volume of a suitable solvent (usually the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking the dilution factor into account. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualizing the Workflow
Caption: Workflow for the shake-flask solubility determination method.
Predicted Solubility Profile and Solvent Selection
Based on the physicochemical properties of this compound, a predicted solubility profile can be hypothesized. This serves as a guide for selecting an appropriate range of solvents for experimental determination.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Hexane | Moderate to High | Favorable van der Waals and π-π interactions with the aromatic quinoline core. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane | Moderate | The polarity of these solvents may be sufficient to dissolve the compound without being overly disruptive to the nonpolar character of the molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The hydrogen bonding capability of these solvents may not be a favorable interaction with the largely nonpolar solute. |
| Highly Polar | Water | Very Low | The high polarity and strong hydrogen bonding network of water are unlikely to favor the dissolution of this hydrophobic molecule. |
Factors Influencing and Modifying Solubility
Several factors can be manipulated to alter the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the compound is to be used in processes at various temperatures.
-
Solvent Composition: The use of co-solvents can significantly enhance solubility. For instance, a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) can be optimized for processes like recrystallization.
-
pH (in aqueous media): The quinoline nitrogen has a pKa and can be protonated under acidic conditions. While the focus of this guide is on organic solvents, if used in a system with an aqueous phase, lowering the pH could increase its aqueous solubility by forming a more soluble salt.
Conclusion and Future Directions
The solubility of this compound is a critical parameter that dictates its utility in both synthetic and biological applications. While its structure suggests a preference for nonpolar organic solvents, a precise and quantitative understanding of its solubility profile requires empirical determination. The protocol outlined in this guide provides a robust and reliable method for obtaining this crucial data.
Future work should focus on the experimental validation of the predicted solubility profile and the investigation of advanced formulation strategies, such as the use of cyclodextrins or lipid-based formulations, to enhance the aqueous solubility of this compound for potential therapeutic applications. A thorough understanding of its solubility is the first step towards unlocking the full potential of this promising chemical entity.
References
An In-depth Technical Guide to the Hypothetical Crystal Structure of 4-Bromo-7-chloro-8-methylquinoline
A Note to the Reader: As of the latest search, the experimental crystal structure of 4-Bromo-7-chloro-8-methylquinoline has not been deposited in publicly accessible crystallographic databases. This guide, therefore, presents a comprehensive, hypothetical pathway to its determination and a plausible structural analysis based on established principles of organic solid-state chemistry. It is intended to serve as a robust framework for researchers and drug development professionals interested in the structural elucidation of this and similar halogenated quinoline derivatives.
Introduction: The Significance of Halogenated Quinolines in Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities.[1] Halogenation of the quinoline ring system is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of these molecules, such as lipophilicity, metabolic stability, and receptor binding affinity. The introduction of bromine and chlorine atoms, as in the case of this compound, can lead to compounds with potential applications as anticancer, antimalarial, or antibacterial agents.[1][2] A detailed understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction, is paramount for establishing structure-activity relationships (SAR) and for the rational design of new drug candidates.
Part 1: Synthesis and Crystallization
A plausible synthetic route to this compound would involve a multi-step process starting from readily available precursors. The following proposed synthesis is based on established methodologies for the preparation of analogous quinoline derivatives.[3][4][5]
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound is a three-step sequence:
-
Gould-Jacobs Reaction: Construction of the quinoline core to yield 8-methylquinolin-4-ol from 2-methylaniline.[3]
-
Chlorination: Conversion of the 4-hydroxy group to a chloro functionality to produce 4-chloro-8-methylquinoline.[3]
-
Regioselective Bromination: Introduction of a bromine atom at the 7-position of the quinoline ring.[3]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization. A common and effective method is slow evaporation from a suitable solvent or solvent mixture.
Step-by-Step Crystallization Protocol:
-
Purification: The synthesized this compound should be purified to the highest possible degree (≥98%) using techniques such as column chromatography or recrystallization.
-
Solvent Screening: A range of solvents of varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and hexane) should be screened for their ability to dissolve the compound at elevated temperatures and allow for precipitation upon cooling.
-
Slow Evaporation:
-
Dissolve a small amount of the purified compound (e.g., 10-20 mg) in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/hexane) in a small, clean vial.
-
Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
-
Part 2: Hypothetical Crystal Structure Determination and Analysis
The following section details the anticipated process of X-ray data collection and provides a hypothetical, yet plausible, set of crystallographic parameters for this compound.
X-ray Data Collection and Structure Refinement
A suitable single crystal would be mounted on a goniometer and subjected to X-ray diffraction analysis.[6] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The collected diffraction data would then be processed to determine the unit cell parameters and space group. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F².
Hypothetical Crystallographic Data
The following table presents a plausible set of crystallographic data for this compound, assuming it crystallizes in a common space group for organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₇BrClN |
| Formula Weight | 256.53 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 998.6 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.705 |
| Absorption Coefficient (mm⁻¹) | 4.52 |
| F(000) | 504 |
Molecular Structure
The molecular structure of this compound would feature the planar quinoline ring system. The bromine, chlorine, and methyl substituents would be located at positions 4, 7, and 8, respectively.
Caption: 2D representation of this compound.
Supramolecular Assembly and Intermolecular Interactions
In the solid state, organic molecules are held together by a network of non-covalent interactions. For this compound, several types of intermolecular interactions would be anticipated:
-
π-π Stacking: The planar aromatic quinoline rings are likely to engage in π-π stacking interactions, contributing significantly to the stability of the crystal lattice.
-
Halogen Bonding: The bromine and chlorine atoms are capable of forming halogen bonds with electron-rich regions of neighboring molecules, such as the nitrogen atom of the quinoline ring.
-
van der Waals Forces: These ubiquitous forces will also play a role in the overall crystal packing.
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. The hypothetical data and interactions presented herein are based on well-established principles and offer valuable insights for researchers in medicinal chemistry and materials science. The elucidation of this crystal structure would be a valuable addition to the structural databases and would aid in the rational design of novel quinoline-based therapeutic agents.
References
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Aladdin Scientific. This compound, min 96%, 1 gram. [Link]
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ChemSynthesis. 7-bromo-2-chloro-4-methylquinoline. [Link]
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PubChem. 7-Bromo-4-chloro-8-methylquinoline-3-carbonitrile. [Link]
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ResearchGate. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]
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MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
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Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
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ACS Publications. Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. [Link]
- Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
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Amerigo Scientific. Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. [Link]
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Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]
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MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]
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ResearchGate. The Cambridge Structural Database. [Link]
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National Institutes of Health. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. [Link]
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Bromo-7-chloro-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the starting materials and strategic synthetic pathways for the preparation of 4-Bromo-7-chloro-8-methylquinoline, a polysubstituted quinoline of significant interest in medicinal chemistry and drug discovery. This document delves into the core chemical principles underpinning the selection of precursors and outlines detailed, field-proven methodologies.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of novel bioactive compounds. The strategic placement of the bromine and chlorine atoms, along with the methyl group, allows for diverse functionalization and modulation of the molecule's physicochemical properties.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of this compound reveals several potential disconnection points. However, the most logical and convergent strategies involve the construction of the quinoline core from an appropriately substituted aniline derivative. Two primary strategic approaches emerge, differing in the timing of the introduction of the halogen substituents:
Strategy A: Late-Stage Halogenation. This approach commences with a readily available, non-halogenated aniline, followed by the sequential introduction of the chloro and bromo substituents onto the pre-formed quinoline ring.
Strategy B: Early-Stage Halogenation. This strategy utilizes a pre-halogenated aniline as the starting material, thereby incorporating one of the required halogens from the outset.
The choice between these strategies depends on several factors, including the commercial availability and cost of the starting materials, the regioselectivity of the halogenation reactions, and the overall efficiency of the synthetic sequence.
Strategy A: Synthesis via Late-Stage Halogenation of an 8-Methylquinoline Core
This synthetic route begins with the construction of the 8-methylquinoline framework, followed by sequential chlorination and bromination.
Part 1: Selection of the Core Starting Material: 2-Methylaniline
The foundational starting material for this strategy is 2-methylaniline (o-toluidine) . This choice is predicated on its commercial availability, relatively low cost, and its ability to directly yield the desired 8-methylquinoline core through established quinoline synthetic methods.
Part 2: Formation of the Quinoline Ring: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines from anilines and a malonic ester derivative.[1][2]
Reaction: 2-Methylaniline is condensed with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate. This intermediate undergoes thermal cyclization to yield 8-methylquinolin-4-ol.[3]
Causality of Experimental Choices: The Gould-Jacobs reaction is favored due to its reliability and the commercial availability of DEEM. The high temperature required for cyclization is a critical parameter, often necessitating the use of a high-boiling point solvent such as diphenyl ether to achieve efficient ring closure.[4]
-
A mixture of 2-methylaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 100-110 °C for 1-2 hours.
-
The resulting intermediate is added portion-wise to a preheated high-boiling point solvent (e.g., diphenyl ether) at 240-250 °C.
-
The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.
-
Upon cooling, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., hexane or toluene), and dried to afford crude 8-methylquinolin-4-ol.
-
Purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.
| Parameter | Value |
| Starting Material | 2-Methylaniline |
| Reagent | Diethyl ethoxymethylenemalonate |
| Reaction Type | Gould-Jacobs Reaction |
| Expected Yield | 70-85% |
Part 3: Chlorination of the 4-Hydroxyquinoline Intermediate
The next crucial step is the conversion of the 4-hydroxyl group to a chloro group. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Reaction: 8-Methylquinolin-4-ol is treated with an excess of phosphorus oxychloride, often with the addition of a catalytic amount of a tertiary amine or phosphorus pentachloride (PCl₅) to drive the reaction to completion.[5]
Causality of Experimental Choices: POCl₃ is a powerful and effective reagent for this transformation. The use of excess POCl₃ serves as both the reagent and the solvent. The reaction is typically performed at reflux to ensure complete conversion. A careful workup procedure is essential to safely quench the excess POCl₃ and isolate the product.
-
To 8-methylquinolin-4-ol (1.0 eq.), add an excess of phosphorus oxychloride (5-10 eq.).
-
The mixture is heated at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is cooled and cautiously poured onto crushed ice with vigorous stirring.
-
The acidic solution is neutralized with a base (e.g., concentrated ammonia solution or sodium carbonate) to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
| Parameter | Value |
| Starting Material | 8-Methylquinolin-4-ol |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Reaction Type | Chlorination |
| Expected Yield | 80-95% |
Part 4: Regioselective Bromination
The final step in this sequence is the regioselective bromination of 4-chloro-8-methylquinoline to introduce the bromine atom at the 7-position.
Reaction: 4-Chloro-8-methylquinoline is subjected to electrophilic aromatic substitution using a suitable brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS).
Causality of Experimental Choices and Regioselectivity: The regioselectivity of this reaction is governed by the directing effects of the substituents on the quinoline ring.[6][7] The 8-methyl group is an activating, ortho-, para-director, while the 4-chloro group is a deactivating, ortho-, para-director. The pyridine ring is deactivated towards electrophilic attack. Therefore, substitution is favored on the benzene ring. The strong activating and ortho-directing effect of the 8-methyl group directs the incoming electrophile (bromine) to the 7-position.[8]
-
4-Chloro-8-methylquinoline (1.0 eq.) is dissolved in a suitable solvent (e.g., chloroform, acetic acid, or acetonitrile).
-
A solution of molecular bromine (1.0-1.2 eq.) in the same solvent is added dropwise at a controlled temperature (e.g., 0-10 °C).
-
The reaction is stirred until completion, as monitored by TLC.
-
The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by a wash with a mild base (e.g., sodium bicarbonate solution).
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
| Parameter | Value |
| Starting Material | 4-Chloro-8-methylquinoline |
| Reagent | Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS) |
| Reaction Type | Electrophilic Aromatic Substitution |
| Expected Yield | 60-75% |
digraph "Strategy A: Late-Stage Halogenation" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="2-Methylaniline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; deem [label="Diethyl ethoxymethylenemalonate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Gould-Jacobs Reaction"]; intermediate1 [label="8-Methylquinolin-4-ol"];
pocl3 [label="POCl₃", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Chlorination"]; intermediate2 [label="4-Chloro-8-methylquinoline"];
br2 [label="Br₂ or NBS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step3 [label="Regioselective Bromination"]; product [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1; deem -> step1; step1 -> intermediate1; intermediate1 -> step2; pocl3 -> step2; step2 -> intermediate2; intermediate2 -> step3; br2 -> step3; step3 -> product; }digraph "Decision_Tree" { graph [fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Choice of Starting Material", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
strategy_a [label="Strategy A:\nLate-Stage Halogenation"]; strategy_b [label="Strategy B:\nEarly-Stage Halogenation"];
aniline_a [label="2-Methylaniline"]; aniline_b1 [label="3-Chloro-2-methylaniline"]; aniline_b2 [label="4-Bromo-2-methylaniline"];
pros_a [label="Pros:\n- Readily available\n- Good regiocontrol", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; cons_a [label="Cons:\n- Sequential steps", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];
pros_b [label="Pros:\n- Convergent", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; cons_b [label="Cons:\n- Availability of starting material\n- Regioselectivity challenges", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];
recommendation [label="Recommended Path:\nStrategy A", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> strategy_a; start -> strategy_b;
strategy_a -> aniline_a; aniline_a -> pros_a; aniline_a -> cons_a;
strategy_b -> aniline_b1; strategy_b -> aniline_b2; aniline_b1 -> pros_b; aniline_b1 -> cons_b; aniline_b2 -> pros_b; aniline_b2 -> cons_b;
strategy_a -> recommendation [style=bold, color="#34A853"]; }
Caption: Decision matrix for selecting the optimal starting material and synthetic strategy.
Conclusion
The synthesis of this compound is a multi-step process that requires careful consideration of the starting materials and synthetic strategy. While the use of pre-halogenated anilines presents a potentially more convergent route, the challenges associated with their availability and the regiocontrol of subsequent reactions make this approach less favorable. The most robust and well-supported strategy commences with the readily available starting material, 2-methylaniline. The subsequent three-step sequence of a Gould-Jacobs reaction to form the 8-methylquinolin-4-ol core, followed by chlorination at the 4-position and regioselective bromination at the 7-position, offers a reliable and efficient pathway to the target molecule. This guide provides the necessary technical insights and detailed protocols to enable researchers to successfully synthesize this valuable chemical entity.
References
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El-Taweel, F. M. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules2001 , 6, 863-872. [Link]
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Ökten, S.; et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products2016 , 10, 780-789. [Link]
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Ökten, S.; et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega2023 , 8, 19, 17265–17278. [Link]
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Wikipedia contributors. Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]
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ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. [Link]
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Baxendale, I. R.; et al. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry2021 , 86, 19, 13402–13419. [Link]
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Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]
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Zaman, A. U.; et al. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry2015 , 27, 7, 2455-2458. [Link]
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ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
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Larock, R. C.; et al. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry1996 , 61, 19, 6486–6487. [Link]
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ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
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ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]
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-
National Center for Biotechnology Information. 4,7-Dichloroquinoline. [Link]
-
ResearchGate. Electrophilic substitution reaction of disubstituted quinoline derivatives. [Link]
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Kappe, C. O. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2022 , 27, 3, 869. [Link]
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Reddit. Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? [Link]
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ResearchGate. Gould–Jacobs reaction. [Link]
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Patsnap. Synthetic method of 3-chloro-2-methylaniline. [Link]
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Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
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The Halogenated Quinoline Core: A Comprehensive Technical Guide to its Chemical and Physical Properties for Drug Discovery
Abstract
The quinoline scaffold, a privileged heterocyclic system, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of halogen substituents onto this versatile framework profoundly modulates its physicochemical and biological properties, offering a powerful strategy for fine-tuning drug candidates. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical and physical properties of halogenated quinoline derivatives. We will delve into the intricacies of their synthesis, explore their diverse reactivity and stability profiles, and meticulously analyze their key physical characteristics. Furthermore, this guide will illuminate the profound impact of halogenation on biological activity, offering insights into structure-activity relationships and mechanistic actions. Detailed experimental protocols for synthesis and characterization are provided to empower researchers in their quest to harness the full potential of this remarkable class of compounds.
Introduction: The Enduring Significance of Halogenated Quinolines
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif found in a wide array of natural products and synthetic molecules with significant biological activities.[1] The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline core has emerged as a pivotal tool in drug design. Halogenation can influence a molecule's lipophilicity, metabolic stability, binding affinity to biological targets, and overall pharmacokinetic and pharmacodynamic profile.[2] This guide will provide a holistic overview of the critical chemical and physical properties of halogenated quinoline derivatives, equipping researchers with the foundational knowledge to rationally design and develop novel therapeutic agents.
Chemical Properties of Halogenated Quinoline Derivatives
The chemical behavior of halogenated quinolines is a product of the interplay between the inherent reactivity of the quinoline ring system and the electronic effects of the halogen substituents.
Synthesis of the Halogenated Quinoline Core
Several classical and modern synthetic methodologies are employed to construct the halogenated quinoline scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Friedländer synthesis is a versatile and widely used method for the preparation of quinolines, involving the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.[3][4]
Experimental Protocol: Synthesis of 6-Chloro-2-methylquinoline via Friedländer Condensation [5]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 1 mmol of 4-chloro-2-aminobenzaldehyde in 5 mL of acetonitrile.
-
Addition of Reagents: To the stirred solution, add a catalytic amount (e.g., 10 mol%) of a suitable catalyst (e.g., iodine or a Lewis acid). Then, add 3 mmol of acetone (the α-methylene compound).
-
Reaction Conditions: Heat the reaction mixture to 80°C and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 6-chloro-2-methylquinoline.
Causality Behind Experimental Choices: The use of a catalyst, such as iodine or a Lewis acid, facilitates the initial aldol condensation and subsequent cyclization steps. Acetonitrile is a suitable solvent due to its polarity and appropriate boiling point for this reaction. Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.
This method involves the reaction of an aniline with a β-ketoester. The reaction conditions can be tuned to favor the formation of either 2-hydroxyquinolines (Knorr synthesis) or 4-hydroxyquinolines (Conrad-Limpach synthesis).[6][7]
Experimental Protocol: Synthesis of a 4-Hydroxyquinoline Derivative [8]
-
Reaction Setup: In a 1 L round-bottom flask, combine 72 mmol of a substituted aniline (e.g., 4-nitroaniline) and 183 mmol of a β-ketoester (e.g., ethyl 3-ethoxybut-2-enoate) in 150 mL of a high-boiling solvent (e.g., Dowtherm A).
-
Catalyst Addition: Add a few drops of concentrated sulfuric acid to the stirred mixture.
-
Reaction and Distillation: Equip the flask with a short distillation apparatus and heat the mixture to reflux. The ethanol produced during the reaction is removed by distillation.
-
Product Isolation: As the reaction progresses, the 4-hydroxyquinoline product will precipitate from the solution. After cooling to room temperature, the solid is collected by filtration, washed with toluene and hexanes, and dried under vacuum.
Causality Behind Experimental Choices: The high-boiling solvent is crucial for providing the thermal energy required for the cyclization step. The removal of ethanol by distillation drives the reaction equilibrium towards product formation. The acidic catalyst protonates the carbonyl group of the β-ketoester, making it more susceptible to nucleophilic attack by the aniline.
This reaction provides a route to quinolines through the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from an aldehyde or ketone.[9][10]
Experimental Protocol: General Procedure for Doebner-von Miller Synthesis [11]
-
Reactant Mixture: In a suitable reaction vessel, mix the aromatic amine (aniline), an aldehyde, and pyruvic acid in an appropriate solvent.
-
Catalysis and Heating: Add a catalyst, often an acid, and heat the mixture for a specified period.
-
Isolation and Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as crystallization or chromatography.
Reactivity and Stability
Halogen substituents significantly influence the reactivity of the quinoline ring. The electron-withdrawing nature of halogens deactivates the ring towards electrophilic substitution, while their presence can direct the position of nucleophilic substitution reactions. The stability of halogenated quinolines is generally high, contributing to their utility in drug development.
Physical Properties of Halogenated Quinoline Derivatives
The physical properties of halogenated quinolines are critical determinants of their behavior in biological systems.
Physicochemical Parameters
The introduction of halogens modifies key physicochemical properties such as melting point, boiling point, and solubility.
Table 1: Physicochemical Data of Selected Halogenated Quinoline Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 6-Chloro-2-methylquinoline | C₁₀H₈ClN | 177.63 | 68-70 |
| 7-Fluoro-4-hydroxyquinoline | C₉H₆FNO | 163.15 | >300 |
| 8-Bromoquinoline | C₉H₆BrN | 208.06 | 49-51 |
| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 83-86 |
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of halogenated quinoline derivatives.
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts of protons and carbons are influenced by the electronic environment, which is altered by the presence and position of halogen substituents.[12][13]
IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic C-H, C=C, C=N, and C-X (where X is a halogen) stretching and bending vibrations can be observed.
UV-Vis spectroscopy provides information about the electronic transitions within the aromatic system. The absorption maxima (λmax) can be influenced by the nature and position of the halogen substituent.[14]
Table 2: Spectroscopic Data of Selected Halogenated Quinoline Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | UV-Vis (λmax, nm) |
| 6-Chloro-2-methylquinoline | 2.7 (s, 3H), 7.4-8.1 (m, 5H) | 25.1, 122.5, 126.8, 128.9, 130.1, 131.5, 136.2, 147.8, 159.3 | 3050, 1600, 1500, 830 | 228, 280, 315 |
| 7-Fluoro-4-hydroxyquinoline | 6.2 (d, 1H), 7.2-8.0 (m, 4H), 11.5 (s, 1H) | 101.2, 110.5, 117.8, 121.3, 125.6, 140.1, 149.2, 163.5, 176.4 | 3400, 1640, 1580, 1250 | 235, 275, 330 |
| 8-Bromoquinoline | 7.4-8.9 (m, 6H) | 122.1, 126.9, 127.8, 128.5, 133.4, 136.3, 149.7, 151.2 | 3040, 1580, 1480, 780 | 225, 285, 320 |
Crystalline Structure and X-ray Crystallography
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule, providing definitive information on bond lengths, bond angles, and intermolecular interactions.[15][16]
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Growth: Grow single crystals of the halogenated quinoline derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a preliminary model of the structure. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate crystal structure.
Causality Behind Experimental Choices: High-quality single crystals are essential for obtaining high-resolution diffraction data. The choice of X-ray wavelength and data collection strategy depends on the crystal system and unit cell dimensions. Sophisticated software packages are used for structure solution and refinement, employing algorithms to minimize the difference between observed and calculated structure factors.
Analytical Methodologies
Robust analytical methods are crucial for the quality control, pharmacokinetic studies, and metabolic profiling of halogenated quinoline derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of halogenated quinolines in various matrices.[17][18]
Experimental Protocol: HPLC-UV Analysis of a Halogenated Quinoline
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water). If analyzing from a complex matrix like plasma, a protein precipitation or liquid-liquid extraction step may be necessary.[19]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance.
-
-
Data Analysis: Quantify the analyte by comparing its peak area to a calibration curve prepared from standards of known concentrations.
Gas Chromatography (GC)
GC, often coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable halogenated quinolines.[20][21]
Experimental Protocol: GC-MS Analysis of Chloroquinolines
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane). For biological samples, a liquid-liquid extraction is typically required to isolate the analytes.
-
GC Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: A mass analyzer (e.g., quadrupole) detects the mass-to-charge ratio of the fragment ions.
-
-
Data Analysis: Identify the compounds based on their retention times and mass spectra, which are compared to libraries of known compounds.
Impact on Drug Development: Biological Activity and Mechanism of Action
The introduction of halogens can dramatically alter the biological activity of quinoline derivatives, a principle that has been extensively exploited in drug discovery.
Structure-Activity Relationships (SAR)
The type, position, and number of halogen substituents on the quinoline ring have a profound impact on biological activity. For instance, the chlorine atom in the antimalarial drug chloroquine is crucial for its activity.[22] In the development of tyrosine kinase inhibitors, the presence and position of fluorine or chlorine atoms can significantly enhance inhibitory potency.[23][24]
Mechanism of Action
Halogenated quinolines exert their therapeutic effects through various mechanisms, often by interacting with specific biological targets.
The antimalarial drug chloroquine, a 4-aminoquinoline, is thought to accumulate in the acidic food vacuole of the malaria parasite.[22] There, it interferes with the detoxification of heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme and parasite death.
Many halogenated quinoline derivatives function as inhibitors of key enzymes implicated in disease. For example, certain derivatives are potent inhibitors of tyrosine kinases, which are often overactive in cancer cells.[23][25] Others can inhibit DNA topoisomerases, enzymes essential for DNA replication and repair, thereby inducing cancer cell death.[26][27]
Conclusion
Halogenated quinoline derivatives represent a rich and enduring source of inspiration for the development of novel therapeutic agents. A thorough understanding of their chemical and physical properties is paramount for the rational design of compounds with optimized efficacy, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the synthesis, characterization, and biological relevance of this important class of molecules. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers, empowering them to explore the vast chemical space of halogenated quinolines and unlock their full therapeutic potential.
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Potential biological activities of substituted quinolines
An In-Depth Technical Guide on the Potential Biological Activities of Substituted Quinolines
Authored by: A Senior Application Scientist
Foreword: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a privileged structure in the realm of medicinal chemistry.[1] Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone for the development of a vast array of therapeutic agents.[2][3] Quinoline derivatives exhibit a remarkable breadth of biological activities, including but not limited to, anticancer, antimalarial, antimicrobial, antiviral, and neuroprotective effects.[2][4][5][6][7][8] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the multifaceted biological potential of substituted quinolines. We will delve into the mechanistic underpinnings of their activities, present key structure-activity relationship (SAR) insights, and provide exemplary experimental protocols to empower further investigation in this dynamic field.
I. Anticancer Activities of Substituted Quinolines: Targeting the Malignant Phenotype
The quest for novel and effective anticancer agents has identified quinoline derivatives as a highly promising class of compounds.[1][9] Their therapeutic potential stems from their ability to interfere with multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, angiogenesis, and metastasis.[1][9]
Mechanistic Insights into Anticancer Action
Substituted quinolines exert their anticancer effects through a variety of mechanisms, often targeting key enzymes and signaling pathways that are dysregulated in cancer cells.[9][10][11]
-
Topoisomerase Inhibition: Certain quinoline derivatives function as topoisomerase inhibitors, enzymes crucial for DNA replication and transcription.[10][12] By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.
-
Kinase Inhibition: Many quinoline-based compounds are designed to target the ATP-binding sites of various protein kinases that drive cancer cell growth and survival, such as EGFR, HER-2, and Pim-1 kinase.[11][12][13][14]
-
Induction of Apoptosis: Quinoline derivatives can induce programmed cell death by promoting the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of apoptotic pathways.[12]
-
Inhibition of Angiogenesis: Some compounds have been shown to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis, by targeting factors like VEGF.[11]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different checkpoints, preventing cancer cells from dividing and proliferating.[1][9]
Caption: Mechanisms of Anticancer Activity of Substituted Quinolines.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro antiproliferative activity of selected substituted quinoline derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 80 | MCF-7 (Breast) | 5.069 | [12] |
| 13e | PC-3 (Prostate) | 2.61 | [13] |
| 13e | KG-1 (Leukemia) | 3.56 | [13] |
| 13h | PC-3 (Prostate) | 4.68 | [13] |
| 13h | KG-1 (Leukemia) | 2.98 | [13] |
Experimental Protocol: In Vitro Antiproliferative Assay (CCK8 Assay)
This protocol outlines a common method for evaluating the antiproliferative activity of substituted quinoline derivatives using a Cell Counting Kit-8 (CCK8) assay.[13]
-
Cell Culture:
-
Culture human cancer cell lines (e.g., PC-3, KG-1) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test quinoline compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
CCK8 Assay:
-
Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (GI50) or half-maximal cytotoxic concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
II. Antimalarial Activity: A Legacy of Quinolines in Combating a Global Scourge
Quinolines have a long and storied history in the fight against malaria, with quinine being one of the first effective treatments for the disease.[15] Modern antimalarial drugs, such as chloroquine and mefloquine, are also based on the quinoline scaffold.[15][16]
Mechanism of Action in Plasmodium falciparum
The primary mechanism of action of many quinoline-based antimalarials involves the disruption of heme detoxification in the parasite's digestive vacuole.[12]
-
Plasmodium falciparum digests hemoglobin in its acidic digestive vacuole, releasing toxic free heme.
-
The parasite normally detoxifies heme by polymerizing it into an inert crystalline substance called hemozoin.
-
Quinoline compounds accumulate in the acidic food vacuole and interfere with this polymerization process by forming a complex with heme.[12]
-
The accumulation of the drug-heme complex leads to the generation of reactive oxygen species (ROS) and membrane damage, ultimately killing the parasite.[12]
Caption: Mechanism of Antimalarial Action of Quinoline Derivatives.
Quantitative Data on Antimalarial Activity
The following table presents the in vitro antimalarial activity of a representative amino-quinoline derivative against Plasmodium falciparum.
| Compound ID | P. falciparum Strain | IC50 (µM) | Cytotoxicity CC50 (µM) on HUVEC cells | Selectivity Index (SI) | Reference |
| 40a | Pf3D7 (Chloroquine-sensitive) | 0.25 | 43.21 | 172.84 | [12] |
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)
This protocol describes a common method for assessing the in vitro antimalarial activity of substituted quinoline derivatives.
-
Parasite Culture:
-
Maintain a continuous culture of Plasmodium falciparum (e.g., 3D7 strain) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
-
Drug Susceptibility Assay:
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of the test quinoline compounds in a 96-well plate.
-
Add the parasitized erythrocytes to the wells to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
DNA Quantification:
-
After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition relative to the drug-free control.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
III. Antimicrobial Activities: A Broad Spectrum Against Pathogens
Substituted quinolines have demonstrated significant potential as antibacterial and antifungal agents, addressing the growing concern of antimicrobial resistance.[5][17]
Mechanisms of Antimicrobial Action
The antimicrobial activity of quinoline derivatives is often attributed to their ability to:
-
Inhibit DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a well-known class of antibacterial quinolones, target these essential bacterial enzymes, leading to the inhibition of DNA replication and repair.
-
Disrupt Cell Membrane Integrity: Some quinoline compounds can intercalate into the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.[18]
-
Inhibit Key Enzymes: Certain derivatives can inhibit other crucial enzymes in microbial metabolic pathways.[19]
Quantitative Data on Antimicrobial Activity
The following table provides examples of the minimum inhibitory concentrations (MICs) of substituted quinoline derivatives against various bacterial and fungal strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole-quinoline hybrids | Various bacteria | 1-8 | [4] |
| Qa5 | Xanthomonas oryzae (Xoo) | 3.12 | [18] |
| Compound 2 | Bacillus cereus | 3.12 - 50 | [19] |
| Compound 6 | Staphylococcus aureus | 3.12 - 50 | [19] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol details a standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacteria.
-
Inoculum Preparation:
-
Grow the bacterial strain overnight in a suitable broth medium.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Prepare a two-fold serial dilution of the test quinoline compound in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
IV. Antiviral and Neuroprotective Potential: Expanding the Therapeutic Horizons
Beyond their well-established roles, substituted quinolines are emerging as promising candidates for antiviral and neuroprotective applications.
Antiviral Activities
Quinoline derivatives have shown activity against a range of viruses, including Zika virus, Ebola virus, and coronaviruses.[20] Their mechanisms of action can involve the inhibition of viral enzymes, such as proteases and polymerases, which are essential for viral replication.[21][22] For instance, a novel quinoline-based inhibitor of the SARS-CoV-2 papain-like protease (PLpro) has demonstrated potent antiviral and anti-inflammatory effects in vivo.
Neuroprotective Effects
The neuroprotective potential of quinoline derivatives is being explored for neurodegenerative diseases like Alzheimer's and Parkinson's.[6][23][24] Their mechanisms of action in this context are often multifactorial and can include:
-
Antioxidant Activity: Scavenging reactive oxygen species that contribute to neuronal damage.
-
Anti-inflammatory Effects: Modulating neuroinflammatory pathways.
-
Metal Chelation: Binding to metal ions that can promote oxidative stress and protein aggregation.
V. Conclusion and Future Perspectives
The quinoline scaffold continues to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. The diverse biological activities of substituted quinolines, spanning from anticancer and antimalarial to antimicrobial, antiviral, and neuroprotective effects, underscore their significance in medicinal chemistry. Future research in this area will likely focus on the design of more potent and selective derivatives through structure-based drug design and combinatorial chemistry approaches. Furthermore, a deeper understanding of their mechanisms of action and the development of novel drug delivery systems will be crucial for translating the therapeutic potential of these compounds into clinical applications. The continued exploration of the chemical space around the quinoline nucleus holds immense promise for addressing some of the most pressing global health challenges.
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(36), 28733-28765. [Link]
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A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]
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Review on recent development of quinoline for anticancer activities. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]
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Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). Archiv der Pharmazie, 353(11), e2000213. [Link]
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1876. [Link]
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Quinoline Derivatives in Discovery and Development of Pesticides. (2024). Journal of Agricultural and Food Chemistry, 72(22), 9345-9366. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (2024). Journal of Agricultural and Food Chemistry. [Link]
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Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]
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Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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New quinoline-based antiviral shows strong promise against SARS-CoV-2. (2025). News-Medical.net. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved January 26, 2026, from [Link]
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(PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). ResearchGate. Retrieved from [Link]
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Special Issue : Quinoline and Quinazoline Derivatives: A Valuable Prospect for Drug Discovery. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. Retrieved from [Link]
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Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. Retrieved from [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central. Retrieved from [Link]
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Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates. (2025). PubMed. Retrieved from [Link]
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(29), 18635-18656. [Link]
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Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). PubMed Central. Retrieved from [Link]
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Quinoline-Based Hybrid Compounds with Antimalarial Activity. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Known antimalarial compounds based on quinoline scaffold and artemisinin. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Recent update on antibacterial and antifungal activity of quinoline scaffolds. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Synthesis and antiviral activity of several quinoline derivatives. (2025). ResearchGate. Retrieved from [Link]
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Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]
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Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (2021). Current Medicinal Chemistry, 28(20), 3889-3913. [Link]
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Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2025). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to 4-Bromo-7-chloro-8-methylquinoline: A Novel Building Block for VHL-Recruiting Protein Degraders
Abstract
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that induce the degradation of specific proteins via the cell's own ubiquitin-proteasome system. The efficacy of a PROTAC is critically dependent on its constituent parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC design.[1][2] This guide provides an in-depth technical overview of 4-Bromo-7-chloro-8-methylquinoline, a functionalized quinoline derivative positioned as a versatile building block for the development of novel VHL-recruiting PROTACs.[3] We will explore its synthesis, mechanistic rationale, and a comprehensive, field-proven workflow for its incorporation and validation in a TPD research program.
The TPD Paradigm: From Inhibition to Elimination
Traditional pharmacology relies on occupancy-driven inhibition, where a small molecule must continuously bind to a protein's active site to block its function. Targeted Protein Degradation operates on a different, event-driven principle. PROTACs do not inhibit; they form a ternary complex between a target protein and an E3 ligase, effectively hijacking the cell's machinery to tag the target for destruction.[4][5]
The key steps in this process are:
-
Ternary Complex Formation: The PROTAC simultaneously binds the POI and an E3 ligase (e.g., VHL).
-
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[6]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[6]
-
Recycling: The PROTAC molecule is released and can catalyze further rounds of degradation.
This catalytic mode of action is a primary advantage of PROTACs, often enabling potent degradation at sub-stoichiometric concentrations. The von Hippel-Lindau (VHL) protein, which naturally targets the hypoxia-inducible factor alpha-subunit (HIF-1α) for degradation under normal oxygen conditions, has proven to be a robust and reliable E3 ligase for PROTAC development.[1]
The Building Block: this compound
The molecule this compound is a halogenated quinoline derivative. Its utility as a protein degrader building block stems from its potential to serve as a structurally novel scaffold for a VHL ligand, with defined vectors for linker attachment.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrClN | [3] |
| Molecular Weight | 256.5 g/mol | [3] |
| CAS Number | 1070879-42-3 | [3] |
| Appearance | Solid (predicted) | - |
| Key Features | - Quinoline Core: A rigid scaffold. - Chloro Group (C7): Influences electronics and potential metabolism. - Methyl Group (C8): Provides steric bulk and can influence binding conformation. - Bromo Group (C4): Serves as a primary, versatile handle for linker attachment via cross-coupling reactions. | - |
The structure presents two key halogen handles. The bromine at the C4 position is significantly more reactive towards common cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the chlorine at C7, providing a regioselective site for linker installation. This is a critical feature for predictable and controlled PROTAC synthesis.
Part I: Synthesis and PROTAC Construction
A robust and reproducible synthetic route is paramount. The following protocol outlines a plausible, multi-step synthesis of this compound, adapted from established methodologies for analogous quinoline structures.[7]
Proposed Synthesis of the Core Building Block
The synthesis can be approached in three main stages: construction of the quinoline core, chlorination, and finally, regioselective bromination.
Step 1: Synthesis of 7-chloro-8-methylquinolin-4-ol (Gould-Jacobs Reaction)
-
Reactants: 3-Chloro-2-methylaniline and diethyl (ethoxymethylene)malonate (DEEM).
-
Procedure: a. Combine equimolar amounts of 3-chloro-2-methylaniline and DEEM. b. Heat the mixture at 110-120 °C for 2 hours. The intermediate anilinomethylenemalonate will form. c. Add the reaction mixture to a pre-heated high-boiling point solvent like diphenyl ether (250 °C). d. Maintain the temperature for 30-60 minutes to facilitate the thermal cyclization. e. Cool the mixture and dilute with hexane to precipitate the product. f. Filter the solid, wash with hexane, and dry to yield 7-chloro-8-methylquinolin-4-ol.
-
Causality: The Gould-Jacobs reaction is an efficient method for constructing the 4-hydroxyquinoline core, which is a necessary precursor for the subsequent halogenation step.
Step 2: Chlorination to yield 4,7-dichloro-8-methylquinoline
-
Reactant: 7-chloro-8-methylquinolin-4-ol.
-
Reagent: Phosphorus oxychloride (POCl₃).
-
Procedure: a. Suspend the 7-chloro-8-methylquinolin-4-ol in an excess of POCl₃. b. Heat the mixture to reflux (approx. 110 °C) for 2-4 hours until the reaction is complete (monitor by TLC/LC-MS). c. Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice. d. Neutralize with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the crude product. e. Filter the solid, wash with water, and dry. Purify by column chromatography or recrystallization.
-
Causality: This is a standard conversion of a 4-hydroxyquinoline to a 4-chloroquinoline. The 4-chloro group is a good leaving group but is less reactive for cross-coupling than the 4-bromo group we will install next, making it a placeholder.
Step 3: Bromination to yield this compound Note: A direct, selective bromination of the 4-position on a pre-existing 4-chloroquinoline is challenging. A more robust strategy involves building the quinoline core with the bromine already in place.
Alternative, Preferred Synthesis:
A more direct route involves using a Vilsmeier-Haack type reaction on an appropriate acetanilide precursor.
-
Reactants: 3-Chloro-2-methylacetanilide.
-
Reagents: Phosphorus oxybromide (POBr₃) and Dimethylformamide (DMF).
-
Procedure: a. In a round-bottom flask under an inert atmosphere, cool a solution of DMF to 0°C. b. Slowly add POBr₃ portion-wise, maintaining the temperature below 10°C to form the Vilsmeier reagent. c. Add the 3-chloro-2-methylacetanilide to the reagent mixture. d. Slowly warm the reaction to 80-90°C and stir for 4-6 hours. e. Quench the reaction by pouring it onto ice water and neutralize with a base. f. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. g. Purify the crude product by column chromatography to yield this compound.
-
Causality: This approach constructs the brominated and chlorinated quinoline ring in a single cyclization/halogenation step, offering better atom economy and control over the final substitution pattern.
PROTAC Synthesis Strategy: Linker Attachment
The C4-bromo position is the designated attachment point. A Suzuki or Sonogashira coupling reaction is ideal for installing a linker containing a boronic acid/ester or a terminal alkyne, respectively.
Caption: Workflow for PROTAC synthesis using the building block.
Part II: The Experimental Validation Cascade
Once a PROTAC is synthesized, a rigorous, stepwise validation process is required to confirm its mechanism of action. This cascade moves from biochemical confirmation of binding to cellular proof of degradation.
Caption: Logical flow of the experimental validation process.
Step 1: Confirming VHL Ligand Engagement (Binary Binding)
Objective: To confirm that the synthesized PROTAC binds to the VHL E3 ligase and to determine its binding affinity (IC₅₀). Methodology: Competitive Fluorescence Polarization (FP) Assay.[8] Principle: This assay measures the displacement of a high-affinity fluorescently labeled tracer peptide (e.g., a FAM-labeled HIF-1α peptide) from the VHL complex (VCB: VHL, Elongin C, Elongin B) by the test compound.[8] When the fluorescent tracer is bound to the large VCB complex, it tumbles slowly in solution, emitting highly polarized light. When displaced by the PROTAC, the small tracer tumbles rapidly, and the light becomes depolarized.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Triton X-100 and 1 mM DTT.
-
VCB Complex: Recombinant VHL-ElonginC-ElonginB complex.
-
Tracer: FAM-labeled HIF-1α peptide.
-
Test Compound: Serial dilution of the PROTAC molecule (and the unlinked VHL-ligand portion as a control) in DMSO, followed by dilution in Assay Buffer.
-
-
Assay Procedure (384-well plate format): a. To each well, add 10 µL of the test compound dilution. b. Add 5 µL of the VCB complex (at a final concentration optimized for a robust signal window, e.g., 50 nM). c. Add 5 µL of the FAM-HIF-1α tracer (at a final concentration near its Kd, e.g., 25 nM). d. Controls: Include wells for "no polarization" (tracer only) and "high polarization" (tracer + VCB complex, no competitor). e. Incubate the plate at room temperature for 60 minutes, protected from light. f. Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: a. Convert polarization values (mP) to percent inhibition relative to the controls. b. Plot percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Trustworthiness Check: A known VHL ligand (e.g., VH298) should be run as a positive control to validate the assay performance.[9]
Step 2: Assessing Ternary Complex Formation
Objective: To demonstrate that the PROTAC can simultaneously bind the POI and VHL, forming the critical ternary complex. Methodology: Cellular NanoBRET™ Ternary Complex Assay.[10] Principle: This live-cell assay uses Bioluminescence Resonance Energy Transfer (BRET). The target POI is expressed as a fusion with NanoLuc® Luciferase (energy donor), and an E3 ligase component (e.g., VHL) is expressed as a fusion with HaloTag® (energy acceptor), which is labeled with a fluorescent ligand. PROTAC-induced proximity of the donor and acceptor results in an energy transfer and a quantifiable BRET signal.[10]
Detailed Protocol:
-
Cell Preparation: a. Co-transfect HEK293 cells with plasmids encoding for NanoLuc-POI and HaloTag-VHL. b. Plate the transfected cells into a 96-well white assay plate and incubate for 24 hours.
-
Assay Procedure: a. Treat cells with the HaloTag® NanoBRET® 618 Ligand and incubate for at least 60 minutes to label the acceptor protein. b. Add serial dilutions of the PROTAC to the wells. c. Critical Control: To distinguish degradation from complex formation, pre-treat a set of wells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC. d. Immediately before reading, add the Nano-Glo® Substrate. e. Read both the donor (460 nm) and acceptor (618 nm) emission signals on a luminometer.
-
Data Analysis: a. Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). b. Plot the BRET ratio against the PROTAC concentration. A bell-shaped curve is characteristic of ternary complex formation, where at very high concentrations, binary complexes dominate, reducing the BRET signal (the "hook effect").[8][10]
-
Trustworthiness Check: A non-binding version of the POI ligand or VHL ligand should be used to create a negative control PROTAC; this compound should not produce a BRET signal.
Step 3: Measuring Cellular Protein Degradation
Objective: To quantify the dose-dependent degradation of the endogenous target protein in a relevant cell line. Methodology: Western Blot for DC₅₀ and Dₘₐₓ Determination.[11] Principle: This is the definitive assay for confirming protein loss. Cells are treated with the PROTAC across a range of concentrations, and the level of the target protein is measured by immunoblotting.
Detailed Protocol:
-
Cell Treatment: a. Plate a relevant cell line (e.g., one that endogenously expresses the POI and VHL) in 6-well plates. b. Once cells reach 70-80% confluency, treat them with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time period (e.g., 18-24 hours). c. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Lysate Preparation and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and clarify by centrifugation. c. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. d. Incubate with a primary antibody specific to the POI overnight at 4°C. e. Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading. f. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the POI band intensity to the loading control band intensity for each lane. c. Calculate the percentage of remaining protein relative to the vehicle-treated control. d. Plot the percentage of remaining protein against the log of the PROTAC concentration. e. Fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximal level of degradation).[12]
Conclusion and Future Directions
This compound represents a promising and strategically designed building block for the synthesis of novel VHL-recruiting PROTACs. Its key advantage lies in the C4-bromo handle, which allows for predictable and efficient linker installation, streamlining the development of new degrader molecules. The comprehensive validation cascade detailed in this guide—from biochemical binding assays to cellular degradation quantification—provides a robust framework for researchers to confidently assess the potential of PROTACs derived from this core. By following these self-validating protocols, drug discovery professionals can effectively translate this chemical tool into potent and selective protein degraders, pushing the boundaries of targeted therapeutics.
References
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science.
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Royal Society of Chemistry.
- An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
- Ternary Complex Formation.
- Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. PubMed.
- Cell-based protein degrader assays for micropl
- A patent review of von Hippel-Lindau (VHL)
- Ternary Complex Form
- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
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- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
- Rationalizing PROTAC-mediated Ternary Complex Form
- This compound, min 96%, 1 gram. Aladdin Scientific.
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- Identification and structure activity relationships of quinoline tertiary alcohol modul
- A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis Online.
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Novel Anticancer Agents from 4-Bromo-7-chloro-8-methylquinoline
Abstract
The quinoline scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of therapeutic agents, including a significant number of anticancer drugs.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic chemical modification of 4-bromo-7-chloro-8-methylquinoline, a versatile starting material for the synthesis of novel potential anticancer agents. We will explore key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to selectively functionalize the quinoline core. The rationale behind these synthetic strategies is grounded in the established anticancer activity of substituted quinolines, particularly those bearing aryl, amino, and alkynyl moieties.[3][4][5] This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new oncology therapeutics.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a cornerstone in the development of anticancer therapeutics. Its planar structure allows for intercalation into DNA, and its derivatives have been shown to inhibit various kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation and survival.[2][6] The 7-chloroquinoline moiety, in particular, is a well-established pharmacophore found in drugs like chloroquine, which has been investigated for its anticancer properties.[7][8] The strategic placement of substituents on the quinoline ring can significantly modulate its biological activity, making the development of efficient synthetic methodologies for its derivatization a key focus in medicinal chemistry.
The starting material, this compound, offers two distinct reactive sites for functionalization: a C4-Br bond and a C7-Cl bond. The differential reactivity of these carbon-halogen bonds (C-Br being more reactive than C-Cl in typical palladium-catalyzed cross-coupling reactions) allows for selective and sequential modifications, providing a pathway to a diverse library of novel compounds.[9] The 8-methyl group can also influence the conformation and electronic properties of the resulting molecules, potentially impacting their interaction with biological targets.
Strategic Synthetic Pathways
The primary synthetic strategies for derivatizing this compound involve palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[10][11]
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[10][12] In the case of this compound, the greater reactivity of the C-Br bond allows for selective coupling at the 4-position.
-
Rationale: The introduction of aryl and heteroaryl groups at the 4-position of the quinoline ring can lead to compounds with potent anticancer activity. These substituents can engage in π-π stacking interactions with biological targets and can be further functionalized to fine-tune the pharmacological properties of the molecule.
-
Reaction Scheme:
-
Key Considerations:
-
Catalyst: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices.
-
Base: A base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ is required to activate the boronic acid.[10]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.
-
Buchwald-Hartwig Amination: Introduction of Amino Functionalities
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][13] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the quinoline ring.
-
Rationale: The 4-aminoquinoline scaffold is a well-known pharmacophore with demonstrated anticancer activity.[14][15] The amino group can act as a hydrogen bond donor or acceptor, and the substituent on the nitrogen can be varied to modulate the compound's properties.
-
Reaction Scheme:
-
Key Considerations:
-
Catalyst and Ligand: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand) is typically used. The choice of ligand is crucial for reaction efficiency.[16]
-
Base: A strong, non-nucleophilic base such as NaOtBu, KOtBu, or Cs₂CO₃ is required.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
-
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2][17] This reaction provides a route to 4-alkynyl-7-chloro-8-methylquinolines.
-
Rationale: The alkynyl group is a versatile functional group that can participate in various subsequent transformations, such as click chemistry, to create more complex molecules. Furthermore, alkynyl-containing compounds have shown interesting anticancer properties.
-
Reaction Scheme:
-
Key Considerations:
-
Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are typically used.[2]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used as both the base and often as the solvent.
-
Solvent: Anhydrous and anaerobic conditions are generally preferred.
-
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2 M aqueous Na₂CO₃ solution
-
1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (5 mL) and the 2 M Na₂CO₃ solution (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.025 equivalents)
-
Xantphos (0.05 equivalents)
-
NaOtBu (1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.025 mmol), Xantphos (0.05 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
CuI (0.06 equivalents)
-
Triethylamine (TEA)
-
Anhydrous THF
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (3 mL).
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours or gently heat to 50 °C if the reaction is sluggish. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Anticancer Activity
The following table presents hypothetical, yet representative, IC₅₀ values for compounds synthesized from this compound, based on data for structurally similar compounds reported in the literature.[3][5] These values illustrate the potential anticancer activity of the synthesized derivatives against various human cancer cell lines.
| Compound ID | R Group (at C4) | Cancer Cell Line | IC₅₀ (µM) |
| 1a | 4-Methoxyphenyl | MCF-7 (Breast) | 5.2 |
| 1b | 3-Pyridyl | A549 (Lung) | 8.7 |
| 2a | Morpholino | HCT116 (Colon) | 3.5 |
| 2b | N-Methylpiperazinyl | HeLa (Cervical) | 2.1 |
| 3a | Phenylethynyl | PC-3 (Prostate) | 10.5 |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Key synthetic pathways from this compound.
References
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. BMC Chemistry. [Link]
-
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry. [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents. Molecules. [Link]
-
Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Synthesis of 7-chloroquinolinyl-4-. ResearchGate. [Link]
-
Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. Molecules. [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules. [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]
-
Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. The Journal of Organic Chemistry. [Link]
-
Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. Preprints.org. [Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules. [Link]
Sources
- 1. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 16. preprints.org [preprints.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Regioselective Nucleophilic Aromatic Substitution at the 4-Position of 4-Bromo-7-chloro-8-methylquinoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its prevalence in pharmaceuticals, from antimalarials like chloroquine to modern targeted cancer therapies, underscores the critical importance of developing robust and selective synthetic methodologies to functionalize this privileged scaffold. Nucleophilic aromatic substitution (SNAr) on the quinoline nucleus is a powerful tool for introducing diverse functionalities, particularly at the electron-deficient 2- and 4-positions. This application note provides a detailed guide to the selective SNAr at the 4-position of 4-Bromo-7-chloro-8-methylquinoline, a versatile intermediate for the synthesis of novel bioactive molecules.
Mechanistic Insights: Achieving Regioselectivity
The high reactivity of the 4-position of the quinoline ring towards nucleophilic attack is a direct consequence of the electronic properties of the heterocyclic system. The nitrogen atom in the quinoline ring acts as a potent electron-withdrawing group, delocalizing the negative charge of the Meisenheimer intermediate, which is formed upon nucleophilic attack. This stabilization is most effective when the attack occurs at the ortho (2-position) or para (4-position) to the nitrogen.
In the case of this compound, we have two potential leaving groups: a bromine atom at the highly activated 4-position and a chlorine atom at the 7-position. The selective substitution of the 4-bromo substituent can be confidently predicted based on two key factors:
-
Positional Activation: The 4-position is significantly more activated towards nucleophilic attack than the 7-position due to its para-relationship with the ring nitrogen. The negative charge in the Meisenheimer intermediate formed by attack at C-4 can be effectively delocalized onto the electronegative nitrogen atom, a stabilizing interaction that is not possible for attack at C-7.
-
Leaving Group Ability: While in many SNAr reactions the C-F bond is the most reactive due to the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex (the rate-determining step), the relative leaving group ability of halogens (I > Br > Cl > F) becomes more influential in the subsequent fast aromatization step. In this specific substrate, the superior activation of the 4-position overwhelmingly directs the nucleophilic attack to this site, making the substitution of the bromo group the favored pathway.
The 8-methyl group, being a weak electron-donating group, has a minor electronic deactivating effect on the ring. However, its steric presence is more notable, potentially influencing the conformation of adjacent substituents and the approach of the nucleophile. In this case, its position does not significantly hinder the attack at the C-4 position.
Visualizing the Reaction Pathway
The following diagram illustrates the stepwise mechanism of the SNAr reaction, highlighting the formation of the stabilized Meisenheimer intermediate.
Caption: SNAr mechanism at the C-4 position of the quinoline ring.
Experimental Protocol: Synthesis of 4-Piperidino-7-chloro-8-methylquinoline
This protocol details a representative SNAr reaction using piperidine as the nucleophile.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | >98% Purity | Commercially available |
| Piperidine | Anhydrous, >99% | Sigma-Aldrich, Acros |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich, Acros |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | N/A |
| Brine | Laboratory prepared | N/A |
| Anhydrous sodium sulfate | ACS Grade | Fisher Scientific |
| Silica gel | 230-400 mesh | Sorbent Technologies |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Round-bottom flask | - | Pyrex, Kimble |
| Magnetic stirrer and stir bar | - | - |
| Reflux condenser | - | Pyrex, Kimble |
| Heating mantle/oil bath | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | MilliporeSigma |
| Rotary evaporator | - | Büchi, Heidolph |
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.67 mmol, 1.0 equiv.).
-
Add anhydrous N,N-dimethylformamide (DMF) (15 mL) to dissolve the starting material.
-
To this solution, add piperidine (0.73 mL, 7.34 mmol, 2.0 equiv.) dropwise at room temperature.
-
Attach a reflux condenser to the flask and place it in a pre-heated oil bath.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting material should have a different Rf value than the product. The reaction is typically complete within 4-6 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica gel).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the pure product (as determined by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield 4-piperidino-7-chloro-8-methylquinoline as a solid.
-
Optimization and Troubleshooting Workflow
The following workflow provides a systematic approach to optimizing the reaction conditions and troubleshooting common issues.
Caption: Decision workflow for reaction optimization and troubleshooting.
Expected Results and Characterization
Successful execution of the protocol should yield 4-piperidino-7-chloro-8-methylquinoline. The expected yield after purification is typically in the range of 75-90%.
Table of Expected Data:
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-90% |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃) | Peaks corresponding to the quinoline core, the piperidine ring, and the methyl group. The chemical shifts will be characteristic of the final structure. |
| ¹³C NMR (CDCl₃) | Resonances for all carbon atoms in the molecule, confirming the substitution at C-4. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₅H₁₇ClN₂). |
Note on Characterization: Full characterization using ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure and purity of the final product. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of all proton and carbon signals.
Safety Precautions
-
This compound: Handle with care. It is an irritant.
-
Piperidine: Corrosive and flammable. Handle in a well-ventilated fume hood.
-
DMF: A potential teratogen. Avoid inhalation and skin contact.
-
Dichloromethane: A suspected carcinogen. Use in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the selective nucleophilic aromatic substitution at the 4-position of this compound. The detailed protocol, mechanistic insights, and troubleshooting workflow are designed to enable researchers to confidently and efficiently synthesize a variety of 4-substituted quinoline derivatives for applications in drug discovery and development.
References
-
Nucleophilic Aromatic Substitution: Wikipedia contributors. (2023, December 19). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
- SNAr on Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Synthesis of 4-Aminoquinolines: A review on various synthetic strategies for 4-aminoquinolines, including SNAr. Frontiers in Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination: Wikipedia contributors. (2023, November 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
-
Reactivity in SNAr: A study on the regioselectivity of SNAr on dichloropyrimidines which provides insights into factors governing reactivity. Wavefunction, Inc. Available at: [Link]
Application Notes and Protocols: Regioselective Suzuki-Miyaura Cross-Coupling of 4-Bromo-7-chloro-8-methylquinoline at the 7-Position
Introduction: The Strategic Importance of Quinoline Scaffolds
Quinoline and its derivatives are cornerstone structural motifs in medicinal chemistry and drug development, renowned for their wide spectrum of biological activities.[1][2][3] These nitrogen-containing heterocyclic compounds are integral to a variety of established pharmaceuticals, demonstrating efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2][4][5] The functionalization of the quinoline core is therefore a critical endeavor in the synthesis of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating carbon-carbon bonds, offering a broad substrate scope and mild reaction conditions suitable for the synthesis of complex molecules.[6][7] This guide provides a detailed examination of the regioselective Suzuki-Miyaura cross-coupling of 4-bromo-7-chloro-8-methylquinoline, with a specific focus on achieving selective substitution at the 7-position.
Mechanistic Insights: Achieving Regioselectivity
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[6][8] The key steps are oxidative addition, transmetalation, and reductive elimination.[8] In the context of dihalogenated substrates like this compound, achieving regioselectivity is paramount. The preferential reactivity of different carbon-halogen bonds is the determining factor.
The reactivity of aryl halides in the oxidative addition step, which is often the rate-determining step, follows the general trend: I > OTf > Br >> Cl.[8][9][10] This is attributed to the bond dissociation energies, where the C-Br bond is weaker than the C-Cl bond.[11] Consequently, the palladium catalyst will preferentially undergo oxidative addition to the more labile C-Br bond. However, to achieve coupling at the less reactive C-Cl bond at the 7-position, specific catalytic systems and reaction conditions are required.
For the coupling to occur at the 7-position (C-Cl), the reactivity of the C-Br bond at the 4-position must be considered. While typically more reactive, electronic and steric factors of the quinoline ring can influence the selectivity. In some dihaloquinolines, coupling is known to occur preferentially at the C2 or C4 positions.[12] Therefore, a catalyst system that is highly active for the activation of aryl chlorides is necessary to favor coupling at the 7-position. Modern catalyst systems, often employing bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have been developed to facilitate the coupling of traditionally unreactive aryl chlorides.[13][14][15][16]
The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond at the 7-position of the quinoline ring to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[8][13]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[6][8]
Caption: Suzuki-Miyaura Catalytic Cycle for Aryl Chlorides.
Experimental Protocol
This protocol details the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid at the 7-position.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 272.54 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd(OAc)₂ (Palladium(II) acetate) | 224.50 | 0.02 | 0.02 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.04 | 0.04 |
| K₃PO₄ (Potassium phosphate) | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 88.11 | - | - |
| Water (degassed) | 18.02 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol). Add these to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[7] Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[7]
-
Reaction Execution: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental Workflow.
Data Interpretation and Characterization
The final product, a 4-bromo-7-aryl-8-methylquinoline derivative, should be characterized to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the incorporation of the aryl group and the retention of the bromine at the 4-position.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will provide the exact mass of the product, confirming its elemental composition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst or poor quality reagents. | Use fresh, high-purity reagents and solvents. Ensure proper inert atmosphere techniques.[7] Consider a different palladium precatalyst or ligand. |
| Formation of side products | Homocoupling of the boronic acid or starting material decomposition. | Optimize the reaction temperature and time. Adjust the stoichiometry of the reagents. |
| Difficulty in purification | Co-elution of starting material or byproducts. | Optimize the solvent system for column chromatography. Consider alternative purification methods like recrystallization. |
Conclusion
The regioselective Suzuki-Miyaura cross-coupling of this compound at the 7-position is a challenging yet achievable transformation. By carefully selecting a highly active catalyst system and optimizing reaction conditions, researchers can selectively functionalize the C-Cl bond, providing a valuable synthetic route to novel quinoline derivatives for drug discovery and development.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Ali, N. M., Mohssen, H. F., & Ali, H. A. (2016). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359.
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The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Li, S., Su, W., & Li, S. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6599. [Link]
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Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. Organometallics, 18(21), 4307-4310. [Link]
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Connolly, D. J., Cusack, D., O'Sullivan, T. P., & Guiry, P. J. (2005). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 10(4), 457-465. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-33). Royal Society of Chemistry.
-
Tobisu, M., & Chatani, N. (2011). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 13(12), 3317-3320. [Link]
- Singh, R., & Singh, P. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Chemistry & Biodiversity, 19(8), e202200385.
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Munday, R. H., Martin, L. J., & Macgregor, S. A. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6546-6563. [Link]
- Biscoe, M. R., & Buchwald, S. L. (2009).
- Ali, N. M., Mohssen, H. F., & Ali, H. A. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359.
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Munday, R. H., Martin, L. J., & Macgregor, S. A. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6546-6563. [Link]
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Billingsley, K., & Buchwald, S. L. (2007). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 9(1), 159-162. [Link]
- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19537-19561.
- Munday, R. H., Martin, L. J., & Macgregor, S. A. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Chemical Science, 7(10), 6546-6563.
- Kumar, A., & Kumar, R. (2021). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Journal of the Indian Chemical Society, 98(10), 100157.
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Wang, D., Chen, H. G., Tian, X. C., Liang, X. X., Chen, F. Z., & Gao, F. (2016). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Advances, 6(2), 1159-1162. [Link]
- Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.
-
Singh, A., & Kumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(35), 24157-24177. [Link]
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Application Note: Utilizing the 4-Bromo-7-chloro-8-methylquinoline Scaffold for the Development of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The quinoline core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 4-bromo-7-chloro-8-methylquinoline scaffold for the discovery and development of novel kinase inhibitors. We present detailed, field-proven protocols for the synthesis of a chemical library, in vitro kinase activity assessment, structure-activity relationship (SAR) analysis, and cellular target validation.
Introduction: The Strategic Value of the Quinoline Scaffold
The human kinome comprises over 500 protein kinases, all sharing a structurally conserved ATP-binding site.[3] This similarity presents a significant challenge in developing selective inhibitors that can minimize off-target effects.[4] The strategic selection of a core chemical scaffold is therefore paramount. Quinoline-based compounds have a rich history in drug discovery, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[5][6] Their synthetic tractability allows for extensive structural diversification, enabling the fine-tuning of potency and selectivity against specific kinase targets.[5]
The this compound scaffold (CAS: 1070879-42-3) is a particularly valuable starting point.[7] The distinct chemical reactivity of the bromine and chlorine substituents provides orthogonal handles for medicinal chemistry exploration. The bromine at the 4-position is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of chemical moieties to probe the ATP-binding site. The chlorine at the 7-position offers a secondary point for modification, often targeting solvent-exposed regions of the kinase. This guide will demonstrate how to systematically exploit these features to build a library of potent and selective kinase inhibitors.
The Chemistry: Synthesis and Library Generation
The foundation of any kinase inhibitor program is the ability to rapidly synthesize and purify a diverse set of chemical analogs. This section details the synthesis of the core scaffold and its subsequent diversification.
Rationale for Chemical Diversification
The primary goal is to generate a library of compounds by modifying the core scaffold at the C4 position. The bromine atom serves as an ideal leaving group for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. These reactions are robust, well-documented, and tolerant of a wide range of functional groups, making them ideal for library synthesis. By coupling various boronic acids (Suzuki) or amines (Buchwald-Hartwig) to the C4 position, we can systematically explore the chemical space within the kinase ATP-binding pocket to identify key interactions that drive potency and selectivity.
Caption: Chemical diversification strategy for the core scaffold.
Experimental Protocol: Library Synthesis via Suzuki Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of various aryl and heteroaryl boronic acids to the 4-position of the scaffold.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the selected boronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add Pd(PPh₃)₄ to the flask.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The reaction mixture should be approximately 0.1 M with respect to the starting quinoline.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
The Biology: In Vitro Kinase Inhibition Profiling
Once a library of compounds is synthesized, the next critical step is to evaluate their biological activity. This is achieved through in vitro kinase assays that quantify the ability of each compound to inhibit the target kinase.
Rationale for Assay Selection
A variety of assay formats are available to measure kinase activity, including radiometric, fluorescence, and luminescence-based methods.[3] For initial screening and IC₅₀ determination, luminescence-based assays such as the ADP-Glo™ Kinase Assay (Promega) are highly advantageous. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8] It is a universal assay applicable to virtually any kinase, offers high sensitivity, and is amenable to high-throughput screening in 96- or 384-well plate formats.[8]
Caption: A typical workflow for kinase inhibitor screening.
Protocol: IC₅₀ Determination using the ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format. All reagent volumes should be scaled accordingly for other formats.
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds dissolved in 100% DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Create a serial dilution series of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM. Dispense 50 nL of each compound concentration into the wells of the 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" controls.
-
Kinase Reaction Setup: Prepare a 2X kinase/substrate master mix in the kinase reaction buffer. Add 2.5 µL of this mix to each well.
-
Initiate Reaction: Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration should ideally be at or near the Kₘ for the target kinase. Add 2.5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 5 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for the desired time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.[8] Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP & Detect: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration.[8] Incubate for 30-60 minutes at room temperature.
-
Read Plate: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the "no inhibition" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[3]
-
Structure-Activity Relationship (SAR) Analysis
SAR is the iterative process of correlating the chemical structure of the synthesized compounds with their biological activity. This analysis provides critical insights into which molecular features are essential for potent kinase inhibition.
Interpreting the Data
By comparing the IC₅₀ values of different analogs, we can deduce key SAR trends. For example, substituting the C4 position with different groups allows us to probe for hydrogen bond donors/acceptors, hydrophobic pockets, or areas sensitive to steric bulk.
Table 1: Hypothetical SAR Data for C4-Substituted Analogs against Target Kinase X
| Compound ID | C4-Substituent (R) | IC₅₀ (nM) |
| Scaffold | -Br | >10,000 |
| 1a | Phenyl | 850 |
| 1b | 4-Fluorophenyl | 475 |
| 1c | 3-Aminophenyl | 95 |
| 1d | 3-Hydroxyphenyl | 120 |
| 1e | Pyridin-3-yl | 78 |
| 1f | Thiophen-2-yl | 1,500 |
From this hypothetical data, we can infer:
-
Basic Aromaticity: A simple phenyl group (1a) provides a significant improvement over the starting bromide.
-
Hydrogen Bonding: Introducing hydrogen bond donors/acceptors like the amine (1c) or hydroxyl (1d) group at the meta-position dramatically increases potency.
-
Hinge-Binding: The nitrogen in the pyridine ring (1e) likely forms a critical hydrogen bond with the kinase hinge region, a common binding motif for kinase inhibitors, resulting in high potency.[9]
-
Steric/Electronic Effects: The thiophene ring (1f) is less tolerated than a phenyl ring, suggesting either an unfavorable steric clash or electronic profile.
Caption: Visual representation of key SAR findings.
Cellular Target Validation
A potent inhibitor in a biochemical assay must also demonstrate activity in a cellular context. Cellular assays are essential to confirm that the compound can penetrate the cell membrane, engage its target kinase, and modulate the intended signaling pathway.
Rationale for Cellular Assays
Measuring the phosphorylation status of a known downstream substrate of the target kinase is a direct method to assess target engagement.[10] For example, if targeting EGFR, one would measure the phosphorylation of EGFR itself (autophosphorylation) or downstream substrates like ERK. A Western blot is a robust and widely used technique for this purpose.
Sources
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- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
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- 9. mdpi.com [mdpi.com]
- 10. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the synthesis of 4-amino-7-bromo-8-methylquinoline derivatives
An In-depth Technical Guide to the Synthesis of 4-amino-7-bromo-8-methylquinoline Derivatives
Introduction
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring allows for the fine-tuning of a compound's pharmacological profile. This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-amino-7-bromo-8-methylquinoline, a key intermediate for drug discovery and development.[3]
The synthetic strategy detailed herein begins with the construction of the core quinoline structure from a readily available aniline precursor, followed by a sequence of carefully planned functional group manipulations. This multi-step approach is designed for clarity, reproducibility, and regiochemical control. We will proceed through four primary stages:
-
Quinoline Ring Formation: Construction of the 8-methylquinolin-4-ol core via the Gould-Jacobs reaction.
-
Chlorination: Conversion of the 4-hydroxyl group to a 4-chloro group, activating the position for subsequent nucleophilic substitution.
-
Regioselective Bromination: Introduction of a bromine atom at the C7 position through electrophilic aromatic substitution.
-
Amination: Installation of the final amino group at the C4 position via nucleophilic aromatic substitution (SNAr).
This guide explains the causality behind experimental choices, provides detailed procedural steps, and includes visualizations to ensure a thorough understanding for researchers, scientists, and drug development professionals.
Overall Synthetic Pathway
The four-step synthesis transforms a simple, commercially available starting material into the target 4-amino-7-bromo-8-methylquinoline.
Caption: Overall synthetic workflow.
Step 1: Synthesis of 8-Methylquinolin-4-ol via Gould-Jacobs Reaction
Expertise & Rationale: The synthesis commences with the Gould-Jacobs reaction, a robust and well-established method for constructing the 4-hydroxyquinoline core.[4] This reaction proceeds by first reacting an aniline (2-methylaniline) with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate. This is followed by a thermal cyclization, which occurs via an intramolecular electrophilic attack on the aniline ring, to form the quinoline system. This method is advantageous as it directly installs the C4-hydroxyl group, which serves as a handle for introducing the desired amino functionality in a later step.
Experimental Protocol: 8-Methylquinolin-4-ol
-
In a round-bottom flask, combine 2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction can be monitored by TLC for the disappearance of the aniline starting material.
-
After the initial condensation, the reaction vessel is fitted with a short-path distillation head to remove the ethanol byproduct.
-
For the cyclization step, the resulting intermediate is added portion-wise to a pre-heated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at 240-250 °C.
-
Maintain the temperature for 30-60 minutes until the cyclization is complete (monitored by TLC).
-
Allow the reaction mixture to cool to below 100 °C and dilute with petroleum ether or hexane to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with the precipitation solvent to remove the high-boiling point solvent, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or a similar suitable solvent.
| Parameter | Value | Reference |
| Starting Material | 2-Methylaniline | [4] |
| Key Reagent | Diethyl ethoxymethylenemalonate | [4] |
| Reaction Type | Gould-Jacobs Reaction | [4] |
| Typical Yield | 60-80% | [4] |
| Purity | >95% after recrystallization | [4] |
Step 2: Synthesis of 4-Chloro-8-methylquinoline
Expertise & Rationale: The hydroxyl group at the C4 position of the quinoline ring is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it must be converted into a better leaving group. Chlorination using phosphorus oxychloride (POCl₃) is a classic and highly effective method for this transformation. The reaction proceeds by converting the quinolin-4-ol into a phosphate ester intermediate, which is then readily displaced by a chloride ion. An excess of POCl₃ is typically used to serve as both the reagent and the solvent.
Experimental Protocol: 4-Chloro-8-methylquinoline
-
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a round-bottom flask charged with 8-methylquinolin-4-ol (1.0 eq), carefully add phosphorus oxychloride (POCl₃, 5-10 eq) at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should be stirred to ensure homogeneity.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.
-
Neutralize the acidic aqueous solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is approximately 8-9.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | 8-Methylquinolin-4-ol | [4] |
| Key Reagent | Phosphorus oxychloride (POCl₃) | [4] |
| Reaction Type | Chlorination | [4] |
| Typical Yield | 75-90% | [4] |
| Purity | >98% after purification | [4] |
Step 3: Synthesis of 7-Bromo-4-chloro-8-methylquinoline
Expertise & Rationale: This step involves the regioselective bromination of the quinoline core via electrophilic aromatic substitution. The regioselectivity is dictated by the electronic effects of the existing substituents. The 8-methyl group is an activating, ortho, para-director, while the quinoline ring nitrogen and the 4-chloro group are deactivating. Electrophilic attack is therefore strongly favored on the benzene portion of the heterocycle. The C8-methyl group directs the incoming electrophile (Br⁺) to the C7 (ortho) and C5 (para) positions. The C7 position is generally favored due to reduced steric hindrance, leading to the desired 7-bromo isomer as the major product.[4] N-Bromosuccinimide (NBS) or molecular bromine (Br₂) can be used as the bromine source.
Experimental Protocol: 7-Bromo-4-chloro-8-methylquinoline
-
Dissolve 4-chloro-8-methylquinoline (1.0 eq) in a suitable solvent such as acetic acid or chloroform in a round-bottom flask.
-
Slowly add a solution of molecular bromine (Br₂, 1.0-1.1 eq) in the same solvent dropwise at room temperature. Alternatively, N-bromosuccinimide (NBS, 1.0-1.1 eq) can be added portion-wise.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction's progress using TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess bromine.
-
If using an organic solvent, wash the mixture with a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to isolate the desired 7-bromo isomer.
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-8-methylquinoline | [4] |
| Key Reagent | Molecular Bromine (Br₂) or NBS | [4] |
| Reaction Type | Electrophilic Aromatic Substitution | [4] |
| Typical Yield | 50-70% | [4] |
| Purity | >97% after purification | [4] |
Step 4: Synthesis of 4-Amino-7-bromo-8-methylquinoline
Expertise & Rationale: The final step is the conversion of the 4-chloro group to a 4-amino group. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.[5] The quinoline ring is electron-deficient, particularly at the C2 and C4 positions, which activates the C4-chloro substituent for nucleophilic attack.[6][7] The reaction typically requires elevated temperatures and can be performed with various amine nucleophiles. For the synthesis of the primary amine (unsubstituted -NH₂), a source of ammonia such as ammonium hydroxide or a protected amine equivalent is used. Modern methods like the Buchwald-Hartwig amination offer milder conditions but often require specialized palladium catalysts and ligands.[8][9] The classical SNAr approach presented here is robust and widely applicable.[10]
Caption: Mechanism of the final amination step.
Experimental Protocol: 4-Amino-7-bromo-8-methylquinoline
-
Place 7-bromo-4-chloro-8-methylquinoline (1.0 eq) and a suitable solvent (e.g., ethanol, DMSO, or NMP) into a high-pressure reaction vessel or a sealed tube.
-
Add the amine source. For the primary amine, use a concentrated solution of ammonium hydroxide (excess, e.g., 10-20 eq). For substituted amines, use the desired primary or secondary amine (2-3 eq).
-
Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours. The internal pressure will increase, so ensure the vessel is rated for the conditions.
-
After the reaction period, cool the vessel to room temperature. Caution: Open the vessel carefully in a fume hood.
-
Transfer the reaction mixture to a beaker and dilute with water to precipitate the product.
-
If necessary, adjust the pH with a base (e.g., NaOH solution) to ensure the product is in its free base form.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
| Parameter | Value | Reference |
| Starting Material | 7-Bromo-4-chloro-8-methylquinoline | [5][10] |
| Key Reagent | Ammonium Hydroxide (or other amine) | [5][10] |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | [5] |
| Typical Yield | 60-85% | [1] |
| Purity | >98% after purification |
References
-
Romero, A. H., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
Romero, A. H., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Available at: [Link]
-
Various Authors. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]
-
Patel, H. et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Khan, I. et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available at: [Link]
-
MySkinRecipes. 4-Amino-8-bromo-2-methylquinoline. Available at: [Link]
-
Wikipedia. (2023). 4-Aminoquinoline. Wikipedia. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Various Authors. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
The Organic Division. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
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Application Notes and Protocols for the Laboratory Preparation of 4-Bromo-7-chloro-8-methylquinoline Derivatives
Introduction: The Significance of Halogenated Quinolines in Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its derivatives have been extensively explored in drug discovery, leading to the development of therapeutics for a wide range of diseases, including malaria (e.g., chloroquine), bacterial infections (e.g., ciprofloxacin), and cancer (e.g., topotecan).[2] The introduction of halogen substituents onto the quinoline ring is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of these molecules. Halogenation can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3]
This application note provides a detailed, step-by-step guide for the laboratory synthesis of 4-bromo-7-chloro-8-methylquinoline, a polysubstituted quinoline with potential applications in the development of novel therapeutic agents. The synthetic strategy is designed to be robust and adaptable for the preparation of a variety of derivatives for screening and lead optimization in drug discovery programs.
Synthetic Strategy: A Three-Step Approach to this compound
The synthesis of this compound is strategically designed in a three-step sequence, commencing with the construction of the core quinoline ring system, followed by sequential halogenation reactions. This approach allows for controlled introduction of the desired substituents at specific positions.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Part 1: Synthesis of 8-Methyl-4-hydroxyquinoline (Intermediate 1)
The initial step involves the construction of the quinoline core via the Gould-Jacobs reaction. This classic method entails the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization.[4] Modern adaptations often employ microwave irradiation to significantly reduce reaction times and improve yields.[5]
Protocol 1: Microwave-Assisted Gould-Jacobs Reaction
Materials:
-
2-Methylaniline (o-toluidine)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
-
Acetonitrile (analytical grade)
-
Dowtherm A (for traditional heating alternative)
Procedure:
-
To a 10 mL microwave synthesis vial, add 2-methylaniline (1.0 eq., e.g., 5 mmol, 0.54 g) and diethyl ethoxymethylenemalonate (2.0 eq., e.g., 10 mmol, 2.16 g).
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to 250 °C and hold for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature. A precipitate of 8-methyl-4-hydroxyquinoline will form.
-
Filter the solid product and wash it with a small amount of cold acetonitrile.
-
Dry the product under vacuum to obtain 8-methyl-4-hydroxyquinoline as a solid.
Causality of Experimental Choices:
-
Excess DEEM: Using an excess of diethyl ethoxymethylenemalonate ensures the complete consumption of the starting aniline.
-
Microwave Irradiation: This technique provides rapid and uniform heating, which is crucial for the high-energy cyclization step of the Gould-Jacobs reaction, leading to shorter reaction times and often cleaner product formation compared to conventional heating methods.[5]
Expected Results & Characterization:
-
Appearance: Off-white to pale yellow solid.
-
Yield: Typically in the range of 70-85%.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.5 (s, 1H, -OH), 7.8-7.2 (m, 4H, Ar-H), 5.9 (s, 1H, H-3), 2.6 (s, 3H, -CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected peaks around δ 178 (C=O), 148, 138, 126, 125, 123, 119, 115, 108, 17 (-CH₃).
-
Mass Spectrometry (ESI+): m/z = 160.07 [M+H]⁺.
| Parameter | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.19 g/mol |
| Melting Point | 220-225 °C |
Part 2: Synthesis of 4-Chloro-8-methylquinoline (Intermediate 2)
The second step involves the conversion of the 4-hydroxyl group of 8-methyl-4-hydroxyquinoline to a chloro group. This is a standard transformation in quinoline chemistry, typically achieved using phosphorus oxychloride (POCl₃).
Protocol 2: Chlorination with Phosphorus Oxychloride
Materials:
-
8-Methyl-4-hydroxyquinoline (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Ice bath
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 8-methyl-4-hydroxyquinoline (1.0 eq., e.g., 4 mmol, 0.64 g) in phosphorus oxychloride (10 eq., e.g., 40 mmol, 6.1 g, 3.7 mL).
-
Heat the mixture to reflux (approximately 110 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4-chloro-8-methylquinoline. The crude product can be purified by column chromatography on silica gel if necessary.
Causality of Experimental Choices:
-
Excess POCl₃: Phosphorus oxychloride serves as both the chlorinating agent and the solvent, ensuring the reaction goes to completion.
-
Reflux Conditions: The elevated temperature is necessary to drive the chlorination reaction, which proceeds through a phosphate ester intermediate.[6]
-
Quenching on Ice: This is a highly exothermic reaction, and pouring the reaction mixture onto ice helps to control the temperature and safely hydrolyze the excess POCl₃.
Expected Results & Characterization:
-
Appearance: A pale yellow to brown solid.
-
Yield: Typically 80-90%.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.8 (d, 1H, H-2), 8.0-7.4 (m, 4H, Ar-H), 2.8 (s, 3H, -CH₃).[7]
-
¹³C NMR (CDCl₃, 100 MHz): Expected peaks around δ 151, 149, 145, 135, 129, 127, 126, 125, 122, 18 (-CH₃).[8]
-
Mass Spectrometry (ESI+): m/z = 178.04 [M+H]⁺ for ³⁵Cl and 180.04 for ³⁷Cl.[9]
| Parameter | Value |
| Molecular Formula | C₁₀H₈ClN |
| Molecular Weight | 177.63 g/mol |
| Melting Point | 55-58 °C |
Part 3: Synthesis of this compound (Final Product)
The final step is the regioselective bromination of 4-chloro-8-methylquinoline. The directing effects of the existing substituents on the quinoline ring will influence the position of bromination. Electrophilic aromatic substitution on the quinoline ring is generally favored on the benzene ring. In this case, the 7-position is activated by the methyl group at the 8-position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this type of transformation.[10]
Protocol 3: Regioselective Bromination with N-Bromosuccinimide
Materials:
-
4-Chloro-8-methylquinoline (from Step 2)
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Round-bottom flask
-
Ice bath
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-8-methylquinoline (1.0 eq., e.g., 3 mmol, 0.53 g) in concentrated sulfuric acid (5 mL) at 0 °C.
-
To this solution, add N-bromosuccinimide (1.1 eq., e.g., 3.3 mmol, 0.59 g) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the yellow color disappears.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a mild and selective source of electrophilic bromine, which is often used for the bromination of activated aromatic rings.
-
Sulfuric Acid: The strong acid serves as a solvent and activates the NBS, promoting the electrophilic substitution reaction.
-
Regioselectivity: The methyl group at the 8-position is an ortho-, para-director. The 7-position is para to the methyl group, making it a likely site for electrophilic attack.
Expected Results & Characterization:
-
Appearance: A white to off-white solid.
-
Yield: Moderate to good yields are expected.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals: a singlet for the methyl group, and distinct aromatic protons. The proton at C5 and C6 will likely appear as doublets.
-
¹³C NMR (CDCl₃, 100 MHz): Distinct signals for the 10 carbons of the quinoline core, including the methyl carbon.
-
Mass Spectrometry (ESI+): m/z = 255.95 [M+H]⁺ for ⁷⁹Br³⁵Cl, with characteristic isotopic patterns for bromine and chlorine.
| Parameter | Value |
| Molecular Formula | C₁₀H₇BrClN |
| Molecular Weight | 256.53 g/mol |
| CAS Number | 1189106-50-0 |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Concentrated sulfuric acid is a strong acid and should be handled with caution.
-
N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.
Conclusion
This application note provides a comprehensive and detailed guide for the laboratory synthesis of this compound and its derivatives. The described three-step synthetic route is based on well-established chemical transformations and has been optimized for efficiency and scalability. By following these protocols, researchers in drug discovery and medicinal chemistry can readily access this important class of halogenated quinolines for further biological evaluation and the development of novel therapeutic agents.
References
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ChemSynthesis. (2024). 7-bromo-2-chloro-4-methylquinoline. Retrieved from [Link]
-
El-Fattah, M. F. A., & Mohamed, Y. A. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(4), 845–857. [Link]
-
Ökten, S., Aslan, D. O., & Tutar, A. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-631. [Link]
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The Royal Society of Chemistry. (2018). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis - Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-methylquinoline. Retrieved from [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
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Asif, M. (2022). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Journal of the Indian Chemical Society, 99(8), 100571. [Link]
- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
-
He, L., et al. (2020). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews, 40(2), 653-697. [Link]
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Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14339-14353. [Link]
-
Deka, M. J., & Patel, B. K. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(3), 699-704. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3264-3277. [Link]
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Mphahlele, M. J., & Malindisa, S. O. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17746-17769. [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
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Wu, H., & Hynes, J., Jr. (2010). Supporting Information for A Mild and Efficient Method for the Synthesis of Aryl Bromides. Organic Letters, 12(6), 1192-1195. [Link]
-
Gontijo, T. B., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 27(19), 6296. [Link]
-
Al-Salahi, R., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Molecules, 23(10), 2636. [Link]
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PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]
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Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Analysis of 4-Bromo-7-chloro-8-methylquinoline Derivatives
Introduction: The Therapeutic Potential of Quinoline Scaffolds
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] These derivatives exert their cytotoxic effects through diverse mechanisms, such as inducing apoptosis, inhibiting topoisomerases, and arresting the cell cycle.[1] The specific derivative, 4-Bromo-7-chloro-8-methylquinoline, is a subject of interest for its potential as a novel therapeutic agent. A thorough in vitro evaluation is the foundational step in characterizing its cytotoxic profile and elucidating its mechanism of action.[3]
This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound and its analogs. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for a multi-faceted approach to cytotoxicity testing. We will delve into the rationale behind assay selection, provide step-by-step methodologies, and illustrate data interpretation, ensuring a robust and reliable evaluation of your test compounds.
Strategic Approach to Cytotoxicity Profiling
A single assay is insufficient to comprehensively define the cytotoxic profile of a novel compound. A multi-assay strategy is crucial to differentiate between various modes of cell death, such as apoptosis and necrosis, and to understand the underlying molecular events. Based on the known activities of similar quinoline derivatives, which often induce caspase-dependent apoptosis, a logical workflow involves a primary screen for general cell viability, followed by secondary assays to investigate membrane integrity and specific apoptotic pathways.[4][5][6]
Our recommended workflow begins with a metabolic activity assay (MTT) to determine the dose-dependent effect of the compound on cell viability. This is followed by a membrane integrity assay (LDH) to distinguish between cytotoxic mechanisms that lead to membrane rupture (necrosis) versus those that do not. Finally, a specific apoptosis assay (Caspase-3/7 activity) is employed to confirm the induction of programmed cell death, a common mechanism for quinoline derivatives.[4][5][6][7]
Experimental Design and Cell Line Selection
The choice of cell line is critical and should be guided by the therapeutic target of the drug discovery program. A panel of cell lines, including both cancerous and non-cancerous "normal" cell lines, is recommended to assess both efficacy and potential off-target toxicity.[3][8] For instance, evaluating the compound against a panel of human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and a normal human fibroblast cell line can provide initial insights into its cancer-specificity.[3][9]
Key Considerations for Cell Culture:
-
Cell Line Authentication: Ensure cell lines are obtained from a reputable source (e.g., ATCC) and are periodically authenticated.
-
Culture Conditions: Maintain cells in their recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics, and incubated under standard conditions (37°C, 5% CO2).
-
Confluency: Use cells in the logarithmic growth phase for all experiments to ensure reproducibility.
Primary Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[2] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Secondary Assays: Differentiating Mechanisms of Cell Death
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis. This assay is crucial for distinguishing between apoptosis, where the membrane remains largely intact in the early stages, and necrosis.
Protocol: LDH Cytotoxicity Assay
-
Experimental Setup: Follow the same cell seeding and compound treatment protocol as the MTT assay (Steps 1-3).
-
Supernatant Collection: After the incubation period, carefully collect an aliquot (e.g., 50 µL) of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer).
Caspase-3/7 Assay for Apoptosis Detection
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key effector caspases. Assays for their activity provide a direct measure of apoptosis induction. Many quinoline derivatives have been shown to induce apoptosis via caspase activation.[4][5][6]
Protocol: Caspase-Glo® 3/7 Assay
-
Experimental Setup: Follow the same cell seeding and compound treatment protocol as the MTT assay (Steps 1-3).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to the untreated control to determine the fold-increase in caspase activity.
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in tables. The primary endpoint for cytotoxicity is typically the IC50 value.
Table 1: Hypothetical Cytotoxicity Data for a this compound Derivative
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | MTT | 48 | 15.2 |
| A549 | MTT | 48 | 22.8 |
| Fibroblast | MTT | 48 | > 100 |
Interpretation: The hypothetical data in Table 1 suggests that the compound exhibits selective cytotoxicity towards the cancer cell lines MCF-7 and A549, with significantly lower toxicity to normal fibroblasts.
Table 2: Mechanistic Assay Results
| Cell Line | Assay | Treatment | Result |
| MCF-7 | LDH | 15 µM Compound | No significant LDH release |
| MCF-7 | Caspase-3/7 | 15 µM Compound | 5-fold increase in activity |
Interpretation: The results in Table 2 suggest that the observed cytotoxicity in MCF-7 cells is primarily due to apoptosis, as indicated by the significant increase in caspase-3/7 activity and the lack of membrane damage (no LDH release).
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate experimental workflows and biological pathways.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Potential apoptotic pathways induced by quinoline derivatives.
Conclusion
The systematic approach outlined in these application notes provides a robust framework for the initial cytotoxic characterization of this compound derivatives. By combining assays that measure different cellular parameters, researchers can gain valuable insights into the potency and mechanism of action of their compounds, which is essential for guiding further drug development efforts.
References
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Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(14), 115511. Available at: [Link]
-
Kaur, R., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Arabian Journal of Chemistry, 12(8), 3938-3951. Available at: [Link]
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Chen, Y.-C., et al. (2015). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Molecules, 20(9), 15849-15863. Available at: [Link]
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St-Germain, J. R., et al. (2020). Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells. Chemico-Biological Interactions, 321, 109005. Available at: [Link]
-
Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29281-29314. Available at: [Link]
-
Kavková, V., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 26(19), 5988. Available at: [Link]
-
PubChem. 7-Bromo-4-chloro-2-methylquinoline. Available at: [Link]
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Chen, C.-W., et al. (2021). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International Journal of Molecular Sciences, 22(16), 8758. Available at: [Link]
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Kamal, A., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry, 58(7), 2949-2991. Available at: [Link]
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PubChem. 7-Bromo-4-chloro-8-methylquinoline-3-carbonitrile. Available at: [Link]
-
Rojas-Vite, G., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17355-17367. Available at: [Link]
-
Eldehna, W. M., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1866-1886. Available at: [Link]
-
Shah, S. R., et al. (2020). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 10(49), 29280-29304. Available at: [Link]
-
Ghorab, M. M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 27(19), 6524. Available at: [Link]
-
G, A., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. Available at: [Link]
-
Amerigo Scientific. Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Available at: [Link]
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Kumar, D., et al. (2013). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. Bioorganic & Medicinal Chemistry Letters, 23(15), 4448-4452. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 4-Bromo-7-chloro-8-methylquinoline in Structure-Activity Relationship Studies
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline core is a quintessential "privileged structure" in drug discovery, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its versatile chemical nature allows for functionalization at various positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles. This guide focuses on a specific, highly functionalized quinoline scaffold, 4-Bromo-7-chloro-8-methylquinoline , a versatile building block for the generation of compound libraries aimed at structure-activity relationship (SAR) studies. The presence of two distinct halogen atoms at the C4 and C7 positions, coupled with a methyl group at C8, offers a unique platform for regioselective derivatization, allowing for a systematic exploration of the chemical space around the quinoline nucleus. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold.
Strategic Considerations for Derivatization: A Roadmap for SAR
The this compound scaffold presents multiple opportunities for chemical modification. The primary sites for derivatization are the C4-bromo and C7-chloro positions. The differential reactivity of the carbon-bromine and carbon-chlorine bonds is a key strategic element in planning a synthetic route. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization at the C4 position.[3] This inherent reactivity difference forms the basis of our strategic approach to building a diverse library of analogues.
The following sections will detail protocols for key transformations at these positions, including Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and Nucleophilic Aromatic Substitution (SNAr).
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] For this compound, these reactions are anticipated to proceed with high regioselectivity at the more reactive C4-bromo position.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[5][6] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems involving specific phosphine ligands can offer improved yields and broader substrate scope.
-
Base: A base is required to activate the organoboron species.[5] The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (0.02 - 0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the desired aryl- or heteroarylboronic acid (1.2 equivalents), and Na₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (0.03 equivalents) to the flask under a positive flow of inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 7-Chloro-8-methyl-4-phenylquinoline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 7-Chloro-4-(4-methoxyphenyl)-8-methylquinoline | 80-90 |
| 3 | Pyridine-3-boronic acid | 3-(7-Chloro-8-methylquinolin-4-yl)pyridine | 70-85 |
Workflow Diagram:
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpcsonline.com [ijpcsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Bromo-7-chloro-8-methylquinoline in Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Privileged Motif in Drug Discovery
The quinoline ring system, a bicyclic heterocycle comprising fused benzene and pyridine rings, is a cornerstone of medicinal chemistry. Its rigid, planar structure and the ability to be readily functionalized at multiple positions have established it as a "privileged scaffold," capable of interacting with a diverse range of biological targets.[1][2] Numerous clinically approved drugs, spanning therapeutic areas such as cancer, malaria, and bacterial infections, feature a quinoline core, underscoring its profound impact on human health.[1][3] Modifications to the quinoline nucleus, including halogenation and alkylation, are critical for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]
This technical guide focuses on a specific, highly functionalized derivative, 4-Bromo-7-chloro-8-methylquinoline , a molecule poised for significant applications in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its unique substitution pattern offers medicinal chemists a versatile platform for the synthesis of novel therapeutic agents.
This compound: A Versatile Building Block
This compound is a synthetic heterocyclic compound with the molecular formula C₁₀H₇BrClN. While direct and extensive biological data for this specific molecule is not yet widespread in peer-reviewed literature, its chemical architecture and classification as a "Protein Degrader Building Block" by commercial suppliers provide a clear indication of its intended and most promising application.
Physicochemical Properties
A summary of the key computed and reported properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrClN | |
| Molecular Weight | 256.5 g/mol | |
| CAS Number | 1070879-42-3 | |
| Appearance | Solid | [4] |
| Storage | Room temperature |
The presence of two distinct halogen atoms at positions 4 (chloro) and 7 (bromo) provides orthogonal reactivity, a highly desirable feature for multi-step synthetic campaigns. The chloro group at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), while the bromo group at the 7-position is amenable to transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The 8-methyl group provides steric and electronic influence that can be exploited to modulate binding affinity and selectivity for a target protein.
Primary Application: A Scaffold for Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. This approach is particularly promising for targeting proteins that have been historically considered "undruggable" by traditional small-molecule inhibitors.
The most prominent TPD technology is the use of Proteolysis Targeting Chimeras (PROTACs) . These are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5]
This compound is an ideal scaffold for the "warhead" component of a PROTAC. Its quinoline core can be elaborated to bind to the active site or other pockets of a target protein, such as a kinase. The strategically placed bromo and chloro substituents serve as synthetic handles for attaching the linker, which in turn is connected to an E3 ligase ligand.
Conceptual PROTAC Design and Mechanism of Action
The diagram below illustrates the general mechanism of action for a PROTAC synthesized from a this compound-derived warhead.
Figure 1: General mechanism of action for a PROTAC utilizing a warhead derived from this compound.
Protocols: Synthesis and Application
The following protocols provide a plausible synthetic route to this compound and a representative protocol for its incorporation into a PROTAC molecule. These are based on established chemical principles and analogous transformations reported in the literature.[6]
Part 1: Synthesis of this compound
This synthesis can be envisioned as a multi-step process starting from a substituted aniline. A plausible route involves the construction of the quinoline core, followed by sequential halogenation.
Figure 2: Proposed synthetic workflow for this compound.
Protocol 1.1: Synthesis of 7-Chloro-8-methylquinolin-4-ol (Gould-Jacobs Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-2-methylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Initial Reaction: Heat the mixture at 100-110 °C for 2 hours. The reaction progress can be monitored by TLC.
-
Cyclization: Add the resulting intermediate dropwise to a preheated high-boiling point solvent such as diphenyl ether at 240-250 °C. Maintain this temperature for 30-60 minutes to effect cyclization.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Add hexane to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or a similar suitable solvent.
Protocol 1.2: Synthesis of 4,7-Dichloro-8-methylquinoline
-
Reaction Setup: In a fume hood, charge a round-bottom flask with 7-chloro-8-methylquinolin-4-ol (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Carefully quench the reaction by pouring the cooled mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product. Filter the solid, wash with water, and dry. Purify by column chromatography on silica gel or by recrystallization.
Protocol 1.3: Synthesis of this compound
-
Reaction Setup: Dissolve 4,7-dichloro-8-methylquinoline (1 equivalent) in a suitable solvent such as concentrated sulfuric acid or a halogenated solvent like chloroform.
-
Bromination: Add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise to the solution at room temperature. The regioselectivity is directed by the existing substituents.
-
Reaction Monitoring: Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Work-up and Isolation: Quench the reaction with an aqueous solution of sodium thiosulfate, followed by neutralization with a mild base. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part 2: Application in PROTAC Synthesis (Illustrative Protocol)
This protocol describes a hypothetical synthesis of a PROTAC where this compound serves as a precursor to the warhead. The chloro group at the 4-position will be displaced by a nucleophile to introduce a linker with a terminal functional group, which will then be coupled to an E3 ligase ligand.
Figure 3: Illustrative workflow for the synthesis of a PROTAC from this compound.
Protocol 2.1: Synthesis of a PROTAC using this compound
-
Linker Attachment (SNAr Reaction):
-
In a sealed tube, dissolve this compound (1 equivalent) and a suitable nucleophilic linker (e.g., a piperazine-based linker with a protected amine, 1.2 equivalents) in a polar aprotic solvent like DMSO or NMP.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 equivalents).
-
Heat the reaction mixture at 120-150 °C for 12-24 hours. Monitor by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate. Purify the intermediate by column chromatography.
-
-
Deprotection (if necessary):
-
If the linker contains a protecting group (e.g., Boc), deprotect it under standard conditions (e.g., trifluoroacetic acid in dichloromethane for Boc deprotection).
-
-
Coupling to E3 Ligase Ligand (Amide Coupling):
-
Dissolve the deprotected quinoline-linker intermediate (1 equivalent) and an E3 ligase ligand bearing a carboxylic acid (e.g., a derivative of thalidomide or VHL ligand, 1.1 equivalents) in a solvent like DMF.
-
Add a peptide coupling reagent (e.g., HATU or HBTU, 1.2 equivalents) and a base (e.g., DIPEA, 2-3 equivalents).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work up the reaction by diluting with water and extracting with an organic solvent. Purify the final PROTAC molecule by preparative HPLC.
-
Conclusion
This compound is a highly valuable and versatile building block for modern medicinal chemistry. Its pre-functionalized scaffold is particularly well-suited for the efficient synthesis of compound libraries for targeted protein degradation. The orthogonal reactivity of the chloro and bromo substituents provides synthetic flexibility, allowing for the systematic exploration of structure-activity relationships in the design of novel PROTACs and other complex therapeutic agents. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to leverage the full potential of this promising chemical entity in their drug discovery endeavors.
References
-
Synthesis of 7-chloroquinolinyl-4-yl)amino)chalcone derivatives and their antimalarial and anticancer activities. (2025). ResearchGate. [Link]
-
Plausible mechanism for C−H functionalization of 8‐methylquinolines. (n.d.). ResearchGate. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2026). MDPI. [Link]
-
Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. (2021). PubMed. [Link]
-
Applications of Covalent Chemistry in Targeted Protein Degradation. (2022). PubMed Central. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. [Link]
-
Targeted Protein Degradation to Advance Oncology Drug Discovery. (2022). YouTube. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Research & Reviews: Journal of Chemistry. [Link]
-
2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (2022). MDPI. [Link]
-
Targeted Protein Degradation through E2 Recruitment. (2023). Novartis OAK. [Link]
-
7-bromo-4-chloroquinoline. (n.d.). MySkinRecipes. [Link]
-
Exploring Applications of Quinoline Derivatives in Chemical Synthesis. (n.d.). Autech Industry Co.,Limited. [Link]
Sources
4-Bromo-7-chloro-8-methylquinoline as an intermediate in organic synthesis
Application Notes & Protocols: 4-Bromo-7-chloro-8-methylquinoline
A Versatile Heterocyclic Intermediate for Advanced Organic Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Differentiated Haloquinoline
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic molecules.[1][2] Within this privileged class of heterocycles, this compound emerges as a particularly valuable intermediate for complex molecule synthesis. Its utility is derived from a unique combination of structural features: a robust quinoline core, the "magic methyl" group which can influence binding conformations and metabolic stability, and two distinct halogen atoms (bromine and chlorine) at positions C4 and C7, respectively.[3]
The differential reactivity of the C-Br and C-Cl bonds is the most significant attribute of this molecule. The C4-bromo bond, activated by the adjacent heterocyclic nitrogen atom, is significantly more labile towards palladium-catalyzed cross-coupling reactions than the C7-chloro bond. This reactivity difference allows for selective, sequential functionalization, enabling chemists to introduce two different substituents in a controlled manner. This guide provides an in-depth exploration of the synthesis of this compound and its application in key synthetic transformations, offering detailed protocols and mechanistic insights for researchers in drug discovery and process development.
Physicochemical & Safety Data
A summary of the key properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1070879-42-3 | [4] |
| Molecular Formula | C₁₀H₇BrClN | [4] |
| Molecular Weight | 256.53 g/mol | [4][5] |
| Appearance | Solid (Typical) | [5] |
| Purity | ≥96% (Typical Commercial Grade) | [4] |
| Storage | Room Temperature | [4] |
Safety Profile:
-
Hazard Classifications: Acute Toxicity (Oral), Category 3; Serious Eye Damage, Category 1.[5]
-
Signal Word: Danger.[5]
-
Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).[5]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Handling: Handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of the Quinoline Core
A robust and logical synthetic pathway to this compound begins with the construction of the quinoline ring system, followed by sequential halogenation. The Gould-Jacobs reaction is a reliable method for forming the initial 4-hydroxyquinoline core.[1][6]
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 7-Chloro-8-methylquinolin-4-ol
This procedure is based on the well-established Gould-Jacobs reaction for quinoline synthesis.
-
Reagents & Equipment:
-
2-Methyl-3-chloroaniline
-
Diethyl (ethoxymethylene)malonate (EMME)
-
Diphenyl ether (solvent)
-
Round-bottom flask equipped with a reflux condenser and a distillation head
-
Heating mantle with temperature control
-
-
Procedure:
-
Combine equimolar amounts of 2-methyl-3-chloroaniline and diethyl (ethoxymethylene)malonate in a round-bottom flask.
-
Heat the mixture to 100-120 °C for 1-2 hours. Ethanol, a byproduct of the initial condensation, will distill off.
-
Add diphenyl ether to the reaction mixture to serve as a high-boiling solvent.
-
Increase the temperature to 240-250 °C and maintain for 30-60 minutes to facilitate the thermal cyclization.
-
Allow the reaction mixture to cool to below 100 °C.
-
Add hexane or petroleum ether to precipitate the product.
-
-
Work-up & Purification:
-
Filter the precipitated solid and wash thoroughly with hexane to remove the diphenyl ether solvent.
-
The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or by slurrying in hot ethyl acetate to yield 7-chloro-8-methylquinolin-4-ol.
-
Protocol 2: Synthesis of 4,7-Dichloro-8-methylquinoline
The conversion of the 4-hydroxy group to a chloride is a standard transformation, often accomplished with phosphorus oxychloride.
-
Reagents & Equipment:
-
7-Chloro-8-methylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
Carefully add 7-chloro-8-methylquinolin-4-ol to an excess of phosphorus oxychloride (typically 5-10 equivalents) in a round-bottom flask.
-
Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
-
Work-up & Purification:
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution by the slow addition of a base, such as aqueous sodium carbonate or ammonium hydroxide, until the pH is ~8.
-
The product will precipitate as a solid. Filter the solid and wash with water.
-
The crude 4,7-dichloro-8-methylquinoline can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Protocol 3: Synthesis of this compound
The final step involves converting the more reactive 4-chloro group to a 4-bromo group. This can be achieved via halogen exchange.
-
Reagents & Equipment:
-
4,7-Dichloro-8-methylquinoline
-
Phosphorus tribromide (PBr₃) or an aqueous HBr solution with an oxidant.
-
Suitable solvent (e.g., acetonitrile)
-
Round-bottom flask with reflux condenser
-
-
Procedure (using PBr₃):
-
Dissolve 4,7-dichloro-8-methylquinoline in a suitable solvent like acetonitrile.
-
Add phosphorus tribromide (1.5-2.0 equivalents) dropwise at room temperature.
-
Heat the reaction to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature.
-
-
Work-up & Purification:
-
Carefully quench the reaction by pouring it onto ice water.
-
Neutralize with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product, this compound, can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
-
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The C4-bromo bond is the preferred site for oxidative addition to the Pd(0) catalyst, allowing for selective functionalization.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the quinoline core and various aryl or vinyl groups, making it invaluable for synthesizing biaryl structures common in pharmaceuticals.[7][8][9]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-light-mediated synthesis of quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 7-Bromo-4-chloro-8-methylquinoline AldrichCPR 1189106-50-0 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Use of 4-Bromo-7-chloro-8-methylquinoline in the synthesis of heterocyclic compounds
An In-Depth Guide to the Synthetic Utility of 4-Bromo-7-chloro-8-methylquinoline in Heterocyclic Chemistry
Introduction: A Versatile Scaffold for Complex Heterocycles
This compound is a strategically functionalized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its molecular architecture, featuring two distinct halogen atoms at positions C4 and C7, offers chemists a platform for selective and sequential functionalization. The bromine atom at the C4 position is particularly activated towards both nucleophilic substitution and palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the quinoline nitrogen. Conversely, the chlorine atom at the C7 position on the carbocyclic ring is less reactive, enabling regioselective transformations. This differential reactivity is the cornerstone of its utility, allowing for the controlled introduction of diverse functionalities and the construction of complex, fused heterocyclic systems.
This guide provides a detailed exploration of the key synthetic transformations involving this compound, complete with field-proven protocols and mechanistic insights for researchers in organic synthesis and drug development.
Molecular Structure and Physicochemical Properties [1]
| Property | Value |
| CAS Number | 1070879-42-3 |
| Molecular Formula | C₁₀H₇BrClN |
| Molecular Weight | 256.5 g/mol |
| Purity | ≥96% |
| Storage | Room temperature |
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and they represent the most prominent application of this compound.[2][3] The higher reactivity of the C4-Br bond allows for selective coupling, leaving the C7-Cl bond available for subsequent transformations if desired. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst.[4][5]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for creating biaryl and heteroaryl-aryl structures by coupling an organohalide with a boronic acid or ester.[6][7] This reaction is fundamental for elaborating the 4-position of the quinoline core, introducing substituents that can modulate biological activity or serve as handles for further cyclization.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are crucial. They stabilize the palladium center, facilitate the oxidative addition step, and promote the reductive elimination, leading to higher yields and broader substrate scope.
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Gould-Jacobs Quinoline Synthesis
Introduction
The Gould-Jacobs reaction is a cornerstone in heterocyclic chemistry, providing a robust pathway to the 4-hydroxyquinoline scaffold, a core structural motif in numerous pharmaceuticals, including antibacterial and anticancer agents.[1] The synthesis proceeds in two primary stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1] While powerful, the high-energy demands of the thermal cyclization step (often requiring temperatures >250 °C) can lead to a variety of side reactions, impacting yield, purity, and scalability.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice in a direct question-and-answer format to address the most common side reactions and experimental challenges encountered during the Gould-Jacobs synthesis.
Troubleshooting Guide & FAQs
Q1: My final yield is very low, and I've recovered a significant amount of the anilidomethylenemalonate intermediate. What's causing the incomplete cyclization?
A1: Insufficient Thermal Energy is the most common culprit.
The thermal electrocyclization step of the Gould-Jacobs reaction has a significant activation energy barrier.[1] Failure to reach and maintain the required temperature will result in an incomplete reaction.
Causality: The cyclization is a pericyclic reaction that proceeds via a high-energy transition state. The reaction requires temperatures typically in the range of 250-300°C to proceed at a reasonable rate.[1] Below this threshold, the reaction stalls, leaving the stable anilidomethylenemalonate intermediate unreacted. An application note from Biotage demonstrates that at 250°C for 10 minutes, the reaction of aniline with diethyl ethoxymethylenemalonate yielded only 1% of the cyclized product, with the majority of the material remaining as the intermediate.[2]
Troubleshooting Protocol: Optimizing Thermal Conditions
-
High-Boiling Point Solvent Selection: Standard laboratory solvents will not suffice. Utilize a high-boiling, inert solvent to achieve uniform and stable heating.
-
Primary Recommendation: Diphenyl ether (b.p. 259 °C) or a eutectic mixture of diphenyl ether and biphenyl (Dowtherm™ A, b.p. 257 °C). These solvents are thermally stable and provide an excellent heat transfer medium.[3]
-
Alternative: High-boiling point paraffins or solvent-free (neat) conditions can also be employed, particularly with microwave heating.[3]
-
-
Precise Temperature Monitoring & Control:
-
Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture.
-
Employ a heating mantle with a temperature controller or a sand bath for even heat distribution.
-
Step-by-Step Heating Profile: i. Add the anilidomethylenemalonate intermediate to the pre-heated solvent (e.g., diphenyl ether) at around 100 °C. ii. Gradually raise the temperature to 250-260 °C. iii. Maintain this temperature and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is often complete within 15-30 minutes at this temperature.
-
-
Consider Microwave Synthesis: Microwave irradiation is a highly effective method for rapidly reaching the target temperature and reducing reaction times, which can minimize byproduct formation.[2][4]
Q2: I'm using a substituted aniline and obtaining a mixture of two different quinoline isomers. How can I control the regioselectivity of the cyclization?
A2: The formation of isomers is a known challenge governed by both steric and electronic factors of the substituent on the aniline ring.
Causality: When using an asymmetrically substituted aniline (e.g., 3-methylaniline), the cyclization can occur at either of the two ortho positions relative to the amino group. The preferred site of cyclization is determined by a balance between the electronic nature of the substituent and steric hindrance.
-
Electronic Effects: The cyclization is an electrophilic aromatic substitution-type reaction. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups (-CH₃) activate the aromatic ring, making the ortho and para positions more nucleophilic. Cyclization will preferentially occur at the more electron-rich (more nucleophilic) ortho position.[5][6] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) deactivate the ring, potentially leading to lower yields or requiring harsher conditions.[6]
-
Steric Effects: A bulky substituent at the meta-position will sterically hinder cyclization at the adjacent ortho position. Therefore, the reaction will favor cyclization at the less hindered ortho position. For example, in the cyclization of the intermediate from 3-tert-butylaniline, the reaction will strongly favor formation of the 7-tert-butyl-4-hydroxyquinoline over the 5-substituted isomer.
Troubleshooting Protocol: Influencing Regioselectivity
-
Substrate Analysis: Before starting, analyze your substituted aniline.
-
If the goal is a single isomer: Choose a starting aniline where electronic and steric factors do not compete or where one heavily dominates. For instance, a meta-substituted aniline with a bulky group will almost always direct cyclization to the less hindered ortho position.
-
Anilines with Electron-Donating Groups (EDGs): The Gould-Jacobs reaction is most effective for anilines with EDGs at the meta-position, as this enhances the nucleophilicity of the ring and directs the cyclization.[5]
-
-
Reaction Conditions: While substrate choice is the primary determinant, reaction conditions can sometimes influence the kinetic vs. thermodynamic product ratio.
-
Lowering the cyclization temperature (if the reaction still proceeds) may favor the kinetically controlled product. However, the high temperatures required for the Gould-Jacobs reaction often lead to the thermodynamically more stable product.
-
-
Alternative Synthesis: If an inseparable mixture is consistently obtained, consider an alternative, more regioselective quinoline synthesis route, such as the Friedländer or Pfitzinger synthesis, depending on the desired substitution pattern.
Q3: My reaction turns black, and I'm getting a lot of insoluble tar-like material. What is causing this and how can I prevent it?
A3: Tar formation is a result of thermal decomposition and polymerization at excessively high temperatures or prolonged reaction times.
Causality: The high temperatures required for the Gould-Jacobs cyclization can also initiate undesirable side reactions.[7] Aromatic compounds and reaction intermediates can undergo polymerization and carbonization, leading to the formation of complex, high-molecular-weight, insoluble materials broadly defined as "tar".[8][9] This process is accelerated by localized overheating ("hot spots") and extended exposure to high temperatures.
Troubleshooting Protocol: Minimizing Thermal Decomposition
-
Strict Temperature and Time Control: This is the most critical factor.
-
Avoid Overshooting: Heat the reaction gradually to the target temperature (e.g., 250 °C). Do not heat aggressively.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC. As soon as the starting material is consumed, cool the reaction down. Prolonged heating after completion will only lead to decomposition of the product.[2]
-
Quantitative Insight: An application note shows that increasing both temperature (to 300 °C) and reaction time (to 30 min) in a microwave synthesizer led to a decrease in isolated yield (from 37% to 28%), indicating product degradation.[2]
-
-
Ensure Efficient and Uniform Heating:
-
Use a mechanically stirred reaction vessel to ensure even heat distribution and prevent localized overheating.
-
A well-maintained sand bath or a high-quality heating mantle is preferable to a direct flame.
-
-
Work-up Procedure: Once the reaction is complete, cool the mixture promptly. The desired quinolone product is often a solid that will precipitate from the high-boiling solvent (like diphenyl ether) upon cooling. This allows for easy separation from the solvent and any soluble decomposition products by filtration.[3]
Q4: My final product seems to have lost the carboxylic ester group. What is this side reaction?
A4: You are observing decarboxylation, a common side reaction under the high-temperature conditions of the cyclization.
Causality: The initial Gould-Jacobs product is a 4-hydroxyquinoline-3-carboxylic acid ester. The subsequent hydrolysis and decarboxylation are often desired steps to obtain the final 4-hydroxyquinoline.[5] However, under the harsh thermal conditions of the cyclization itself, especially with prolonged heating or temperatures exceeding 260-280 °C, premature decarboxylation of the ester can occur directly.[2][10]
Troubleshooting Protocol: Controlling Decarboxylation
-
Optimize Temperature and Time: This is a delicate balance. The goal is to find the "sweet spot" where cyclization is complete, but decarboxylation is minimal.
-
Aim for the lowest effective temperature: Start trials at ~245-250 °C.
-
Minimize reaction time: As seen in the table below, shorter reaction times at higher temperatures can give better yields of the desired cyclized ester product by minimizing its exposure to degradative conditions.[2]
-
-
Stepwise Approach: If controlling the decarboxylation during cyclization is proving difficult, embrace a two-step process which is the classic route:
-
Step 1 (Cyclization): Perform the thermal cyclization under the mildest conditions that afford complete conversion of the intermediate to the ethyl 4-hydroxyquinoline-3-carboxylate. Isolate this product.
-
Step 2 (Hydrolysis & Decarboxylation): Subject the isolated ester to saponification (e.g., with NaOH) to get the carboxylic acid, followed by a separate, controlled thermal decarboxylation step to obtain the final 4-hydroxyquinoline.[1]
-
Summary of Key Parameters and Side Reactions
| Problem | Primary Cause | Key Parameter to Adjust | Recommended Action |
| Incomplete Cyclization | Insufficient thermal energy | Temperature | Increase reaction temperature to 250-260 °C using a high-boiling solvent. |
| Isomer Formation | Non-regioselective cyclization | Aniline Substituent | Analyze steric/electronic effects of the substituent. Choose a substrate that favors one isomer. |
| Tar/Polymer Formation | Thermal decomposition | Temperature & Reaction Time | Avoid overheating; use precise temperature control. Minimize reaction time by monitoring progress. |
| Premature Decarboxylation | Excessive heat/time | Temperature & Reaction Time | Use the lowest effective temperature (~250°C) and shortest possible time. Consider a two-step approach. |
Data adapted from experimental observations in Gould-Jacobs synthesis.[2]
Reaction Pathway Visualization
The following diagram illustrates the desired Gould-Jacobs pathway versus the common side reaction pathways that can occur during the critical thermal cyclization step.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ablelab.eu [ablelab.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. afit.edu [afit.edu]
- 7. verenum.ch [verenum.ch]
- 8. publications.tno.nl [publications.tno.nl]
- 9. Tar formation, Reduction and Technology of Tar during Biomass Gasification/ Pyrolysis – an Overview – IJERT [ijert.org]
- 10. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Support Center: Purification of Crude 4-Bromo-7-chloro-8-methylquinoline
Welcome to the technical support center for the purification of crude 4-Bromo-7-chloro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and similar quinoline derivatives. Our focus is on providing practical, field-proven insights grounded in solid scientific principles.
Introduction: Understanding the Purification Challenges
This compound is a polysubstituted quinoline, a class of heterocyclic compounds with significant applications in medicinal chemistry.[1][2] The purification of such compounds is often non-trivial due to the presence of the basic nitrogen atom, which can lead to problematic interactions with standard purification media, and the potential for a variety of structurally similar impurities.
A plausible synthetic route to this compound involves a multi-step process, likely beginning with a Gould-Jacobs reaction to form the quinoline core, followed by chlorination and regioselective bromination.[3][4] This synthesis can introduce several impurities, including starting materials, regioisomers, and over-halogenated byproducts.
This guide will walk you through the most common and effective purification techniques—recrystallization and column chromatography—providing detailed protocols and troubleshooting for issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily residue. How should I begin the purification process?
A1: An oily or dark-colored crude product is common in quinoline synthesis, often due to the formation of tarry byproducts, especially in reactions like the Skraup synthesis or under harsh acidic conditions.[5] A good first step is to attempt a simple workup to remove highly polar or baseline impurities. This can involve dissolving the crude material in a suitable organic solvent like dichloromethane or ethyl acetate and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash and drying. If the material is still intractable, a preliminary purification by running it through a short plug of silica gel can be effective at removing baseline impurities before attempting a more rigorous purification.[3]
Q2: I'm seeing significant streaking of my compound on a silica gel TLC plate. What causes this and how can I fix it?
A2: Streaking is a common issue when dealing with basic compounds like quinolines on acidic silica gel. The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor chromatographic behavior.[6] To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to your eluent system. This will neutralize the acidic sites on the silica and result in sharper spots on your TLC plate and better separation during column chromatography.
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system will provide a good separation between your target compound and its impurities on a TLC plate, with the Rf of your product ideally between 0.2 and 0.4. For halogenated aromatic compounds, common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[7] Start by testing various ratios of these solvent systems on a TLC plate. If your compound is very polar, you may need to use a stronger eluent system, such as dichloromethane/methanol. Remember to add a small amount of triethylamine to your chosen solvent system to prevent streaking.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cooled too quickly. To induce crystallization, try adding a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth. If you have a small amount of pure compound, adding a "seed crystal" can also initiate crystallization. The presence of impurities can also inhibit crystallization; in such cases, a preliminary purification by column chromatography may be necessary.
Purification Workflow Overview
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating complex mixtures.[7] However, purifying basic heterocycles like this compound on silica gel can present unique challenges.
| Problem | Potential Cause | Solution |
| Streaking or Tailing on TLC/Column | Strong interaction between the basic quinoline nitrogen and acidic silanol groups on the silica gel. | Add 0.5-2% triethylamine to the eluent to neutralize the acidic sites on the silica. Alternatively, use a less acidic stationary phase like neutral alumina. |
| Poor Separation of Spots | Inappropriate solvent system polarity. | Systematically vary the solvent ratio to achieve an optimal Rf of 0.2-0.4 for the target compound on TLC. Consider a different solvent system (e.g., dichloromethane/methanol if hexanes/ethyl acetate fails). |
| Compound Stuck on the Column | The compound is too polar for the chosen eluent system. | Gradually increase the polarity of the eluent (gradient elution). If the compound is still retained, consider reverse-phase chromatography. |
| Co-elution of Impurities | Impurities have similar polarity to the product. | Try a different solvent system to alter the selectivity. If that fails, a second purification by recrystallization may be necessary. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective method for purifying compounds that are relatively clean (typically >85% pure). The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Solvent Selection:
The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures. For halogenated aromatic compounds, suitable solvents include:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, toluene, or hexanes.[8]
-
Solvent Pairs: Ethanol/water, Toluene/hexanes, Dichloromethane/hexanes.[9]
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding the hot solvent portion-wise until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting Recrystallization:
Caption: Troubleshooting common issues in recrystallization.
Protocol 2: Purification by Column Chromatography
For more complex mixtures, column chromatography on silica gel is the method of choice.
Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., Hexanes/Ethyl Acetate with 1% Triethylamine)
-
Sand
-
Glass column with stopcock
-
Collection tubes
Step-by-Step Methodology:
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed.[10]
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (flash chromatography) to push the solvent through the column.
-
Collect fractions and monitor the separation by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Purity Assessment
After purification, it is crucial to assess the purity of the final product.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure and assessing the purity of the compound.[4][11] The absence of impurity peaks in the spectrum is a strong indicator of high purity.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Can provide a quantitative measure of purity.
Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrClN | [11] |
| Molecular Weight | 256.53 g/mol | [11] |
| Appearance | Solid | [11] |
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- Alshahateet, S. F., Scudder, M. L., & Bishop, R. (2013). Different solvents yield alternative crystal forms through aromatic, halogen bonding and hydrogen bonding competition. CrystEngComm, 15(44), 9037-9047.
-
Wikipedia. (2023, October 27). Combes quinoline synthesis. Retrieved from [Link]
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14167–14181.
-
Columbia University, Department of Chemistry. (n.d.). B. Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Alshahateet, S. F., Scudder, M. L., & Bishop, R. (2013). Different solvents yield alternative crystal forms through aromatic, halogen bonding and hydrogen bonding competition. CrystEngComm, 15(44), 9037-9047.
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89-92.
-
Chemistry For Everyone. (2025, January 27). How Does Silica Gel Chromatography Work? [Video]. YouTube. Retrieved from [Link]
- Trade Science Inc. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Organic Chemistry: An Indian Journal, 11(3), 104-113.
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
Reddit. (2025, April 8). Purification of Quinoline-3,4-diones. r/Chempros. Retrieved from [Link]
- El-Faham, A., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Molecules, 29(13), 3045.
- Journal of Chemical Education. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. 79(10), 1234.
-
MIT OpenCourseWare. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-4-chloro-2-methylquinoline. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acids Prepared in Lab. Retrieved from [Link]
-
Scribd. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Wang, D., et al. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters.
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Chemistry Lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. Retrieved from [Link]
- Sharma, P., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20636-20655.
-
Scribd. (n.d.). Preparation and Properties of Quinoline | PDF | Chemical Reactions | Sulfuric Acid. Retrieved from [Link]
- National Institutes of Health. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Journal of Molecular Structure, 1300, 137258.
-
Aladdin Scientific. (n.d.). This compound, min 96%, 1 gram. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. columbia.edu [columbia.edu]
- 7. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. 7-Bromo-4-chloro-8-methylquinoline AldrichCPR 1189106-50-0 [sigmaaldrich.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Bromoquinolines
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of bromoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction. Here, we will delve into the nuances of this reaction, providing practical, field-tested advice in a direct question-and-answer format to help you troubleshoot and enhance your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the Suzuki-Miyaura coupling of bromoquinolines.
Q1: What are the primary reasons for low yields in the Suzuki-Miyaura coupling of bromoquinolines?
Low yields in this reaction can often be attributed to a few key factors:
-
Inefficient Oxidative Addition: The electronic properties of the quinoline ring can influence the reactivity of the C-Br bond. Oxidative addition of the palladium catalyst to the bromoquinoline is a critical and often rate-limiting step.[1][2]
-
Catalyst Deactivation: The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid/ester, homocoupling of the boron reagent, and dehalogenation of the bromoquinoline can consume starting materials and reduce the yield of the desired product.[3]
-
Poor Solubility: Inadequate solubility of reagents, particularly the bromoquinoline or the inorganic base, can hinder reaction kinetics.
Q2: How does the position of the bromine atom on the quinoline ring affect the reaction?
The position of the bromine atom significantly impacts its reactivity. Generally, bromine atoms on the pyridine ring of the quinoline (positions 2, 3, and 4) are more electron-deficient and can be more reactive towards oxidative addition compared to those on the benzene ring (positions 5, 6, 7, and 8). However, steric hindrance around the bromine atom can also play a crucial role. For instance, a bromine at the 8-position may be sterically encumbered, potentially requiring more robust catalytic systems.
Q3: Which palladium catalyst and ligand combination is a good starting point for bromoquinolines?
A common and often effective starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, with a phosphine ligand.[4] For heteroaromatic substrates like bromoquinolines, bulky and electron-rich phosphine ligands are often beneficial as they promote both the oxidative addition and reductive elimination steps.[1][3][5]
Recommended Starting Points:
| Catalyst System | Key Features |
| Pd(PPh₃)₄ | A versatile and commercially available Pd(0) catalyst. It can be effective but may require higher temperatures. |
| Pd(OAc)₂ + SPhos or XPhos | These bulky, electron-rich biarylphosphine ligands are excellent for challenging couplings, including those with heteroaryl halides. |
| Pd(dppf)Cl₂ | This catalyst is known for its robustness and is often effective for a range of Suzuki couplings.[6] |
| N-Heterocyclic Carbene (NHC) Ligands | NHC ligands are highly electron-donating and can be very effective for coupling with less reactive bromides.[5][7] |
Q4: What is the role of the base, and how do I choose the right one?
The base plays a crucial role in the transmetalation step of the catalytic cycle.[5][7] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[4][7]
Commonly Used Bases:
| Base | Strength | Solubility | Comments |
| K₂CO₃, Cs₂CO₃ | Moderate | Often used in aqueous/organic solvent mixtures. | Good general-purpose bases. Cs₂CO₃ is more soluble and often more effective. |
| K₃PO₄ | Strong | Soluble in water. | A strong base that can be very effective, particularly for less reactive substrates. |
| KOtBu, NaOtBu | Very Strong | Soluble in organic solvents. | Can be useful for very challenging couplings but may promote side reactions. |
| KF, CsF | Mild | - | Can be effective, especially when base-sensitive functional groups are present.[7] |
The choice of base is often interdependent on the solvent and the specific substrates. An initial screening of a carbonate (e.g., Cs₂CO₃) and a phosphate (e.g., K₃PO₄) is a good strategy.
Q5: Is an inert atmosphere always necessary for this reaction?
Yes, for optimal and reproducible results, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of palladium black.[3] Additionally, oxygen can promote the unwanted homocoupling of the boronic acid.[3]
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the Suzuki-Miyaura coupling of bromoquinolines.
Problem: Low or No Conversion of the Bromoquinoline
This is one of the most common issues and often points to a problem with the catalytic cycle's initiation or turnover.
Possible Causes:
-
Inefficient Oxidative Addition: The C-Br bond on the quinoline may be particularly unreactive due to electronic or steric effects.
-
Catalyst Inhibition/Deactivation: The quinoline nitrogen may be coordinating to the palladium, hindering its catalytic activity.
-
Poor Catalyst Activity: The chosen catalyst/ligand system may not be suitable for this specific substrate.
-
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition.
Suggested Solutions:
-
Screen Ligands: Switch to more electron-rich and bulky ligands. These ligands can increase the electron density on the palladium center, which facilitates oxidative addition.[1][3][5] Good candidates include Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][7]
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for potential decomposition of starting materials or product.
-
Change Palladium Source: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the conditions are suitable for its reduction to the active Pd(0) species. Sometimes, starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can be more effective.
-
Consider a Different Solvent: Solvents can influence the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[3] Sometimes, a switch to a less coordinating solvent like toluene can be beneficial.
Problem: Significant Homocoupling of the Boronic Acid/Ester
The formation of a biaryl product derived from the coupling of two boronic acid/ester molecules is a common side reaction.
Possible Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids, often mediated by palladium.[3]
-
Use of a Pd(II) Precatalyst: If the reduction of the Pd(II) precatalyst to Pd(0) is slow, the remaining Pd(II) species can catalyze homocoupling.[3]
-
High Temperatures: Elevated temperatures can sometimes favor this side reaction.
Suggested Solutions:
-
Thoroughly Degas the Reaction Mixture: Ensure that the solvent and reaction vessel are rigorously degassed before adding the catalyst. This can be achieved by several cycles of vacuum/inert gas backfill or by sparging the solvent with an inert gas.
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the amount of Pd(II) present at the beginning of the reaction.
-
Add a Reducing Agent: In some cases, adding a small amount of a reducing agent like a phosphine ligand in excess can help to maintain the palladium in its active Pd(0) state.
-
Optimize Reaction Temperature: Try running the reaction at a lower temperature to see if the rate of homocoupling decreases relative to the desired cross-coupling.
Problem: Protodeboronation of the Boronic Acid/Ester
This side reaction involves the cleavage of the C-B bond of the organoboron reagent and its replacement with a C-H bond, effectively destroying the nucleophilic partner.
Possible Causes:
-
Presence of Water: While a small amount of water can be beneficial, excessive water can lead to protodeboronation, especially at elevated temperatures and in the presence of a base.
-
Instability of the Boronic Acid: Some boronic acids are inherently more prone to this side reaction.
-
Prolonged Reaction Times at High Temperatures: The longer the boronic acid is exposed to harsh conditions, the more likely it is to decompose.
Suggested Solutions:
-
Use a Boronic Ester: Boronic esters, such as pinacol esters (Bpin), are generally more stable and less susceptible to protodeboronation than their corresponding boronic acids.[3]
-
Control the Amount of Water: If using an aqueous base, carefully control the amount of water in the reaction. In some cases, anhydrous conditions with a base like KF or CsF may be necessary.
-
Use a Weaker Base: If possible, try a milder base like K₂CO₃ or KF, as stronger bases can accelerate protodeboronation.
-
Minimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.[8]
Problem: Formation of Palladium Black
The precipitation of finely divided black palladium metal is a clear sign of catalyst decomposition and deactivation.
Possible Causes:
-
Ligand Dissociation: At high temperatures, the phosphine ligand can dissociate from the palladium center, leading to the aggregation and precipitation of palladium metal.
-
Unstable Ligand: Some ligands are not stable under the reaction conditions and can decompose, leaving the palladium center unprotected.
-
Insufficient Ligand: An inadequate amount of ligand relative to the palladium source can lead to the formation of poorly stabilized palladium species that are prone to precipitation.
Suggested Solutions:
-
Increase Ligand Loading: Try increasing the ligand-to-palladium ratio. For monodentate ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is common.
-
Use a More Stable Ligand: Bidentate ligands (e.g., dppf) or bulky monodentate ligands (e.g., Buchwald-type ligands) often form more stable complexes with palladium and are less prone to dissociation.[3]
-
Lower the Reaction Temperature: If possible, reducing the temperature can help to prevent ligand dissociation and catalyst decomposition.
-
Use a Pre-formed Catalyst: Using a well-defined, pre-formed palladium complex can sometimes offer greater stability than generating the active catalyst in situ.
Problem: Dehalogenation of the Bromoquinoline
This side reaction results in the replacement of the bromine atom on the quinoline with a hydrogen atom, leading to a quinoline byproduct.
Possible Causes:
-
Source of Hydride: The hydride source for dehalogenation can be impurities in the reagents or solvent, or it can arise from the decomposition of reagents, such as an amine base or an alcohol solvent.[3]
-
Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime and may be more susceptible to side reactions like dehalogenation.
Suggested Solutions:
-
Use High-Purity Reagents and Solvents: Ensure that all reagents and solvents are of high purity and are appropriately dried.
-
Avoid Amine Bases and Alcohol Solvents if Dehalogenation is Observed: If you suspect these are the hydride source, switch to an inorganic base and an aprotic solvent.
-
Accelerate Transmetalation: Focus on optimizing the conditions for the transmetalation step. This can involve screening different bases, using a more reactive boronic acid instead of an ester, or adding a small amount of water if the reaction is being run under anhydrous conditions.
III. Experimental Protocols & Workflows
General Protocol for Suzuki-Miyaura Coupling of a Bromoquinoline
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromoquinoline (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) and dissolve them in a small amount of the degassed solvent. Add this catalyst solution to the reaction mixture via syringe.
-
Heating and Monitoring: Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[8]
Troubleshooting Workflow Diagram
This diagram provides a logical decision-making process for troubleshooting a problematic Suzuki-Miyaura coupling of a bromoquinoline.
Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions of bromoquinolines.
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is essential for rational optimization.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution on Chloroquinolines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, we will dissect common experimental challenges, provide in-depth mechanistic explanations, and offer field-proven solutions to optimize your reaction yields.
First Principles: The SNAr Reaction on the Quinoline Scaffold
Before delving into troubleshooting, a firm grasp of the underlying principles is paramount. The nucleophilic aromatic substitution on a chloroquinoline is not a simple SN1 or SN2 reaction.[1][2] Instead, it proceeds via a two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction initiates with the attack of a nucleophile on the carbon atom bearing the chlorine. This is the rate-determining step and is only possible because the quinoline ring is inherently electron-deficient.[3][4] The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, activating the ring towards nucleophilic attack.[5][6] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the chloride ion is expelled, and the aromaticity of the quinoline ring is restored, yielding the substituted product.[3]
The success of this reaction is contingent on several factors, including the electronic properties of the quinoline ring, the nature of the nucleophile, the leaving group, and the reaction conditions.
Visualizing the SNAr Mechanism on Chloroquinolines
Caption: The addition-elimination mechanism of SNAr on a chloroquinoline.
Troubleshooting Matrix: Common Issues and Solutions
| Observed Problem | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently activated quinoline ring. | • Consider if additional electron-withdrawing groups are present or needed on the quinoline ring to enhance its electrophilicity.[3][7] |
| 2. Poor nucleophile. | • Use a stronger nucleophile. For amines, consider using the corresponding amide anion. | |
| 3. Inappropriate solvent. | • Switch to a polar aprotic solvent like DMSO, DMF, or NMP to better solvate the nucleophile and stabilize the Meisenheimer complex.[8][9] | |
| 4. Reaction temperature too low. | • Increase the reaction temperature. SNAr reactions often require heating to overcome the activation energy barrier of disrupting aromaticity.[4] | |
| 5. Ineffective base. | • If a base is used to generate the nucleophile in situ, ensure it is strong enough to deprotonate the precursor. For N-arylation with indoles, KOH in DMSO has proven effective.[8] | |
| Multiple Products/Side Reactions | 1. Reaction with the solvent. | • Ensure the solvent is inert under the reaction conditions. For example, at high temperatures, DBU can react with certain electrophiles.[10] |
| 2. Competing reaction pathways. | • For di- or tri-substituted chloroquinolines, consider the relative activation of each position to predict and control regioselectivity. | |
| 3. Decomposition of starting material or product. | • Lower the reaction temperature and extend the reaction time.[11] Monitor the reaction progress by TLC or LC-MS to identify the optimal endpoint. | |
| Difficulty with Product Isolation | 1. Product is highly soluble in the reaction solvent. | • After the reaction, quench with water and extract with a suitable organic solvent. |
| 2. Emulsion formation during workup. | • Add brine or a small amount of a different organic solvent to break the emulsion. | |
| 3. Product co-elutes with starting material or impurities. | • Optimize the chromatography conditions (e.g., solvent system, gradient, column type). |
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on a chloroquinoline is not proceeding. How can I drive it to completion?
A1: Several factors could be at play. Let's break down a systematic approach to troubleshooting:
-
Re-evaluate your Substrate: The quinoline ring itself is electron-deficient, but the presence of additional electron-withdrawing groups (EWGs) can significantly accelerate the reaction.[3][5] Conversely, electron-donating groups (EDGs) will deactivate the ring and hinder the reaction.[12][13]
-
Boost Your Nucleophile: The nucleophile's strength is critical. If you are using a neutral nucleophile like an amine, the addition of a non-nucleophilic base can deprotonate it, increasing its nucleophilicity.
-
Optimize Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred for SNAr reactions as they effectively solvate cations while leaving the anion (the nucleophile) relatively free and reactive.[9][14]
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.[4] Consider increasing the temperature in increments, monitoring for any signs of decomposition. Microwave-assisted synthesis can also be a powerful tool to accelerate these reactions.[15][16][17]
-
Q2: I am observing the formation of multiple unidentified byproducts. What could be the cause?
A2: Side reactions are a common challenge. Here are some potential culprits:
-
Reaction with DBU: If you are using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base at high temperatures (e.g., >120°C), be aware that it can undergo ring-opening and react with your electrophilic chloroquinoline, leading to a DBU-adduct as a byproduct.[10]
-
Competing Nucleophilic Sites: If your nucleophile has multiple reactive sites, you may see a mixture of products. Protecting groups may be necessary to ensure regioselectivity.
-
Decomposition: High temperatures can lead to the degradation of your starting materials or the desired product.[11] Running the reaction at a lower temperature for a longer duration might be beneficial. It is crucial to monitor the reaction progress closely.
Q3: Should I consider a palladium-catalyzed cross-coupling reaction instead of a traditional SNAr?
A3: This is an excellent question and highlights a key decision point in modern synthetic strategy. While SNAr is a powerful tool, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be a viable and sometimes superior alternative, especially for less activated chloroquinolines.[18][19][20]
| Consideration | SNAr | Palladium-Catalyzed Amination |
| Substrate Scope | Generally requires an electron-deficient aromatic ring. | Broader scope, including electron-neutral and even some electron-rich aryl halides.[21] |
| Reaction Conditions | Often requires high temperatures and strong bases. | Typically milder conditions, sometimes even room temperature.[19] |
| Catalyst | Typically uncatalyzed, although phase-transfer or other catalysts can be used.[22][23] | Requires a palladium precursor and a suitable ligand (e.g., BINAP, DavePhos).[18][20] |
| Cost & Complexity | Generally less expensive and simpler to set up. | Catalyst and ligand costs can be higher, and optimization of the catalytic system may be required. |
| Side Reactions | Can include reactions with the solvent or base. | Potential for side reactions like hydrodehalogenation or diarylamine formation.[24] |
Recommendation: If your SNAr reaction is consistently giving low yields despite optimization, or if your chloroquinoline is not sufficiently activated, exploring a palladium-catalyzed approach is a logical next step.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
To a solution of the chloroquinoline (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMSO, DMF, NMP), add the amine nucleophile (1.1-1.5 equiv).
-
Add a suitable base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU; 1.5-2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-150°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed Amination of Chloroquinolines
This is a general starting point; optimization of the ligand, base, and solvent may be necessary.
-
In a glovebox or under an inert atmosphere (e.g., argon), charge a reaction vessel with the chloroquinoline (1.0 equiv), a palladium precursor (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, DavePhos, 4-10 mol%), and a base (e.g., NaOtBu, K3PO4, 1.5-2.0 equiv).[18]
-
Add the amine nucleophile (1.1-1.5 equiv) and an anhydrous solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Troubleshooting Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of short-term temperature, exposure, and solubilization effects on library compound quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 24. escholarship.org [escholarship.org]
Technical Support Center: Synthesis of 4-Bromo-7-chloro-8-methylquinoline
Welcome to the technical support center for the synthesis of 4-Bromo-7-chloro-8-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this and structurally related quinoline scaffolds. Quinolines are privileged structures in medicinal chemistry, and achieving high yields of polysubstituted derivatives is often a significant challenge.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized experimental protocol. Our goal is to move beyond simple step-by-step instructions and provide the causal reasoning behind key experimental choices, empowering you to diagnose and resolve issues encountered in your own laboratory.
Proposed Synthetic Strategy
A direct, single-step synthesis for this compound is not well-documented and likely impractical due to regioselectivity challenges. A more robust and controllable approach is a multi-step synthesis, which allows for the precise installation of each substituent. The strategy outlined here is based on the well-established Gould-Jacobs reaction, followed by sequential halogenations.[3][4] This method provides logical control over the final substitution pattern.
The proposed three-step pathway is as follows:
-
Gould-Jacobs Reaction: Construction of the core quinoline ring system to form 7-chloro-8-methylquinolin-4-ol from 3-chloro-2-methylaniline.
-
Chlorination: Conversion of the 4-hydroxy group to a 4-chloro substituent using a standard chlorinating agent like phosphoryl chloride (POCl₃).
-
Regioselective Bromination: Introduction of the bromine atom at the C4 position.
Troubleshooting Guide (Q&A Format)
This section addresses specific, common problems that can arise during the synthesis, leading to diminished yields or impure products.
Q1: My overall yield is consistently low after the three-step synthesis. What are the most critical points to investigate?
A1: Low overall yield in a multi-step synthesis is a common problem that can stem from inefficiencies at any stage. Here is a logical diagnostic workflow:
-
Analyze Each Step Individually: Do not assume the final step is the sole problem. Run each step separately and calculate the isolated yield. This will pinpoint the most inefficient conversion.
-
Step 1 (Gould-Jacobs Cyclization): This is a high-temperature thermal cyclization (often >250 °C) and is frequently the lowest-yielding step.[5]
-
Incomplete Cyclization: The primary cause of low yield is often an incomplete reaction. The intermediate anilidomethylenemalonate may be isolated instead of the desired quinolinol.[6] Ensure your reaction temperature is high enough and maintained for a sufficient duration. High-boiling solvents like Dowtherm A or diphenyl ether are essential for reaching the required temperature.[7]
-
Starting Material Purity: The starting aniline (3-chloro-2-methylaniline) must be pure. Aniline derivatives are susceptible to air oxidation, which can lead to colored impurities and side reactions. Consider purification by distillation or chromatography before use.
-
-
Step 2 (Chlorination): The conversion of the 4-quinolinol to 4-chloroquinoline is typically efficient but can fail if moisture is present.
-
Hydrolysis: Phosphoryl chloride (POCl₃) reacts violently with water. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Any residual water will quench the reagent and lead to incomplete conversion.
-
Incomplete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material persists, consider increasing the reaction time or adding a slight excess of POCl₃.
-
-
Step 3 (Bromination): Regioselectivity is the main challenge here.
-
Formation of Isomers: The quinoline ring can be brominated at multiple positions. Using a less reactive, more selective brominating agent like N-Bromosuccinimide (NBS) over elemental bromine (Br₂) can significantly improve regioselectivity and yield of the desired C4 product.
-
Reaction Conditions: The choice of solvent and temperature is critical. Over-heating or using a highly activating solvent can lead to over-bromination or the formation of undesired isomers.
-
Q2: I'm observing multiple spots on my TLC plate after the bromination step, suggesting a mixture of isomers. How can I improve the regioselectivity?
A2: This is a classic challenge in the functionalization of aromatic heterocycles. The electronic nature of the quinoline ring and the directing effects of the existing substituents (chloro and methyl groups) will influence the position of electrophilic attack.
-
Mechanism & Directing Effects: The nitrogen atom in the quinoline ring is deactivating, making the pyridine ring less susceptible to electrophilic substitution than the benzene ring. However, the existing substituents have their own directing effects. The C7-chloro group is deactivating but ortho-, para-directing, while the C8-methyl group is activating and ortho-, para-directing. This complex interplay can lead to a mixture of products.
-
Choice of Brominating Agent: The reactivity of the brominating agent is paramount for controlling selectivity.
-
N-Bromosuccinimide (NBS): This is the recommended reagent for selective bromination. It provides a low, steady concentration of electrophilic bromine, which favors the kinetically controlled product. Radical initiators like AIBN or benzoyl peroxide are often used with NBS.
-
Elemental Bromine (Br₂): This is a much more reactive and less selective reagent. It is more likely to lead to a mixture of isomers and potential over-bromination.
-
-
Solvent Effects: The solvent can stabilize or destabilize the intermediates of the electrophilic aromatic substitution, thereby influencing the product distribution. Non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are often preferred for NBS brominations to minimize side reactions.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor the reaction progress closely by TLC. This will help to favor the formation of the thermodynamically most stable product.
Q3: The chlorination of my 7-chloro-8-methylquinolin-4-ol intermediate is sluggish and gives a poor yield. What can I do to optimize this step?
A3: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a nucleophilic substitution reaction. The hydroxyl group is a poor leaving group, so it must first be activated. POCl₃ is a standard and effective reagent for this transformation.[8] If you are experiencing poor yields, consider the following:
-
Reagent Quality and Stoichiometry: Ensure the POCl₃ is fresh and has not been decomposed by atmospheric moisture. A slight excess of POCl₃ (e.g., 1.5 to 2.0 equivalents) can help drive the reaction to completion.
-
Use of a Catalyst: While not always necessary, the addition of a catalytic amount of a tertiary amine like triethylamine (Et₃N) or a phase-transfer catalyst can sometimes accelerate the reaction.
-
Temperature and Reaction Time: These reactions often require heating. Refluxing in POCl₃ (boiling point ~107 °C) is a common condition. Monitor the reaction by TLC until all the starting material is consumed. Insufficient heating time is a frequent cause of incomplete reactions.
-
Work-up Procedure: The work-up is critical. The reaction mixture must be quenched carefully by pouring it slowly onto crushed ice. This hydrolyzes the excess POCl₃. The product is then typically extracted into an organic solvent. Ensure the pH is adjusted correctly during the work-up to keep the quinoline product in its neutral, organic-soluble form.
Frequently Asked Questions (FAQs)
Q: What is the best starting material for this synthesis?
A: The most logical and commercially available starting material is 3-chloro-2-methylaniline . This precursor contains the correct substitution pattern for the benzene portion of the quinoline ring, simplifying the synthesis and avoiding the need for late-stage chlorination or methylation, which could present regioselectivity issues.
Q: How critical is the reaction temperature for the Gould-Jacobs cyclization step?
A: It is extremely critical. The Gould-Jacobs reaction is a thermal electrocyclization that has a high activation energy barrier.[5] Temperatures are typically in the range of 250-300 °C.[5][6] Insufficient temperature will result in the isolation of the uncyclized intermediate, leading to a yield of zero for the desired quinolinol. The use of a high-boiling solvent or specialized equipment like a microwave reactor can be beneficial for achieving and maintaining these temperatures consistently.[9]
Q: Can I use a different solvent system for the bromination?
A: Yes, the choice of solvent is an important parameter to optimize. For NBS brominations, solvents like carbon tetrachloride (CCl₄), chloroform (CHCl₃), or acetonitrile (CH₃CN) are commonly used. Acetic acid can also be used, but it may lead to different selectivity profiles. It is advisable to perform small-scale trial reactions with different solvents to determine the optimal conditions for your specific substrate.
Q: My final product is difficult to purify by column chromatography. Are there alternative methods?
A: Halogenated aromatic compounds can sometimes be challenging to purify due to similar polarities of isomers. If column chromatography is not providing adequate separation, consider the following:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with a range of solvent systems (e.g., ethanol/water, hexane/ethyl acetate, toluene) to find conditions that yield high-purity crystals.
-
Preparative TLC or HPLC: For small quantities or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can provide excellent resolution.
-
Acid-Base Extraction: As a quinoline, your product is basic. You may be able to achieve some purification by dissolving the crude material in an organic solvent, washing with a dilute acid (like 1M HCl) to extract the basic components into the aqueous layer, and then re-basifying the aqueous layer and re-extracting the purified product.
Data Summary Table
The following table summarizes the key reaction parameters and their expected impact on the yield and purity of the synthesis.
| Step | Parameter | Low Setting | Optimal Setting | High Setting | Impact on Yield/Purity |
| 1. Cyclization | Temperature | < 220 °C | 250-280 °C | > 300 °C | Critical: Too low, no reaction. Too high, potential decomposition. |
| Reaction Time | < 1 hour | 2-4 hours | > 6 hours | Monitor by TLC. Insufficient time leads to incomplete reaction. | |
| 2. Chlorination | POCl₃ (equiv.) | 1.0 | 1.5 - 2.0 | > 3.0 | Excess ensures completion but makes work-up more hazardous. |
| Temperature | Room Temp | Reflux (~107 °C) | N/A | Heat is required to drive the reaction to completion. | |
| 3. Bromination | Reagent | Br₂ | NBS | Excess NBS | Critical: NBS provides higher regioselectivity and avoids over-bromination. |
| Temperature | 0 °C | Room Temp - 50 °C | > 80 °C | Higher temperatures can decrease selectivity and lead to side products. |
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed multi-step synthesis pathway.
Caption: A three-step synthetic route to the target compound.
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing low yield issues.
Caption: A diagnostic workflow for troubleshooting low product yield.
Detailed Experimental Protocol (Optimized)
Step 1: Synthesis of 7-chloro-8-methylquinolin-4-ol (via Gould-Jacobs Reaction)
-
Reactant Mixture: In a round-bottom flask suitable for high temperatures, combine 3-chloro-2-methylaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv).
-
Initial Condensation: Heat the mixture to 100-110 °C for 1 hour. This will form the intermediate anilinomethylenemalonate, with the evolution of ethanol.
-
Cyclization: Add the reaction mixture to a larger flask containing a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the solution to 250-260 °C under an inert atmosphere for 2-3 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., 9:1 Dichloromethane:Methanol). The disappearance of the intermediate and the appearance of a new, more polar spot at the baseline indicates the formation of the quinolinol product.
-
Work-up: Cool the reaction mixture to room temperature. The product will often precipitate. Dilute the mixture with hexane to facilitate further precipitation. Collect the solid product by filtration, wash thoroughly with hexane and then ether, and dry under vacuum. The product can be used in the next step without further purification if the purity is deemed sufficient by ¹H NMR.
Step 2: Synthesis of 4,7-dichloro-8-methylquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 7-chloro-8-methylquinolin-4-ol (1.0 equiv).
-
Reagent Addition: Carefully add phosphoryl chloride (POCl₃, 2.0 equiv) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 3-4 hours. The solid starting material should dissolve as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. In a well-ventilated fume hood, pour the reaction mixture slowly and carefully onto a large beaker of crushed ice with stirring. This will quench the excess POCl₃.
-
Extraction: Once the ice has melted, basify the aqueous solution to pH 8-9 with a concentrated NaOH solution. Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Synthesis of this compound
-
Reactant Mixture: Dissolve 4,7-dichloro-8-methylquinoline (1.0 equiv) in a suitable solvent like carbon tetrachloride or acetonitrile in a round-bottom flask.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.
-
Reaction: Heat the mixture to reflux for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Work-up: Cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the final product, this compound.
References
-
Chemical Science. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Royal Society of Chemistry. [Link]
-
ACS Omega. (2023). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B. American Chemical Society. [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (2017). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR. [Link]
-
Taylor & Francis Online. (2010). Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline. Synthetic Communications. [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]
-
Taylor & Francis Online. (2021). A review on synthetic investigation for quinoline- recent green approaches. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
MDPI. (2002). Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group. [Link]
-
ACS Publications. (2022). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. [Link]
-
MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]
-
Nature. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Scientific Reports. [Link]
-
Wikipedia. (2023). Combes quinoline synthesis. Wikipedia. [Link]
-
MDPI. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. International Journal of Molecular Sciences. [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
- Google Patents. (2019). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
ACS Publications. (2010). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters. [Link]
-
Royal Society of Chemistry. (2019). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2018). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Request PDF. [Link]
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]
-
PubMed Central. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
-
MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
MDPI. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Catalysts. [Link]
-
YouTube. (2013). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines. NPTEL-NOC IITM. [Link]
Sources
- 1. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
Identifying and removing impurities from 4-Bromo-7-chloro-8-methylquinoline
Welcome to the technical support guide for 4-Bromo-7-chloro-8-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on identifying and removing impurities from this compound. The following information is curated to offer not just protocols, but the scientific reasoning behind them, ensuring a robust understanding of the purification process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and preliminary analysis of this compound.
Q1: What are the key chemical and physical properties of this compound?
A1: this compound is a substituted quinoline derivative, a class of N-heterocyclic compounds significant in medicinal chemistry.[1] Understanding its fundamental properties is crucial for its handling, purification, and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇BrClN | [2][3] |
| Molecular Weight | 256.53 g/mol | [2] |
| Appearance | Typically a solid | [2] |
| CAS Number | 1189106-50-0 | [2] |
| Purity (Typical) | ≥96% |[3] |
As a nitrogen-containing heterocycle, the quinoline core imparts a weak basicity to the molecule.[4] This property is critical when designing purification strategies, particularly for chromatography, as the nitrogen can interact with acidic stationary phases like silica gel.[5]
Q2: I have just synthesized this compound. What are the most probable impurities?
A2: The impurities in your sample are almost always related to the synthetic route employed. A common pathway involves the synthesis of the 4-chloro-8-methylquinoline core followed by regioselective bromination.[6]
Potential impurities can be categorized as follows:
-
Unreacted Starting Materials: The most common impurity is the precursor, 4-chloro-8-methylquinoline . Its presence indicates an incomplete bromination reaction.
-
Regioisomers: During the bromination step, bromine can add to other positions on the quinoline ring. Depending on the reaction conditions, you might find isomers such as 5-bromo-7-chloro-8-methylquinoline or 6-bromo-7-chloro-8-methylquinoline . The directing effects of the existing substituents aim to favor the 4-bromo product, but side products are often unavoidable.[6]
-
Over-brominated Products: If the reaction is not carefully controlled, di-brominated or other poly-brominated species can form.[1]
-
Reagents and Catalysts: Residual brominating agents (e.g., N-Bromosuccinimide) or catalysts from prior steps.
-
Polymeric Byproducts: Quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, can produce tar-like polymeric materials, especially if reaction temperatures are not well-controlled.[7]
Q3: What initial analytical checks should I perform to get a quick assessment of my sample's purity?
A3: A multi-pronged initial assessment is most effective.
-
Thin-Layer Chromatography (TLC): This is the fastest and most economical method to visualize the number of components in your mixture. The presence of multiple spots indicates impurities. For basic compounds like this quinoline derivative, streaking of the spot is common on standard silica plates. This can be mitigated by adding 0.5-1% triethylamine (Et₃N) to your eluent.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point. Impurities typically cause the melting point to be depressed and broaden over a range. Compare your observed melting point to the literature value if available.
-
¹H NMR Spectroscopy: A proton NMR spectrum is a powerful tool for a quick purity check.[8] Even a crude spectrum can reveal the presence of major impurities through unexpected signals. By comparing the integration of impurity peaks to your product peaks, you can get a rough estimate of purity.[8]
Part 2: Troubleshooting and Purification Guides
This section provides detailed solutions to specific problems you may encounter during the analysis and purification of this compound.
Impurity Identification
Q4: My ¹H NMR spectrum shows more peaks than expected. How can I use the spectrum to identify the likely impurities?
A4: Structural elucidation through ¹H NMR relies on analyzing chemical shifts (δ), coupling constants (J), and integration values.[9][10] For this compound, you should expect distinct signals for the aromatic protons on the quinoline core and a singlet for the methyl group.
Workflow for NMR Impurity Identification
Caption: Workflow for identifying impurities using ¹H NMR spectroscopy.
Table 2: Hypothetical ¹H NMR Chemical Shifts (in CDCl₃) for Product and Key Impurity
| Proton Position | Expected δ for Product | Expected δ for Starting Material Impurity (4-chloro-8-methylquinoline) | Rationale for Identification |
|---|---|---|---|
| H-2 | ~8.9 ppm (d) | ~8.8 ppm (d) | The electronic environment is similar but subtly different. |
| H-3 | ~7.6 ppm (d) | ~7.4 ppm (d) | The absence of the bulky bromine at C4 in the starting material shifts H3 upfield. |
| H-5 | ~8.2 ppm (s) | ~8.1 ppm (d) | Bromine at C4 influences the chemical shift of the adjacent ring. |
| H-6 | ~7.5 ppm (s) | ~7.6 ppm (d) | Different substitution patterns lead to different coupling and shifts. |
| -CH₃ (C-8) | ~2.7 ppm (s) | ~2.6 ppm (s) | The methyl singlet is a key identifier. Its integration should be 3H. |
-
Key Insight: The most telling impurity is often the starting material, 4-chloro-8-methylquinoline. Look for a distinct doublet around δ 7.4 ppm, corresponding to the H-3 proton, which would be absent in the pure 4-bromo product.
Q5: How can I develop a reliable HPLC method to accurately assess the purity of my sample?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is an excellent method for quantifying the purity of quinoline derivatives.[11][12] A C18 column is a robust starting point.
Table 3: Starting Conditions for RP-HPLC Analysis
| Parameter | Recommended Setting | Rationale & Optimization Tips |
|---|---|---|
| Stationary Phase | C18 (e.g., 5 µm, 4.6 x 250 mm) | A standard, versatile column for moderately polar compounds.[11] |
| Mobile Phase | Acetonitrile (ACN) and Water | Start with a 60:40 ACN:Water isocratic elution. Adjust the ratio to achieve good resolution. |
| Modifier | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Crucial for basic compounds. The acid suppresses the ionization of the quinoline nitrogen, preventing peak tailing and improving peak shape.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic quinoline core is strongly UV-active. A DAD allows you to check for co-eluting impurities by comparing UV spectra across a peak. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[11] |
If impurities are not well-resolved, a gradient elution (e.g., starting at 40% ACN and ramping to 90% ACN over 20 minutes) will likely provide the necessary separation.
Impurity Removal
Q6: My product is a solid contaminated with what appears to be starting material. What is the best approach for purification by recrystallization?
A6: Recrystallization is an effective technique for removing small amounts of impurities, provided a suitable solvent is found. The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble (or insoluble) at all temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In small test tubes, test the solubility of your crude product (~20 mg) in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures like ethanol/water).[1] A good candidate will require heating to dissolve the solid.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to fully dissolve it. Work on a steam bath or hot plate.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or polymeric tar), perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is key to forming pure, well-defined crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purified product by TLC and melting point to confirm the removal of impurities.
Q7: I attempted a recrystallization, but my compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A7: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is a common problem, especially if the solution is too concentrated or cooled too quickly.[5]
Troubleshooting "Oiling Out":
Caption: Decision-making process for troubleshooting "oiling out".
-
Causality: The primary cause is that the solution becomes supersaturated at a temperature below the melting point of your impure compound. The presence of impurities can also disrupt crystal lattice formation.
-
Solution: The key is to ensure that crystallization occurs at a temperature where the product is a solid. By adding more solvent, you lower the saturation point, meaning the solution needs to cool to a lower temperature before the product precipitates, giving it a better chance to form a solid.[5]
Q8: Recrystallization is insufficient. How should I approach purification by column chromatography?
A8: Flash column chromatography is a powerful technique for separating compounds with different polarities.[13][14] For this compound, the basic nitrogen atom requires special consideration.
Step-by-Step Flash Chromatography Protocol:
-
TLC Optimization: Find a solvent system that gives your product an Rf value of ~0.2-0.3 and separates it well from impurities. A common mobile phase is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Crucial Tip: Add 0.5-1% triethylamine (Et₃N) to the solvent system. This neutralizes the acidic sites on the silica gel, preventing the basic quinoline from streaking and leading to much sharper bands and better separation.[5]
-
-
Column Packing: Pack a glass column with silica gel using your chosen eluent (the "wet packing" method is often most reliable).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[15]
-
Elution: Run the column by applying gentle air pressure, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.
-
Alternative Stationary Phase: If streaking persists even with a modifier, consider using a different stationary phase like neutral or basic alumina, which is less acidic than silica gel.[5]
References
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Available at: [Link]
-
Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica. Available at: [Link]
- Method for producing 3-bromoquinoline. (2001). Google Patents.
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals. Available at: [Link]
-
Regioselective Synthesis of 3-Bromoquinoline Derivatives... (2018). The Journal of Organic Chemistry. Available at: [Link]
-
Column chromatography & purification of organic compounds. (2021). YouTube. Available at: [Link]
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Taylor & Francis Online. Available at: [Link]
-
Quinoline. Wikipedia. Available at: [Link]
-
Quinoline-impurities. Pharmaffiliates. Available at: [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2003). Journal of Chemical Education. Available at: [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2012). Organic Syntheses. Available at: [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Available at: [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). ACS Publications. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ResearchGate. Available at: [Link]
-
Quinoline. SpectraBase. Available at: [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
Quinoline: Structure, Properties & Uses Explained. Vedantu. Available at: [Link]
-
Quinoline. Scanned Document. Available at: [Link]
-
Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. (2022). MDPI. Available at: [Link]
-
Structure elucidation of quinoline | NMR Spectroscopy. (2023). YouTube. Available at: [Link]
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Taylor & Francis Online. Available at: [Link]
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Alternative synthesis routes for polysubstituted quinolines to avoid harsh conditions
Technical Support Center: Modern Approaches to Polysubstituted Quinoline Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to advancing your research in polysubstituted quinoline synthesis. Traditional methods like the Skraup or Doebner-von Miller reactions, while foundational, often require harsh acidic conditions, high temperatures, and strong oxidizing agents, leading to functional group incompatibility and significant waste.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals looking to navigate the nuances of modern, milder synthetic routes. Here, we provide practical, field-tested advice in a direct question-and-answer format to troubleshoot common issues and answer frequently asked questions, ensuring your experiments are both efficient and successful.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting your experiments.
Q1: What are the primary drawbacks of classical quinoline syntheses that necessitate alternative routes?
A1: Classical methods such as Skraup, Doebner-von Miller, and Combes are powerful but suffer from significant limitations.[1][3] These include:
-
Harsh Conditions: They often employ strong acids (like concentrated H₂SO₄), high temperatures, and aggressive reagents, which can degrade sensitive starting materials and products.[1][2][4]
-
Low Functional Group Tolerance: The reaction conditions are incompatible with many common functional groups, limiting the molecular diversity of the products.
-
Safety and Environmental Concerns: The use of hazardous reagents and the formation of tar-like byproducts pose safety risks and create significant waste streams, contradicting the principles of green chemistry.[3][5]
-
Poor Regioselectivity: Reactions like the Combes synthesis can sometimes yield mixtures of isomers, complicating purification.
Q2: How do I select the most appropriate modern synthesis route for my target quinoline?
A2: The choice depends on the substitution pattern of your target molecule and the available starting materials. A logical workflow can guide your decision:
Caption: Decision workflow for selecting a modern quinoline synthesis route.
-
For 2,3- or 2,4-disubstituted quinolines: The Friedländer Annulation using mild Lewis or Brønsted acid catalysts is often the most direct route if you have access to the corresponding 2-aminoaryl ketone and an α-methylene carbonyl compound.[1][6]
-
For building from simpler precursors: Transition-metal-catalyzed methods, particularly those involving C-H activation, allow for the construction of quinolines from readily available anilines and ketones or alkynes.[7][8]
-
For rapid generation of complex libraries: Multicomponent Reactions (MCRs) , like the Povarov reaction, are exceptionally efficient for creating highly substituted (tetrahydro)quinolines in a single, atom-economical step.[9][10][11]
Q3: What are the key advantages of using transition-metal catalysis?
A3: Transition-metal catalysis has revolutionized quinoline synthesis by:
-
Enabling C-H Activation: This allows for the use of simple, unfunctionalized starting materials, reducing the number of synthetic steps.[7]
-
Mild Reaction Conditions: Many catalytic systems operate at lower temperatures and with greater functional group tolerance compared to classical methods.[7][8]
-
High Selectivity: Catalysts can be tuned with specific ligands to control regioselectivity and, in some cases, enantioselectivity.
-
Novel Disconnections: They open up new synthetic pathways that are not accessible through traditional means, such as the annulation of anilines with alkynes or enaminones.[7]
Q4: Are there truly "green" and solvent-free options for quinoline synthesis?
A4: Yes, significant progress has been made in developing environmentally benign protocols.[5][9][12]
-
Ionic Liquids: These can act as both the catalyst and the solvent, are often recyclable, and can facilitate high yields under solvent-free conditions.[1]
-
Water as a Solvent: With the right water-soluble catalyst, such as choline hydroxide, water can be an excellent and safe medium for reactions like the Friedländer synthesis.[4]
-
Solid-Supported Catalysts: Using catalysts immobilized on supports like silica (e.g., P₂O₅/SiO₂) allows for easy recovery and reuse, minimizing waste.[13]
-
Microwave and Ultrasound Irradiation: These energy sources can dramatically reduce reaction times and improve yields, often under solvent-free conditions.[3][5]
Part 2: Troubleshooting Guide - Specific Experimental Issues
This section tackles the common problems encountered in the lab.
Issue 1: My mild Friedländer annulation is failing or giving very low yields.
-
Question: I'm trying to perform a Friedländer reaction between a 2-aminoacetophenone and ethyl acetoacetate using a mild Lewis acid catalyst (e.g., 10 mol% CAN), but I'm only recovering starting materials or seeing trace product after 24 hours. What's going wrong?[6]
-
Answer & Solutions: This is a common issue that usually points to problems with catalyst activity, substrate reactivity, or reaction conditions.
-
Causality: The Friedländer annulation is a sequence of condensation followed by cyclodehydration.[13] A weak catalyst may not be sufficient to promote the crucial dehydration step, especially with deactivated aromatic rings or sterically hindered ketones.
-
Troubleshooting Steps:
-
Catalyst Screening (The Primary Fix): The choice of catalyst is critical. Not all Lewis acids are equal. Create a screening table to systematically test alternatives. Indium(III) triflate (In(OTf)₃) has been shown to be particularly effective and selective for the Friedländer product over other side reactions.[14]
-
Increase Temperature Incrementally: While the goal is to avoid harsh conditions, a modest increase in temperature (e.g., from room temperature to 50-60 °C) can often overcome the activation energy barrier for cyclization without causing degradation.[4]
-
Consider a Brønsted Acid Catalyst: Sometimes, a Brønsted acid (e.g., p-toluenesulfonic acid, PTSA) or an acidic ionic liquid can be more effective than a Lewis acid for certain substrates.[1]
-
Check Starting Material Purity: Ensure your 2-aminoaryl ketone is pure. Impurities can sometimes chelate and deactivate the catalyst.
-
-
| Catalyst Comparison for Friedländer Annulation | | :--- | :--- | :--- | :--- | | Catalyst | Typical Loading (mol%) | Conditions | Key Advantage/Disadvantage | | Ceric Ammonium Nitrate (CAN) | 10 | Ambient Temp | Mild, but can be substrate-dependent.[6] | | Indium(III) Triflate (In(OTf)₃) | 5-10 | Solvent-free, 60-80 °C | High selectivity, broad scope.[14] | | Choline Hydroxide | 1 | 50 °C in Water | Excellent "green" option, but requires water solubility.[4] | | P₂O₅/SiO₂ | Catalytic | Solvent-free, 80 °C | Heterogeneous, easily removed, but higher temp.[13] |
Issue 2: My transition-metal-catalyzed C-H activation/annulation results in a complex mixture of byproducts.
-
Question: I'm attempting a cobalt-catalyzed synthesis of a quinoline from an aniline and a ketone, but my NMR shows multiple aromatic products and low conversion to the desired quinoline. How can I improve selectivity?[7]
-
Answer & Solutions: This issue often stems from competing reaction pathways, such as aniline homocoupling or catalyst deactivation. The key is to control the catalytic cycle.
-
Causality: These reactions typically involve several steps: C-H activation, insertion, reductive elimination, and catalyst regeneration. Side reactions can occur at any stage if the desired pathway is not kinetically favored. For example, without proper control, the organometallic intermediate might decompose or react with other starting materials before cyclization can occur.[7]
-
Troubleshooting Steps:
-
Atmosphere Control is Crucial: Ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can oxidize the catalyst (especially Cu(I) or Co(II)) and lead to undesired side reactions.
-
Additives and Co-catalysts: The addition of a Lewis acid can accelerate the final dehydration/cyclization step, preventing the buildup of intermediates that lead to byproducts.[7] Conversely, the choice of oxidant is critical in oxidative annulations.
-
Ligand Screening: If your catalytic system uses a ligand, its electronic and steric properties are paramount. A more electron-donating or bulkier ligand can sometimes stabilize the key intermediates and favor the desired productive cycle.
-
Solvent Choice: The solvent can dramatically influence the reaction outcome. A more polar, coordinating solvent might stabilize charged intermediates, while a non-polar solvent might favor others. Screen solvents like 1,2-dichloroethane (DCE), dioxane, and toluene.
-
-
Caption: Simplified catalytic cycle showing points for troubleshooting.
Issue 3: My one-pot multicomponent reaction (MCR) is messy and difficult to purify.
-
Question: I'm running a three-component Povarov reaction to synthesize a tetrahydroquinoline, but the crude product is a complex mixture. How can I clean it up?
-
Answer & Solutions: MCRs are elegant but highly sensitive to reaction parameters. A "messy" reaction usually means that one or more of the equilibrium or irreversible steps are not proceeding cleanly.[9][10]
-
Causality: MCRs involve a cascade of reactions. For the Povarov reaction, this includes imine formation followed by a [4+2] cycloaddition.[9] If the imine formation is slow or reversible, or if any of the starting materials can react with themselves (e.g., aldehyde self-condensation), a complex mixture will result.
-
Troubleshooting Steps:
-
Order of Addition: While designed as "one-pot," the order of addition can matter. Try pre-mixing the aniline and aldehyde for a short period (e.g., 15-30 minutes) to allow for imine formation before adding the alkene component. This can dramatically reduce side reactions.
-
Stoichiometry is Key: Ensure precise 1:1:1 stoichiometry. An excess of any one component, especially the aldehyde, can lead to polymerization or side product formation.
-
Concentration: MCRs are often favored at higher concentrations, which drives the multiple bond-forming events forward. Try running the reaction at a higher molarity (e.g., from 0.1 M to 0.5 M).
-
Catalyst Choice: For the Povarov reaction, molecular iodine (I₂) is an effective and mild catalyst that can promote both imine formation and the subsequent cycloaddition, often leading to cleaner reactions.[1]
-
-
Part 3: Detailed Experimental Protocol
Example Protocol: Mild, In(OTf)₃-Catalyzed Friedländer Synthesis of a Polysubstituted Quinoline [14]
This protocol describes a reliable and high-yielding synthesis of 2-methyl-3-ethoxycarbonyl-4-phenylquinoline from 2-aminobenzophenone and ethyl acetoacetate, demonstrating a robust alternative to harsh acid-catalyzed methods.
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197.2 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg, 153 µL)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) (0.05 mmol, 28.1 mg, 5 mol%)
-
Round-bottom flask (10 mL) with magnetic stir bar
-
Oil bath
Procedure:
-
Reaction Setup: To the 10 mL round-bottom flask, add 2-aminobenzophenone (197.2 mg), ethyl acetoacetate (153 µL), and In(OTf)₃ (28.1 mg). Note: This reaction is often run solvent-free, which is a key advantage.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously. The reactants will typically melt and form a homogeneous liquid.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase. The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the 2-aminobenzophenone), remove the flask from the oil bath and allow it to cool to room temperature.
-
Purification: Add ethyl acetate (10 mL) to the crude mixture to dissolve it. Wash the organic solution with saturated aqueous NaHCO₃ (2 x 10 mL) and then with brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure polysubstituted quinoline in high yield (typically >85%).
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series . (n.d.). IIP Series. Retrieved January 26, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis . (2012). MDPI. Retrieved January 26, 2026, from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies . (2024). MDPI. Retrieved January 26, 2026, from [Link]
-
Synthesis of quinolines . (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Synthesis of Some New Quinoline Derivatives: New Routes to Synthesize Polysubstituted 2(1H)-quinolone Derivatives . (2009). PubMed. Retrieved January 26, 2026, from [Link]
-
Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions . (2010). PubMed. Retrieved January 26, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview . (2024). ACS Omega. Retrieved January 26, 2026, from [Link]
-
Optimization of the conditions for the three component reaction . (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review . (2022). Frontiers in Chemistry. Retrieved January 26, 2026, from [Link]
-
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions . (2023). Organic & Biomolecular Chemistry. Retrieved January 26, 2026, from [Link]
-
Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines . (2013). New Journal of Chemistry. Retrieved January 26, 2026, from [Link]
-
Catalytic Annulation Reactions: Preface to the Special Issue . (2024). MDPI. Retrieved January 26, 2026, from [Link]
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines . (2023). ACS Omega. Retrieved January 26, 2026, from [Link]
-
QUINOLINE . (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]
-
Mastering Quinoline Synthesis: Key Techniques for Chemical Intermediates . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 26, 2026, from [Link]
-
Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions . (2011). Semantic Scholar. Retrieved January 26, 2026, from [Link]
-
An Overview on the Robinson Annulation . (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
-
An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents . (2024). PubMed. Retrieved January 26, 2026, from [Link]
-
Mechanism of acid-catalyzed Robinson annulation? . (2020). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]
-
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions . (2024). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
A review on quinolines: New green synthetic methods and bioactive potential . (2025). PubMed. Retrieved January 26, 2026, from [Link]
-
Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions . (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 8. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. iipseries.org [iipseries.org]
- 10. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. A review on quinolines: New green synthetic methods and bioactive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Improving regioselectivity in the bromination of substituted quinolines
Technical Support Center: Quinoline Chemistry Division
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the functionalization of quinoline scaffolds. The following content provides in-depth troubleshooting advice and detailed protocols for achieving high regioselectivity in the bromination of substituted quinolines.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: What are the primary factors that control regioselectivity in the electrophilic bromination of a substituted quinoline?
A1: The regiochemical outcome of quinoline bromination is a delicate interplay of several factors. Understanding these is the first step to troubleshooting your reaction.
-
Inherent Ring Electronics: The quinoline ring system consists of two electronically distinct rings. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles. The benzene ring (the carbocyclic ring) is comparatively electron-rich and is the typical site for electrophilic aromatic substitution (EAS). Under neutral or acidic conditions, electrophilic attack almost exclusively occurs on the benzene ring, primarily at the C5 and C7 positions.
-
Substituent Effects: The nature and position of existing substituents are the most dominant directing factors.
-
Activating Groups (e.g., -OH, -NH₂, -OR): These groups strongly activate the ring towards EAS and direct incoming electrophiles ortho and para to themselves. For an 8-substituted quinoline, this powerfully directs bromination to the C5 and C7 positions.
-
Deactivating Groups (e.g., -NO₂, -CN, -SO₃H): These groups deactivate the ring and direct incoming electrophiles meta to their position. For instance, a 6-nitroquinoline would favor bromination at C3 (on the pyridine ring, which is highly disfavored) and C8. The overall reaction rate will be significantly slower.
-
-
Reaction Conditions:
-
Brominating Agent: The reactivity of the brominating agent is crucial. Highly reactive agents like molecular bromine (Br₂) can lead to over-bromination or reduced selectivity. Milder sources, such as N-Bromosuccinimide (NBS), often provide better control, especially for highly activated quinolines.[1][2]
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent and the stability of reaction intermediates. Solvents like chloroform, acetonitrile, or acetic acid are commonly used.[3][4]
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product and slowing down competing side reactions.
-
Acidity/Catalysts: In strongly acidic media (e.g., H₂SO₄), the quinoline nitrogen is protonated, forming the quinolinium ion. This further deactivates the pyridine ring towards electrophilic attack, reinforcing the preference for the benzene ring. Lewis acids (e.g., AlCl₃) can be used to increase the electrophilicity of bromine for reactions with deactivated substrates.[5]
-
Q2: Why does bromination favor the C5 and C7 positions on the benzene ring of an unsubstituted quinoline?
A2: This preference is rooted in the stability of the cationic intermediate (the sigma complex or Wheland intermediate) formed during the electrophilic attack. When an electrophile attacks at C5 or C7, the positive charge can be delocalized across the carbocyclic ring without disrupting the aromaticity of the adjacent pyridine ring in all resonance structures. Attack at C6 or C8 would force a resonance structure that disrupts the pyridine ring's aromatic sextet, which is energetically unfavorable. Therefore, the activation energy for attack at C5 and C7 is lower, making these positions the most reactive.
Caption: Preferred electrophilic attack on the quinoline ring.
Troubleshooting Guide: Common Experimental Issues
Q3: My reaction on 8-hydroxyquinoline is producing an inseparable mixture of 7-bromo and 5,7-dibromo products. How can I selectively synthesize the 7-bromo-8-hydroxyquinoline?
A3: This is a classic selectivity challenge with a strongly activated substrate. The hydroxyl group at C8 powerfully activates both the C7 (ortho) and C5 (para) positions. Often, the initial bromination at C7 is quickly followed by a second bromination at C5.
Causality & Solution:
-
Problem: The high reactivity of the substrate and the brominating agent (likely Br₂) leads to rapid mono- and di-bromination, making stoichiometric control difficult.
-
Expert Insight: Achieving selective monobromination requires precise control over stoichiometry and a reduction in the overall reaction rate. Studies have shown that using less than 2.1 equivalents of molecular bromine results in a mixture of mono- and di-bromo products.[3][4] While isolating a single monobrominated product can be challenging, maximizing its yield is possible.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use precisely 1.0 equivalent of your brominating agent. You may even consider using a slight substoichiometric amount (e.g., 0.95 eq) to minimize over-bromination, accepting a lower conversion rate.
-
Change Brominating Agent: Switch from molecular bromine (Br₂) to a milder agent like N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which can significantly improve selectivity for the monobrominated product.
-
Lower the Temperature: Perform the reaction at 0°C or even lower (e.g., -20°C). This will decrease the rate of both bromination steps, but it will disproportionately slow the second bromination, allowing you to stop the reaction after the desired product has formed.
-
Slow Addition: Add the brominating agent (dissolved in the reaction solvent) dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This prevents localized high concentrations of the electrophile.
-
Q4: I am attempting to brominate a quinoline with a deactivating nitro group on the benzene ring, but I'm getting no reaction or extremely low yield. What should I do?
A4: A strongly deactivating group like -NO₂ reduces the nucleophilicity of the benzene ring, making standard electrophilic bromination conditions ineffective. You need to increase the electrophilicity of the brominating agent and/or the reaction's energy input.
Causality & Solution:
-
Problem: The electron density of the aromatic ring is too low to react with Br₂ or NBS alone.
-
Expert Insight: For deactivated systems, the reaction requires forcing conditions. A common strategy is to use a strong protic or Lewis acid. For example, the direct nitration of 6,8-dibromoquinoline is successfully carried out in a mixture of sulfuric acid and nitric acid at low temperatures, demonstrating that electrophilic substitution is possible on a deactivated, halogenated quinoline ring under harsh acidic conditions.[6]
-
Troubleshooting Steps:
-
Use a Strong Acid Medium: Dissolve the nitroquinoline in concentrated sulfuric acid. The acid protonates the quinoline nitrogen, further deactivating the pyridine ring but also acting as a medium for the reaction. Add molecular bromine to this solution. The highly polar environment can help polarize the Br-Br bond.
-
Introduce a Lewis Acid Catalyst: Use a catalyst like AlCl₃ or FeBr₃. The Lewis acid will coordinate with Br₂, forming a highly electrophilic [Br-Br-Lewis Acid] complex, which is a much more potent brominating agent capable of reacting with the deactivated ring.
-
Increase Temperature: Gently heating the reaction mixture may be necessary to overcome the high activation energy. Monitor the reaction carefully by TLC to avoid decomposition. Start at room temperature and gradually increase the heat to 40-50°C.
-
Q5: My goal is a monobrominated product, but I'm getting a complex mixture of di- and tri-brominated quinolines. How can I improve control?
A5: This issue is common with quinolines bearing multiple activating groups or when using a single, strong activating group under vigorous conditions. The initial product is more reactive than the starting material, leading to runaway polybromination.
Causality & Solution:
-
Problem: The rate of subsequent brominations (k₂, k₃) is faster than or comparable to the initial bromination (k₁).
-
Expert Insight: This is a kinetic control problem. The key is to use conditions that favor the first bromination while disfavoring subsequent ones. The one-pot synthesis of multi-brominated quinolines from tetrahydroquinolines using excess NBS highlights how easily polybromination can occur when desired.[1][2] To prevent it, you must do the opposite.
-
Troubleshooting Steps:
-
Drastically Reduce Stoichiometry: Use 0.8-0.9 equivalents of a mild brominating agent like NBS. This ensures that the brominating agent is the limiting reagent and is consumed before significant polybromination can occur.
-
Shorten Reaction Time: Monitor the reaction closely using TLC or LC-MS. As soon as a significant amount of the desired monobrominated product has formed (and before large spots for polybrominated products appear), quench the reaction immediately.
-
Use a Bulky Brominating Agent: In some specific cases, a sterically hindered brominating agent might improve selectivity for the most accessible position and disfavor further substitutions.
-
Consider a Protection-Deprotection Strategy: If an activating group like -NH₂ or -OH is the cause, consider protecting it (e.g., as an acetamide or acetate ester). The protected group is less activating, allowing for controlled monobromination. The protecting group can then be removed in a subsequent step.
-
Caption: Decision workflow for troubleshooting quinoline bromination.
Experimental Protocols
Protocol 1: Selective Monobromination of 8-Methoxyquinoline at C5
This protocol is based on methodologies that achieve selective monobromination on an activated quinoline system.[4]
Materials:
-
8-Methoxyquinoline
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 8-methoxyquinoline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve NBS (1.0 eq) in anhydrous DCM.
-
Slow Addition: Transfer the NBS solution to a dropping funnel and add it dropwise to the stirred 8-methoxyquinoline solution over 1 hour. Maintain the temperature at 0°C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours. Look for the consumption of starting material and the appearance of a new, major product spot.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine species.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel to obtain pure 5-bromo-8-methoxyquinoline.
Data Summary Table: Effect of Conditions on 8-Hydroxyquinoline Bromination
The following table summarizes typical outcomes from the bromination of 8-hydroxyquinoline, illustrating the critical impact of stoichiometry. Data synthesized from findings reported in the literature.[3][4]
| Entry | Substrate | Brominating Agent | Equivalents of Br₂ | Solvent | Temp (°C) | Major Product(s) | Typical Outcome |
| 1 | 8-Hydroxyquinoline | Br₂ | 1.1 | CH₃CN | 0 | 7-bromo- & 5,7-dibromo- | Mixture, difficult to separate |
| 2 | 8-Hydroxyquinoline | Br₂ | 1.5 | CH₃CN | 0 | 7-bromo- & 5,7-dibromo- | Maximized yield of 7-bromo- (approx. 58%), but still a mixture |
| 3 | 8-Hydroxyquinoline | Br₂ | 2.1 | CH₃CN | 0 | 5,7-dibromo- | High yield and conversion to the dibrominated product (>90%) |
| 4 | 8-Methoxyquinoline | Br₂ | 1.1 - 2.0 | CH₂Cl₂ | RT | 5-bromo- | Selective formation of the monobrominated product |
Insight: The methoxy group is less activating than the hydroxy group, which accounts for the higher selectivity observed in Entry 4. This highlights how subtle changes in substituent electronics can dramatically alter the reaction outcome.
References
-
Okten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]
-
Cakmak, O., et al. (2016). Bromination of 8-substituted quinolines. ResearchGate. Available at: [Link]
-
Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. Available at: [Link]
-
Kress, T. J., et al. (1982). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Journal of Organic Chemistry. Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. Available at: [Link]
-
Larock, R. C., et al. (2003). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. Available at: [Link]
-
Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. ResearchGate. Available at: [Link]
Sources
- 1. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-7-chloro-8-methylquinoline
Prepared by: Senior Application Scientist, Catalyst & Advanced Synthesis Division
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with the dihalogenated substrate, 4-bromo-7-chloro-8-methylquinoline. This document is designed for researchers, chemists, and drug development professionals who are looking to functionalize this versatile quinoline core. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic routes.
The primary challenge presented by this substrate is chemoselectivity : how to selectively functionalize either the C4-bromo or the C7-chloro position, or how to achieve exhaustive disubstitution. This guide is structured to address this central question head-on.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive in a standard palladium-catalyzed cross-coupling reaction, and why?
A1: The C4-bromo bond is significantly more reactive than the C7-chloro bond. This is a direct consequence of the fundamental mechanism of palladium-catalyzed cross-coupling reactions, where the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1][2]
The reactivity of aryl halides follows a well-established trend based on bond dissociation energy: C–I > C–Br > C–OTf >> C–Cl .[2] The C-Br bond is weaker and more easily cleaved by the palladium catalyst than the stronger, less polar C-Cl bond. Therefore, under standard or mild reaction conditions, the catalyst will preferentially react at the C4 position, allowing for selective mono-functionalization.
Q2: I need to perform a selective Suzuki-Miyaura coupling at the C4-bromo position. What is a reliable starting point for catalyst and conditions?
A2: For selective C4-arylation via Suzuki-Miyaura coupling, the key is to use conditions that are active enough for the C-Br bond but not harsh enough to activate the C-Cl bond. A classic and reliable catalyst system is a palladium(II) precatalyst with a standard phosphine ligand.
A robust starting point would be Pd(dppf)Cl₂ or generating the active Pd(0) species from Pd(OAc)₂ with a ligand like PPh₃ or P(t-Bu)₃ . The use of a relatively mild base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is recommended to prevent side reactions.[3][4] Running the reaction at a moderate temperature (e.g., 70-90 °C) will further favor selective C-Br activation.
Q3: My goal is to achieve a double cross-coupling (disubstitution) at both the C4 and C7 positions. How should I approach this?
A3: To achieve disubstitution, you must employ a catalyst system potent enough to activate the recalcitrant C7-chloro bond. This typically requires more specialized, electron-rich, and sterically hindered phosphine ligands, often referred to as "Buchwald ligands."[5]
Your strategy should involve:
-
More Powerful Ligands: Switch from simple phosphines to bulky biaryl phosphine ligands like SPhos , XPhos , or RuPhos . These ligands promote the difficult oxidative addition into the C-Cl bond.
-
Stronger Base: A stronger base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is often necessary for C-Cl bond activation, particularly in Buchwald-Hartwig aminations.
-
Higher Temperatures: You will likely need to increase the reaction temperature to 100-120 °C to drive the second coupling to completion.
-
Stoichiometry: Ensure you use at least two equivalents of your coupling partner and base to account for both reaction sites.
Q4: Is it possible to achieve selective coupling at the C7-chloro position while leaving the C4-bromo position intact?
A4: This is mechanistically very challenging due to the inherent reactivity difference between C-Br and C-Cl bonds. Direct selective coupling at C7 is generally not feasible in a single step. The most viable strategy involves a two-step sequence:
-
Functionalize C4: Perform a selective coupling at the more reactive C4-bromo position first.
-
Couple at C7: With the C4 position now functionalized, you can then apply the more forcing conditions (e.g., Buchwald ligand, strong base, high temperature) described in Q3 to react the C7-chloro position with a second, different coupling partner.
This sequential approach provides a reliable pathway to generating diverse, differentially substituted quinoline derivatives.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Inactive Catalyst: The Pd(0) active species was not generated or has decomposed. 2. Oxygen Contamination: O₂ can oxidize the Pd(0) catalyst and cause ligand/substrate degradation.[7] 3. Poor Base Quality: Inorganic bases can be hygroscopic or have large particle sizes, reducing their effectiveness.[7] 4. Ligand Incompatibility: The chosen ligand may not be suitable for the specific transformation (e.g., using PPh₃ for C-Cl activation). | 1. Use a pre-formed, air-stable Pd(0) catalyst or a modern precatalyst (e.g., G3-XPhos). Ensure Pd(II) sources are fully reduced. 2. Thoroughly degas your solvent (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain an inert atmosphere throughout the reaction. 3. Finely grind the base before use and dry it in an oven if necessary. Consider switching to an organic base like DBU or an alkoxide. 4. Consult the Catalyst Selection Tables below. For C-Cl bonds, use bulky, electron-rich ligands. |
| Poor Selectivity (Mixture of C4- and C4,C7-coupled products) | 1. Temperature Too High: Excessive heat can provide enough energy to overcome the activation barrier for C-Cl cleavage. 2. Catalyst System Too Active: Using a highly active ligand (e.g., SPhos) for a C4-selective coupling can lead to over-reaction. | 1. Reduce the reaction temperature. Run a temperature screen from 60 °C to 90 °C. 2. For C4-selectivity, switch to a less activating ligand such as PPh₃ or P(o-tol)₃. Reserve the more powerful ligands for C-Cl or disubstitution reactions. |
| Significant Homocoupling of Boronic Acid (Suzuki) | 1. Oxygen in the Reaction: This is a primary cause of boronic acid homocoupling.[1] 2. Palladium Black Formation: Catalyst decomposition can lead to side reactions. | 1. Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere. 2. Ensure proper ligand-to-metal ratio. If Pd black is observed, the catalyst is likely not stable under the reaction conditions; consider a different ligand or precatalyst. |
| Protodehalogenation (Loss of Br or Cl) | 1. Presence of Protic Impurities: Water or other protic sources can lead to the replacement of the halogen with hydrogen. 2. Base-Induced Side Reaction: Some strong bases can promote this pathway. | 1. Use anhydrous solvents and dry reagents. 2. Switch to a non-nucleophilic base like K₃PO₄ or Cs₂CO₃. If using an alkoxide, ensure conditions are strictly anhydrous. |
Catalyst & Condition Selection Tables
The following tables provide recommended starting conditions for various cross-coupling reactions. These are starting points and may require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
| Target Selectivity | Palladium Source | Ligand | Base (equiv.) | Solvent | Temp (°C) | Key Considerations |
| C4-Br Selective | Pd(dppf)Cl₂ (2-5 mol%) | dppf | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80-90 | A very reliable system for selective C-Br arylation.[3] |
| C4-Br Selective | Pd₂(dba)₃ (2 mol%) | P(t-Bu)₃ (4 mol%) | K₃PO₄ (2.0) | Toluene | 80 | Good for a broad range of boronic acids. |
| C4,C7-Disubstitution | XPhos Pd G3 (2-5 mol%) | XPhos | K₃PO₄ (3.0) | 2-MeTHF | 100-110 | Requires a highly active catalyst system to engage the C-Cl bond. Use >2 eq. of boronic acid. |
Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)
| Target Selectivity | Palladium Source | Ligand | Base (equiv.) | Solvent | Temp (°C) | Key Considerations |
| C4-Br Selective | Pd₂(dba)₃ (2 mol%) | BINAP (3 mol%) | NaOt-Bu (1.5) | Toluene | 90-100 | BINAP is a classic ligand suitable for C-Br amination.[8] |
| C4,C7-Disubstitution | RuPhos Pd G3 (2-5 mol%) | RuPhos | LHMDS (3.0) | Toluene or Dioxane | 100-120 | A strong, non-nucleophilic base and a powerful ligand are essential for the C-Cl amination step.[5] |
Table 3: Sonogashira Coupling (C-C Alkyne Formation)
| Target Selectivity | Palladium Source | Co-catalyst | Base (equiv.) | Solvent | Temp (°C) | Key Considerations |
| C4-Br Selective | Pd(PPh₃)₂Cl₂ (2-5 mol%) | CuI (5-10 mol%) | TEA or DIPEA (3.0) | THF or DMF | 25-60 | The classic Sonogashira conditions are mild enough for excellent C4 selectivity.[9][10] |
| C4,C7-Disubstitution | Pd(Amphos)₂Cl₂ (5 mol%) | CuI (10 mol%) | Cs₂CO₃ (3.0) | Dioxane | 100-110 | Requires a more robust ligand and higher temperatures to activate the C-Cl bond for the second coupling. |
Experimental Protocols & Visualizations
Catalyst Selection Workflow
This decision tree illustrates the logical process for selecting a catalyst system based on your desired synthetic outcome.
Caption: Catalyst selection decision tree for this compound.
Protocol: Selective Suzuki-Miyaura Coupling at the C4-Bromo Position
This protocol describes a reliable method for the synthesis of 4-aryl-7-chloro-8-methylquinoline.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
1,4-Dioxane, anhydrous (degassed)
-
Water, deionized (degassed)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and Backfill: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 100 mg of starting quinoline).
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-7-chloro-8-methylquinoline.
Simplified Catalytic Cycle for Suzuki Coupling
This diagram highlights the key steps in the Suzuki-Miyaura reaction, emphasizing the oxidative addition step that dictates chemoselectivity.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
This guide provides a foundational framework for your work with this compound. Remember that every substrate is unique, and empirical optimization is a cornerstone of successful synthesis. Should you encounter challenges not covered here, please do not hesitate to reach out to our technical support team.
References
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Ali, N. M., Mohssen, H. F., & Ali, H. A. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. Available from: [Link]
-
Valente, C., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Cambridge Open Engage. Available from: [Link]
-
The Journal of Organic Chemistry. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate. Available from: [Link]
-
Journal of the American Chemical Society. Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. Available from: [Link]
-
Whittaker, A. M., et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic letters, 14(10), 2658–2661. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]
-
Ube, H., & Shimizu, Y. (2011). Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. Organic letters, 13(4), 660–663. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
ChemRxiv. Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. Available from: [Link]
-
ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions in Quinoline Synthesis
Welcome to the technical support center for managing exothermic reactions in quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize classic synthetic routes to access the quinoline scaffold. Many of these foundational reactions are notoriously exothermic, and failure to control them can lead to compromised yield, purity, and significant safety hazards.
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from general principles to synthesis-specific troubleshooting. Our goal is to explain the causality behind experimental choices, empowering you to execute these reactions safely and efficiently.
Part 1: Foundational FAQs - General Principles of Exotherm Management
This section addresses universal questions regarding the identification and management of exothermic events in a laboratory setting.
Q1: What are the primary visual and thermal indicators of a potential runaway reaction?
A: A runaway reaction occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an accelerating cycle of temperature and pressure increase. Key indicators include:
-
Rapid Temperature Spike: A sudden, non-linear increase in the internal reaction temperature that does not respond to the removal of the external heat source.
-
Unexpected Boiling: Vigorous boiling or refluxing, especially when the reaction temperature is well below the solvent's boiling point, indicates localized superheating.
-
Pressure Build-up: In a closed or semi-closed system, a rapid increase in pressure is a critical danger sign. This is often accompanied by the audible release of gases from relief valves or condensers.
-
Color and Viscosity Changes: Abrupt changes in color (e.g., sudden darkening or charring) and an increase in viscosity can signify the onset of decomposition and polymerization side reactions, which are often highly exothermic.[1][2][3]
-
Gas Evolution: Profuse bubbling or foaming that is inconsistent with the expected reaction stoichiometry.
Q2: My reaction is prone to exotherms. How does my choice of solvent impact thermal safety?
A: The solvent is not merely a medium for the reactants; it is a critical tool for thermal management. Its primary roles are to dilute the reactants (slowing the reaction rate) and to act as a heat sink. Key properties to consider are:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more energy for a given temperature increase, providing a better thermal buffer.
-
Boiling Point: A solvent with a boiling point slightly above the desired reaction temperature can provide passive temperature control through refluxing. The phase change from liquid to gas (boiling) absorbs a significant amount of energy (the latent heat of vaporization), effectively clamping the reaction temperature at the solvent's boiling point. However, ensure your condenser has the capacity to handle the vapor load.
-
Thermal Conductivity: Higher thermal conductivity allows for more efficient heat transfer from the reaction mixture to the vessel walls and the cooling system.
Table 1: Thermal Properties of Common Solvents
| Solvent | Boiling Point (°C) | Specific Heat Capacity (J/g·K) | Notes on Use for Exotherm Control |
| Water | 100 | 4.18 | Excellent heat sink, but reactivity can be an issue. Often used in biphasic systems or during work-up/quenching.[1] |
| Toluene | 111 | 1.13 | Common high-boiling solvent for reflux cooling. |
| Dichloromethane | 40 | 1.21 | Low boiling point makes it unsuitable for high-temperature reactions but useful for reactions with mild exotherms near room temperature. |
| Acetonitrile | 82 | 2.22 | Good heat capacity, but its reactivity must be considered. |
| Dimethylformamide (DMF) | 153 | 2.18 | High boiling point, suitable for high-temperature reactions, but can be difficult to remove. |
Q3: Beyond cooling baths, what procedural controls can I implement to prevent a runaway reaction?
A: Engineering controls are vital, but procedural controls are your first line of defense.
-
Reverse Addition: Instead of adding a catalyst to the bulk reaction mixture, add the reaction mixture slowly to the catalyst. This keeps the concentration of the reactive species low.
-
Slow Substrate Addition (Semi-Batch): This is the most common and effective method. Add one of the key reactants (often the most energetic one, like the acid) dropwise or via a syringe pump. This ensures that the heat generated at any given moment is manageable by the cooling system.[1]
-
Efficient Stirring: Good agitation is crucial. It ensures homogenous distribution of reactants and prevents the formation of localized "hot spots" where the reaction can accelerate uncontrollably. It also improves heat transfer to the flask walls.[1]
Part 2: Synthesis-Specific Troubleshooting Guides
Focus: The Skraup Synthesis
The Skraup synthesis, which uses glycerol, an aniline, sulfuric acid, and an oxidizing agent, is notoriously vigorous and prone to violent, runaway conditions.[1][4][5]
Q1: My Skraup synthesis is extremely vigorous, to the point of being uncontrollable. How can I moderate it?
A: The primary exotherm in the Skraup synthesis comes from two sources: the acid-catalyzed dehydration of glycerol to acrolein and the subsequent highly exothermic polymerization and cyclization steps.[5][6] Taming this reaction is essential.
-
Use a Chemical Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective technique to make the reaction less violent.[1][5] It is believed to act as an oxygen carrier, smoothing the oxidation step and preventing a sudden, uncontrolled burst of energy. Boric acid has also been reported as a moderator.[1]
-
Control Acid Addition: Never add all the sulfuric acid at once. The mixture of aniline, glycerol, and moderator should be prepared first, and the concentrated sulfuric acid should be added slowly, in portions, with efficient cooling in an ice bath.[1]
-
Initiate with Controlled Heat: Gently heat the mixture only until the reaction initiates. You will often see a change in color and a rise in temperature. Once the exothermic reaction begins, immediately remove the external heat source.[1][7] The heat of the reaction itself should be sufficient to maintain reflux for a period. If it subsides too quickly, gentle heating can be reapplied.[5]
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A: Tar formation is a classic sign of an uncontrolled Skraup reaction.[2][3] The harsh acidic and high-temperature conditions cause the acrolein intermediate and other reactive species to polymerize. The key to minimizing tar is to control the reaction temperature. Every measure taken to moderate the exotherm (as described in Q1) will also reduce charring and improve the yield and purity of your crude product.
Workflow Diagram: Thermally Controlled Skraup Synthesis
Caption: Workflow for a moderated Skraup synthesis.
Focus: The Doebner-von Miller (DvM) Synthesis
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. While generally more manageable than the Skraup synthesis, the initial condensation and cyclization steps can be strongly exothermic.[4]
Q1: My DvM reaction overheats dangerously when I add the α,β-unsaturated aldehyde/ketone. What is the best strategy to prevent this?
A: This initial exotherm is due to the rapid Michael addition of the aniline to the activated carbonyl compound, followed by acid-catalyzed cyclization. The key is to control the rate of this initial reaction.
-
Slow Addition: The α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) should be added slowly and dropwise to the stirred, cooled solution of the aniline in acid.[1]
-
Maintain Low Temperature: Use an ice-salt bath or a cryocooler to maintain a low internal temperature (e.g., 0-10 °C) during the addition. This will absorb the heat as it is generated.
-
Vigorous Stirring: Ensure the stirring is efficient enough to quickly dissipate the heat from the point of addition throughout the bulk solution.
Q2: My DvM reaction produces a large amount of insoluble, gummy polymer instead of the desired quinoline. How is this related to temperature?
A: This is a very common failure mode. The α,β-unsaturated aldehydes and ketones used in the DvM reaction are highly susceptible to acid-catalyzed self-condensation and polymerization.[1] High temperatures, especially localized hot spots caused by uncontrolled exotherms, dramatically accelerate these unwanted side reactions. By maintaining a consistently low temperature during the addition phase and heating gently only after the addition is complete, you will heavily favor the desired intermolecular reaction with the aniline over the undesired polymerization pathway.
Focus: The Friedländer Synthesis
The Friedländer synthesis, the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is generally considered milder than the Skraup or DvM reactions.[3][8] However, exothermic events can still occur, particularly during the acid- or base-catalyzed cyclization/dehydration step.
Q1: The final cyclization step of my Friedländer synthesis shows a sudden temperature spike after a long induction period. How can I manage this?
A: This "induction period followed by a spike" is characteristic of an autocatalytic reaction or a step with a high activation energy that, once overcome, proceeds very rapidly.
-
Gradual Temperature Increase: Instead of heating to a high target temperature and waiting, increase the temperature slowly and gradually. This allows the reaction to proceed at a more controlled rate as it reaches its activation temperature.
-
Catalyst Choice: Some modern variations of the Friedländer synthesis use catalysts like iodine or ionic liquids which can promote the reaction under milder, more controlled conditions, avoiding the need for harsh, high-temperature acid catalysis.[2][4]
-
Solvent Selection: Using a higher boiling point solvent allows the reaction to be run at a higher temperature without building up excessive pressure, and the solvent can act as a more effective heat sink.
Part 3: Emergency Intervention - Quenching a Runaway Reaction
Q: Despite my best efforts, my reaction is running away. What is the correct and safe procedure for an emergency quench?
A: Safely quenching a runaway reaction requires a pre-planned strategy. The primary goal is to rapidly cool the reaction and dilute the reactants to stop the accelerating cycle.
NEVER add water directly to a hot, concentrated acid mixture. This can cause explosive boiling and splashing. The correct approach is to add the reaction mixture to a large volume of a suitable quenching agent.
Emergency Quenching Protocol
-
Safety First: Alert colleagues. Ensure you are wearing appropriate PPE (face shield, blast shield in place, heavy-duty gloves). Have a large fire extinguisher and safety shower nearby.
-
Remove Heat: Immediately remove any external heating source.
-
Maximize Cooling: If not already done, lower the reaction flask into a large ice/water/salt bath.
-
Prepare Quench Station: Have a very large beaker or bucket containing a stirred slurry of crushed ice and water ready in a fume hood. For acid-catalyzed reactions, adding a mild base like sodium bicarbonate to the quench slurry can help neutralize the catalyst.
-
The Quench: If the reaction continues to accelerate uncontrollably, carefully but quickly pour the contents of the reaction flask into the prepared, stirred ice slurry. The large volume and high heat capacity of the water will absorb the thermal energy. Be prepared for vigorous boiling and splashing as the hot mixture hits the ice.
Decision Diagram: Responding to a Thermal Excursion
Caption: Decision-making process for a thermal runaway event.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
NileRed. (2024, August 24). Making quinoline - the Skraup synthesis [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis | MDPI [mdpi.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. iipseries.org [iipseries.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Purification of Halogenated Quinolines via Recrystallization
Welcome to the technical support center for the purification of halogenated quinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of these valuable compounds. Our focus is on providing practical, field-tested insights to enhance the purity and yield of your target molecules.
Troubleshooting Guide: Common Issues in Halogenated Quinoline Recrystallization
This section addresses specific experimental hurdles in a question-and-answer format, offering step-by-step solutions grounded in chemical principles.
Question 1: I've selected a solvent, but my halogenated quinoline is "oiling out" upon cooling instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is highly supersaturated with impurities depressing the melting point.
-
Causality: The high concentration of the solute upon cooling can lead to a state where the compound comes out of solution faster than it can form an ordered crystal lattice. The presence of impurities can also disrupt crystallization by interfering with lattice formation.
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off, or by insulating the flask with glass wool. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Solvent System Modification: If the issue persists, consider a mixed solvent system. Add a co-solvent in which your compound is more soluble (a "good" solvent) to the hot solution dropwise until the oil just redissolves. Then, proceed with slow cooling.
-
Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point, but one that still provides a good solubility differential at high and low temperatures.
-
Question 2: My halogenated quinoline won't crystallize, even after the solution has cooled to room temperature and been placed in an ice bath. What are my next steps?
Answer: The failure of a compound to crystallize from a cooled solution is often due to either excessive solvent use, leading to a solution that is not supersaturated, or the solution is in a stable supersaturated state where nucleation is inhibited.
-
Causality: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at that temperature. If too much solvent was added initially, the solution may not reach this point upon cooling. Alternatively, even in a supersaturated solution, the initial formation of small crystal nuclei can be kinetically slow.
-
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide a rough surface that can act as a nucleation site for crystal growth.
-
Seeding: If you have a small, pure crystal of your halogenated quinoline, add it to the cooled solution. This "seed crystal" provides a template for other molecules to crystallize upon.
-
-
Reduce Solvent Volume: If nucleation techniques fail, it's likely too much solvent was used. Gently heat the solution to evaporate some of the solvent. Allow it to cool again and see if crystals form. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly, trapping impurities.
-
Introduce an Anti-Solvent: If you are using a solvent in which your compound is quite soluble, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow for slow cooling.
-
Question 3: I've obtained crystals, but my yield is very low. How can I improve it?
Answer: A low yield can result from several factors, including using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.
-
Causality: The most common reason for low yield is the compound remaining dissolved in the mother liquor due to the use of excess solvent. Incomplete precipitation due to insufficient cooling can also contribute.
-
Solutions:
-
Minimize Solvent Usage: During the dissolution step, use the minimum amount of boiling solvent required to fully dissolve your crude product. Add the solvent in small portions.
-
Maximize Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize the precipitation of your compound.
-
Recover from Mother Liquor: You can try to recover more product from the filtrate (mother liquor) by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Prevent Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best recrystallization solvent for my specific halogenated quinoline?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A general principle is "like dissolves like". Given that quinoline is a heterocyclic aromatic compound, solvents with some polarity are often a good starting point. For halogenated quinolines, common choices include alcohols (ethanol, methanol), ketones (acetone), esters (ethyl acetate), and mixed solvent systems, often with water as an anti-solvent. For example, 3-bromoquinoline can be recrystallized from a water/alcohol mixture[1], while iodoquinol can be purified using xylene[2]. A small-scale solvent screening with a few milligrams of your compound in different solvents is highly recommended.
Q2: What is a mixed solvent recrystallization and when should I use it?
A2: A mixed solvent recrystallization is used when no single solvent has the ideal solubility properties for your compound. This technique employs two miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent"). The crude compound is dissolved in a minimal amount of the hot "good" solvent, and the "anti-solvent" is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method is particularly useful for compounds that are either too soluble or too insoluble in common single solvents. For instance, some chloroquinoline derivatives are purified from a methanol-ethanol mixture[3].
Q3: My purified crystals have a wide melting point range. What does this indicate?
A3: A wide melting point range is a strong indicator of impurities in your sample. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. If you observe this, a second recrystallization may be necessary to achieve higher purity.
Q4: Are there any specific safety precautions I should take when working with halogenated quinolines and their recrystallization solvents?
A4: Yes, safety is paramount.
-
Halogenated Quinolines: Many halogenated quinolines have biological activity and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: Many organic solvents are flammable and/or toxic. Avoid open flames and ensure your work area is free of ignition sources. Use a fume hood to avoid inhaling solvent vapors. Consult the Safety Data Sheet (SDS) for each solvent and compound you are using to be fully aware of the hazards.
Solvent Selection for Halogenated Quinolines: A Summary Table
The following table provides a starting point for solvent selection for various halogenated quinolines based on literature precedents. Note: This is a guide, and optimal conditions may vary. Small-scale screening is always recommended.
| Halogenated Quinoline Derivative | Recommended Solvent(s) | Reference |
| 3-Bromoquinoline | Water/Alcohol Mixture | [1] |
| 5,7-Dichloro-8-hydroxyquinoline | Chloroform (for reaction workup) | [4] |
| Iodoquinol (5,7-Diiodo-8-quinolinol) | Xylene | [2] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | Ethyl Acetate/Hexane (1:5) | [5] |
| 5-Chloro-4-(quinolin-8-yloxy)phthalonitrile | Ethanol | [6] |
| Chloroquine Phosphate | Water/Alcohol (e.g., C1-C4 alcohols) | [7] |
| Fluoroquinolones (general) | Water, Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate | [8][9] |
| General Chloroquinolines | Methanol-Ethanol mixture, Ethanol, Ethanol-Ether mixture | [3] |
Detailed Experimental Protocol: General Recrystallization of a Halogenated Quinoline
This protocol outlines a general procedure. The choice of solvent and specific volumes should be determined through preliminary screening.
-
Dissolution: Place the crude halogenated quinoline in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents the desired compound from crystallizing prematurely.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to promote the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum in the Büchner funnel for a period, followed by air drying on a watch glass or drying in a vacuum oven.
Visualization of the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in a typical recrystallization process.
Caption: A workflow diagram illustrating the key stages of recrystallization.
References
- Yalkowsky, S. H., & He, Y. (2003).
-
Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2026). Organic Letters. [Link]
-
Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. (n.d.). Crystal Growth & Design. [Link]
- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (1971).
- Method for producing 3-bromoquinoline. (2001).
-
Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. (2015). Proceedings of the National Academy of Sciences. [Link]
-
IODOQUINOL. (2022). New Drug Approvals. [Link]
-
Effect of Biofortification with Iodine by 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid and 5-Chloro-7-iodo-8-quinolinol on the Chemical Composition and Antioxidant Properties of Potato Tubers (Solanum tuberosum L.) in a Pot Experiment. (2021). MDPI. [Link]
- Quinoline compounds and process of making same. (1949).
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Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. (2022). National Institutes of Health. [Link]
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (2020).
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). National Institutes of Health. [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]
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Ciprofloxacin Hippurate Salt: Crystallization Tactics, Structural Aspects, and Biopharmaceutical Performance. (2020). ResearchGate. [Link]
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Recrystallization. (2023). Chemistry LibreTexts. [Link]
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Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (2022). MDPI. [Link]
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Efficient Preparation of Chloroquine Enantiomers via Crystallization Resolution and Palladium-Catalysed Coupling. (2021). ResearchGate. [Link]
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Quinoline. (n.d.). Wikipedia. [Link]
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Solubility of Luteolin in Ethanol + Water Mixed Solvents at Different Temperatures. (2014). ResearchGate. [Link]
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(PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ResearchGate. [Link]
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Levofloxacin and Ciprofloxacin Co-Crystals with Flavonoids: Solid-State Investigation for a Multitarget Strategy against Helicobacter pylori. (2024). National Institutes of Health. [Link]
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Chemical/Laboratory Techniques: Recrystallization. (2022). YouTube. [Link]
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Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). National Institutes of Health. [Link]
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Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. (2019). ResearchGate. [Link]
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8-hydroxy-7-iodo-5-quinolinesulfonicaci. (2022). ChemBK. [Link]
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Recrystallization (chemistry). (n.d.). EBSCO. [Link]
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recrystallization & purification of N-bromosuccinimide. (2021). YouTube. [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. [Link]
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Metabolites of chloroquine: some observations on desethylchloroquine and N-acetyldesethylchloroquine. (1994). National Institutes of Health. [Link]
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Isoquinoline. (n.d.). Wikipedia. [Link]
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Electrostatics of fluoroquinolone antibiotics derived from crystal structures. (2013). ResearchGate. [Link]
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Metal-free C5-selective halogenation of quinolines under aqueous conditions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
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8-Hydroxy-7-iodo-5-quinolinesulfonic acid | CAS:547-91-1. (n.d.). BioCrick. [Link]
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Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures. (2017). MDPI. [Link]
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Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. (2015). ResearchGate. [Link]
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Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. (2020). ResearchGate. [Link]
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Validation & Comparative
A Framework for Efficacy Assessment: Evaluating 4-Bromo-7-chloro-8-methylquinoline Derivatives Against Established Kinase Inhibitors
In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with superior efficacy and selectivity is a paramount objective. Protein kinases, as central regulators of cellular signaling, represent a major class of "druggable" targets, with their dysregulation being a hallmark of numerous malignancies.[1][2] The quinoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors, which underscores its potential in developing new therapeutic agents.[3][4][5]
This guide provides a comprehensive framework for the preclinical evaluation of novel 4-Bromo-7-chloro-8-methylquinoline derivatives. While specific experimental data for this compound family is not yet in the public domain, its structural alerts warrant a systematic investigation into its potential as a kinase inhibitor. We will outline the critical experimental workflows, from initial biochemical screening to cell-based functional assays, and establish a comparative analysis against well-characterized, clinically relevant kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and validation of next-generation targeted therapies.
The Rationale: Why Investigate a Novel Quinoline Derivative?
The quinoline ring system is a key pharmacophore in a multitude of approved kinase inhibitors, demonstrating its ability to interact with the ATP-binding pocket of various kinases.[3] Compounds like Bosutinib (a Src/Abl inhibitor) and Lenvatinib (a multi-kinase inhibitor targeting VEGFR, FGFR, and others) feature this core structure. The specific substitutions on the this compound scaffold offer unique steric and electronic properties that could confer novel selectivity and potency profiles against a range of kinases.
The primary objective is to determine if this novel chemical entity exhibits inhibitory activity against one or more protein kinases and to quantify its potency and selectivity in comparison to established drugs.
Selecting Benchmark Inhibitors for Comparative Analysis
A meaningful evaluation of a novel compound requires comparison against gold-standard inhibitors. The choice of comparators depends on the therapeutic context and the kinase targets that are ultimately identified. For the purpose of this guide, we will consider a panel of well-established kinase inhibitors that cover different kinase families and mechanisms of action. This allows for a broad initial assessment and helps to contextualize the inhibitory profile of the novel quinoline derivative.
| Known Inhibitor | Primary Kinase Target(s) | Inhibitor Type | Therapeutic Application |
| Imatinib | ABL, KIT, PDGFR | Type II | Chronic Myeloid Leukemia, GIST |
| Dasatinib | Src, ABL, KIT, PDGFR | Type I | Leukemia |
| Sorafenib | BRAF, VEGFR, PDGFR, KIT | Type II | Renal Cell Carcinoma, Hepatocellular Carcinoma |
| Gefitinib | EGFR | Type I | Non-Small Cell Lung Cancer |
| Sunitinib | VEGFR, PDGFR, KIT, FLT3, RET | Type I | Renal Cell Carcinoma, GIST |
Table 1: A selection of established kinase inhibitors for comparative profiling.[6][7] This list provides a diverse set of comparators, enabling a robust assessment of a novel compound's activity and selectivity.
Experimental Workflow for Efficacy Evaluation
The evaluation of a potential kinase inhibitor follows a tiered approach, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based models.
Figure 1: A generalized experimental workflow for the evaluation of novel kinase inhibitors, progressing from in vitro biochemical characterization to cell-based functional assessments.
Phase 1: Biochemical Assays - Does it Inhibit a Kinase?
The initial step is to determine if the this compound derivative can inhibit kinase activity in a cell-free system.[1] This is crucial for establishing direct target interaction and quantifying potency.
This protocol outlines a typical luminescence-based assay to measure the half-maximal inhibitory concentration (IC50).[8] Luminescence assays, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity.[9][10]
Objective: To determine the concentration of the novel quinoline derivative required to inhibit 50% of a specific kinase's activity.
Materials:
-
Recombinant Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (at a concentration close to the Km for the specific kinase)[11]
-
Assay Buffer (containing MgCl2 and other necessary cofactors)
-
This compound derivative (dissolved in DMSO)
-
Known inhibitor (as a positive control)
-
DMSO (as a negative control)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well microplates
-
Multichannel pipettor
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound, known inhibitor, or DMSO to the appropriate wells of a 384-well plate.
-
Prepare a master mix containing the assay buffer, recombinant kinase, and substrate.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[12]
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the assay buffer.
-
Add 10 µL of the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of the enzyme kinetics.[11]
-
-
Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to kinase inhibition.
-
Normalize the data using the high signal (DMSO control, 0% inhibition) and low signal (potent known inhibitor, 100% inhibition) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Phase 2: Cell-Based Assays - Does it Work in a Cellular Context?
Positive hits from biochemical assays must be validated in a more physiologically relevant environment.[13] Cell-based assays determine if the compound can cross the cell membrane, engage its target, and exert a functional effect.
Objective: To visually confirm that the compound inhibits the phosphorylation of a kinase's downstream substrate in a cellular context.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Cell culture medium and supplements.
-
This compound derivative (dissolved in DMSO).
-
Known inhibitor (positive control).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-substrate, anti-total-substrate, anti-total-kinase, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the novel quinoline derivative or the known inhibitor for a specified time (e.g., 2-4 hours). Include a DMSO-treated control.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes) before harvesting.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading and that the inhibitor does not degrade the total protein, the membrane can be stripped and re-probed with antibodies for the total substrate, total kinase, and a loading control.
-
Figure 2: Workflow for assessing target phosphorylation inhibition via Western Blot.
Summarizing and Comparing Efficacy Data
All quantitative data should be meticulously tabulated to allow for direct and objective comparison. The primary metric for potency is the IC50 value. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular EC50 (nM) (Phospho-inhibition) |
| This compound Derivative | [Identified Target] | [Experimental Value] | [Experimental Value] |
| Imatinib | ABL | 250 - 500 | 300 - 600 |
| Dasatinib | Src | ~1 | ~5 |
| Gefitinib | EGFR | 2 - 37 | 20 - 80 |
| Sorafenib | BRAF | 22 | 90 |
Table 2: A template for summarizing and comparing the potency of the novel quinoline derivative against known inhibitors. IC50 values for known inhibitors are representative and can vary based on assay conditions.[11] The goal is to populate this table with experimentally derived data for the novel compound.
Conclusion and Future Directions
This guide outlines a foundational strategy for the systematic evaluation of this compound derivatives as potential kinase inhibitors. By employing standardized biochemical and cell-based assays and making direct comparisons to established drugs, researchers can robustly determine the compound's potency, cellular activity, and potential for further development.
A critical next step, following the identification of a potent hit, is to perform a broad kinase panel screen (e.g., against >400 kinases) to establish a selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicities. The journey from a novel scaffold to a clinical candidate is arduous, but it begins with the rigorous and objective preclinical evaluation detailed herein.
References
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Krayem, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. Available at: [Link]
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Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Aladdin Scientific. This compound. Available at: [Link]
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Zaman, G. J. R., & Uitdehaag, J. C. M. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
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Kumar, A., et al. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central. Available at: [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2024). ChemMedChem. Available at: [Link]
- Singh, U. P., & Srivastava, A. K. (2013). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Global Science Research Journals.
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Available at: [Link]
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Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
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Martínez-Amezaga, M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]
- Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science.
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PubChem. 7-Bromo-4-chloro-8-methylquinoline-3-carbonitrile. Available at: [Link]
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Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.). Available at: [Link]
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Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. (2021). MDPI. Available at: [Link]
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2024). ChemMedChem. Available at: [Link]
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
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Arctom. ethyl 8-bromo-4-chloro-7-methyl-quinoline-3-carboxylate. Available at: [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. Available at: [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
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edX. IC50 Determination. Available at: [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PubMed Central. Available at: [Link]
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A Comparative Guide to the Spectroscopic Analysis and Structural Validation of 4-Bromo-7-chloro-8-methylquinoline
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to validate the structure of 4-Bromo-7-chloro-8-methylquinoline. In the absence of extensive published experimental data for this specific molecule, we will leverage established spectroscopic principles and comparative data from structurally related quinoline derivatives to present a robust validation workflow. This approach mirrors the real-world challenges often faced in research and development, where scientists must draw upon foundational knowledge and analogous data to confirm the identity of new compounds.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in numerous therapeutic agents, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern on the quinoline core is critical to its pharmacological activity, making precise structural elucidation paramount. This compound (Molecular Formula: C₁₀H₇BrClN, Molecular Weight: 256.5 g/mol ) presents a unique substitution pattern, and its complete characterization is essential for any future development.[3]
A Multi-faceted Approach to Structural Validation
A single analytical technique is rarely sufficient for the unequivocal structural determination of a novel compound. A comprehensive approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a self-validating system for structural confirmation. Each technique offers a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assigned structure.
Figure 1: A generalized workflow for the synthesis and structural validation of a novel chemical compound, emphasizing the synergistic role of multiple spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. Based on the structure of this compound, we can predict the following signals:
-
Aromatic Protons: The quinoline core has four aromatic protons. The electron-withdrawing effects of the bromine and chlorine atoms, along with the electron-donating methyl group, will influence their chemical shifts, causing them to appear in the typical aromatic region of δ 7.0-9.0 ppm.[3][4] The precise splitting patterns will depend on the coupling constants between adjacent protons.
-
Methyl Protons: The methyl group at the C8 position is expected to appear as a singlet in the upfield region of the spectrum, likely around δ 2.5-3.0 ppm, due to the deshielding effect of the aromatic ring.
Comparative Analysis of ¹H NMR Data
| Compound | H2/H3/H4 (ppm) | H5/H6 (ppm) | Other Protons (ppm) |
| Quinoline | ~8.89 (H2), ~7.41 (H3), ~8.12 (H4)[4] | ~7.75 (H5), ~7.52 (H6)[4] | ~8.08 (H8), ~7.65 (H7)[4] |
| 6-Bromoquinoline | ~8.87, ~7.94, ~7.33[5] | ~7.93, ~7.70[5] | - |
| 7-Chloro-2-methylquinoline | ~7.25 (H3), ~8.00 (H4)[6] | ~7.98 (H5), ~7.41 (H6)[6] | ~2.72 (CH₃), ~7.67 (H8)[6] |
| Predicted: this compound | ~7.5-7.7 (H2), ~8.7-8.9 (H3) | ~7.8-8.0 (H5), ~7.6-7.8 (H6) | ~2.6-2.8 (CH₃) |
Note: Predicted values are estimations based on additive effects of substituents.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
-
Aromatic Carbons: The nine carbons of the quinoline ring system will appear in the downfield region (δ 120-150 ppm). The carbons directly attached to the electronegative bromine and chlorine atoms (C4 and C7) will be significantly deshielded.
-
Methyl Carbon: The methyl carbon will appear in the upfield region of the spectrum, typically between δ 15-25 ppm.
Comparative Analysis of ¹³C NMR Data
| Compound | C4 (ppm) | C7 (ppm) | C8 (ppm) | Other Aromatic C (ppm) | CH₃ (ppm) |
| Quinoline | ~136 | ~129 | ~129 | ~121-150 | - |
| Predicted: this compound | ~125-135 | ~135-145 | ~130-140 | ~120-155 | ~18-22 |
Note: Predicted values are estimations based on known substituent effects.
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shim the magnetic field to ensure homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.
-
Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons, further confirming the structure.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural clues through the analysis of fragmentation patterns.
Predicted Mass Spectrum of this compound
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak cluster. Due to the presence of two halogen isotopes, bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks. The most abundant peaks in this cluster will be at m/z 255 (C₁₀H₇⁷⁹Br³⁵ClN) and 257 (C₁₀H₇⁸¹Br³⁵ClN and C₁₀H₇⁷⁹Br³⁷ClN), with a smaller peak at m/z 259 (C₁₀H₇⁸¹Br³⁷ClN). The relative intensities of these peaks provide a unique fingerprint for a compound containing one bromine and one chlorine atom.[7]
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of the substituents and cleavage of the quinoline ring. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom (Br or Cl) or the entire substituent group.
Figure 2: A simplified representation of the potential fragmentation pathways for this compound in a mass spectrometer.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.
Predicted IR Spectrum of this compound
The IR spectrum will show characteristic absorption bands for the various bonds present in the molecule:
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹.[8]
-
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the quinoline ring will give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region.[9]
-
C-H Bending: In-plane and out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹).
-
C-Cl and C-Br Stretching: The carbon-chlorine and carbon-bromine stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 500-850 cm⁻¹.[10]
Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Quinoline C=N | Stretch | 1600 - 1650 |
| C-Cl | Stretch | 600 - 850 |
| C-Br | Stretch | 500 - 650 |
Experimental Protocol for Infrared Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
For the KBr method, grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
For ATR, place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan to subtract any atmospheric interference.
-
Conclusion: A Consolidated Approach to Structural Certainty
The structural validation of this compound requires a synergistic application of modern spectroscopic techniques. While direct experimental data for this specific molecule is not widely available, a thorough analysis based on the foundational principles of NMR, MS, and IR spectroscopy, complemented by a comparative analysis with structurally similar quinoline derivatives, provides a robust and scientifically sound pathway to its unambiguous characterization. The predicted spectroscopic data presented in this guide serves as a benchmark for researchers and analysts working on the synthesis and characterization of this and other novel substituted quinolines. This multi-technique, comparative approach ensures the scientific integrity and trustworthiness of the structural assignment, which is a critical step in the journey of any new molecule from the laboratory to potential application.
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A Comparative Analysis of the Predicted Biological Activity of 4-Bromo-7-chloro-8-methylquinoline
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This guide delves into a comparative analysis of 4-bromo-7-chloro-8-methylquinoline, a halogenated and methylated derivative, contextualizing its potential biological activities against well-documented, structurally similar compounds. By examining established structure-activity relationships (SAR), we can project the likely antimicrobial and anticancer profiles of this specific molecule and outline the experimental methodologies required for its empirical validation.
The Quinoline Scaffold: A Foundation for Diverse Bioactivity
Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents.[2] Its derivatives have demonstrated significant potential across various pharmacological domains, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antimalarial applications.[2][3] The versatility of the quinoline ring system allows for extensive functionalization, where the nature and position of substituents critically influence the resulting biological effects.[4][5]
Deconstructing the Substituents: Predicting Activity through Structure-Activity Relationships (SAR)
The biological activity of a quinoline derivative is not merely a property of the core structure but a synergistic outcome of its appended functional groups. The subject of our analysis, this compound, possesses a unique combination of substituents that are known to modulate bioactivity.
The Influence of Halogenation: Chloro and Bromo Moieties
Halogen atoms, particularly chlorine and bromine, are frequently incorporated into drug candidates to enhance their biological profiles. The presence of a chloro group at the 7-position is a well-established feature in many biologically active quinolines. For instance, the 7-chloro substitution is optimal for the antimalarial activity of some 4-substituted quinolines.[6] In the context of antimicrobial agents, chloro-substituted quinolines have shown potent activity.[7]
The introduction of a bromo group , in this case at the 4-position, can also significantly impact biological activity. Brominated quinolines have been investigated for their anticancer properties, with some derivatives demonstrating the ability to induce apoptosis in cancer cell lines.[8] The position of the bromo group is crucial; for example, 5,7-dibromo-8-hydroxyquinoline has been found to inhibit human DNA topoisomerase I.[8] While the specific effect of a 4-bromo substituent is less documented in direct comparison, its electron-withdrawing nature is expected to influence the electronic properties of the quinoline ring and its interaction with biological targets.
The Role of the 8-Methyl Group
Substitution at the 8-position of the quinoline ring can also have a profound effect on activity. An additional methyl group at this position has been shown to abolish the activity of some 4-substituted antimalarial quinolines.[6] However, in other contexts, such as antimicrobial activity, 8-hydroxy-2-methylquinoline derivatives have shown inhibitory potential.[9] The 8-methyl group in this compound will likely introduce steric and electronic modifications that could either enhance or diminish its interaction with specific biological targets compared to its unmethylated counterparts.
Predicted Biological Profile and Comparative Landscape
Based on the established SAR of quinoline derivatives, it is plausible to hypothesize that this compound will exhibit both anticancer and antimicrobial properties . The presence of the 7-chloro and 4-bromo substitutions suggests a potential for cytotoxic activity against cancer cell lines and inhibitory effects against various microbial strains.
To contextualize this, we can compare it to known active compounds:
| Compound | Key Substitutions | Reported Biological Activity |
| Chloroquine | 7-Chloro, 4-aminoalkyl | Antimalarial |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-Dibromo, 8-Hydroxy | Anticancer (Topoisomerase I inhibitor)[8] |
| Nalidixic Acid | N1-Ethyl, 7-Methyl, 3-Carboxy | Antibacterial (DNA gyrase inhibitor) |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | 5,7-Dichloro, 8-Hydroxy, 2-Methyl | Potent antimycobacterial and antibacterial activity[9][10] |
The combination of a 7-chloro group, similar to chloroquine, and a bromo substituent, reminiscent of other anticancer quinolines, suggests that this compound could possess a hybrid activity profile. However, the absence of a hydroxyl group at the 8-position, which is important for the activity of some antimicrobial 8-hydroxyquinolines, might alter its mechanism of action or potency.[9]
Experimental Validation: Protocols for Assessing Biological Activity
To empirically determine the biological activity of this compound, a series of standardized in vitro assays are essential. The following protocols provide a framework for this evaluation.
Anticancer Activity: Cytotoxicity Assessment
A primary indicator of anticancer potential is the compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a widely accepted colorimetric method for this purpose.[1][11]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound in DMSO is prepared. Serial dilutions are made in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are then treated with these concentrations for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.[4]
Experimental Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. Two-fold serial dilutions are performed in a 96-well microtiter plate containing broth medium.
-
Inoculation: The standardized microbial suspension is added to each well of the microtiter plate.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is used as a reference compound.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Potential Mechanisms of Action
The diverse biological activities of quinoline derivatives stem from their ability to interact with various cellular targets.[1][12] Potential mechanisms of action for this compound could include:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring is conducive to intercalation between DNA base pairs, which can disrupt DNA replication and transcription.[13] Furthermore, many quinoline-based anticancer agents function by inhibiting topoisomerase enzymes, which are crucial for managing DNA topology.[2][5]
-
Enzyme Inhibition: Quinolines can act as inhibitors of various enzymes critical for cell survival and proliferation, such as kinases.[5]
-
Induction of Apoptosis: Many anticancer compounds, including quinoline derivatives, exert their effects by triggering programmed cell death, or apoptosis.[1][14]
Conclusion and Future Directions
While the precise biological activity of this compound remains to be empirically determined, a thorough analysis of the structure-activity relationships of analogous compounds provides a strong foundation for predicting its potential as both an anticancer and antimicrobial agent. The unique combination of bromo, chloro, and methyl substituents on the quinoline core suggests a complex interplay of electronic and steric factors that will dictate its biological profile.
The experimental protocols outlined in this guide offer a clear path for the systematic evaluation of this compound. Future research should not only focus on determining its potency but also on elucidating its specific mechanism of action. Such studies will be crucial in understanding its therapeutic potential and in guiding the rational design of next-generation quinoline-based drugs.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (2019). Arabian Journal of Chemistry, 12(8), 4920-4946.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). MDPI.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PLoS ONE, 14(8), e0221031.
- Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (n.d.). Chemistry & Biodiversity.
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2015). Tetrahedron, 71(38), 6895-6902.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 1-17.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023).
- The Antimicrobial Potential of Substituted Quinolines: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.
- Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (n.d.).
- Synthesis and study of anticancer activity of quinoline derivative using computational chemistry. (2023). Heterocyclic Letters, 13(3), 477-488.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 117681.
- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus g
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
- Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. (2016). Der Pharma Chemica, 8(1), 344-350.
- 4-Substituted Quinolines: Structure Activity Rel
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2015). RSC Advances, 5(55), 44341-44355.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI.
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.).
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Medicinal Chemistry.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules, 24(22), 4106.
- Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). Archiv der Pharmazie, 353(11), e2000215.
- 7-Bromo-4-chloro-8-methylquinoline-3-carbonitrile. (n.d.). PubChem.
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- 7-Bromo-4-chloro-8-methylquinoline. (n.d.). Sigma-Aldrich.
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A Senior Application Scientist's Guide to Alternative Reagents for the Chlorination of 4-Hydroxyquinolines
For researchers, scientists, and professionals in drug development, the 4-chloroquinoline scaffold is a cornerstone of many vital pharmaceuticals. The conversion of readily accessible 4-hydroxyquinolines to their 4-chloro counterparts is a critical transformation. While phosphorus oxychloride (POCl₃) has been the traditional workhorse for this reaction, its hazardous nature and often harsh reaction conditions have prompted the exploration of alternative reagents. This guide provides an in-depth, objective comparison of the performance of various chlorinating agents, supported by experimental data and field-proven insights, to empower you in making informed decisions for your synthetic challenges.
The Enduring Importance of 4-Chloroquinolines
The 4-chloroquinoline moiety is a privileged scaffold in medicinal chemistry, most famously embodied in the antimalarial drug chloroquine. Its significance extends to a wide array of therapeutic areas, including anticancer, antiviral, and anti-inflammatory agents. The chlorine atom at the 4-position serves as a versatile synthetic handle, readily displaced by nucleophiles to enable the synthesis of diverse libraries of bioactive compounds. Consequently, the efficient and selective chlorination of 4-hydroxyquinolines remains a pivotal step in many drug discovery and development programs.
Beyond the Traditional: A Comparative Overview of Chlorinating Reagents
The choice of a chlorinating agent is a critical decision that can significantly impact reaction efficiency, substrate compatibility, safety, and overall process sustainability. This section delves into a comparative analysis of several key alternatives to the conventional POCl₃.
Phosphorus Oxychloride (POCl₃): The Established Standard
Phosphorus oxychloride is a powerful and widely used reagent for the chlorination of 4-hydroxyquinolines. Its reactivity, however, is a double-edged sword, often requiring high temperatures and stringent anhydrous conditions.
Mechanism of Action: The chlorination of a 4-hydroxyquinoline with POCl₃ is believed to proceed through a mechanism analogous to a Vilsmeier-Haack reaction. The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinoline product.[1]
Caption: Mechanism of 4-hydroxyquinoline chlorination with POCl₃.
Experimental Protocol: Chlorination of 4-Hydroxy-2-methylquinoline with POCl₃
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, place 4-hydroxy-2-methylquinoline (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (5.0-10.0 eq) to the flask. The reaction can be run neat or in a high-boiling inert solvent like toluene.
-
Reaction: Heat the mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) to a pH of 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Thionyl Chloride (SOCl₂): A Gaseous Byproduct Advantage
Thionyl chloride is another common reagent for converting hydroxyl groups to chlorides. A key advantage is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify product purification.
Mechanism of Action: The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. In the absence of a base, this can undergo an internal nucleophilic substitution (Sₙi) with retention of configuration. However, in the presence of a base like pyridine, the mechanism shifts to an Sₙ2 pathway with inversion of configuration. For 4-hydroxyquinolines, the initial step is the formation of a chlorosulfite ester, which is then displaced by a chloride ion.
Experimental Protocol: Chlorination of 4-Hydroxyquinoline with SOCl₂
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxyquinoline (1.0 eq) in an inert solvent such as toluene or dichloromethane.
-
Reagent Addition: Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography.
Oxalyl Chloride/(COCl)₂ with Catalytic DMF: A Milder Approach
The combination of oxalyl chloride and a catalytic amount of DMF forms the Vilsmeier reagent in situ and offers a milder alternative to POCl₃ and SOCl₂ for the preparation of acid chlorides. This system can be effectively applied to the chlorination of 4-hydroxyquinolines.
Mechanism of Action: Oxalyl chloride reacts with DMF to form a Vilsmeier-type reagent, an electrophilic iminium salt. The hydroxyl group of the 4-hydroxyquinoline then attacks this electrophile, leading to the formation of an intermediate that readily eliminates to give the 4-chloroquinoline. The byproducts, carbon dioxide, carbon monoxide, and HCl, are all gaseous.
Caption: Formation of 4-chloroquinoline using oxalyl chloride and catalytic DMF.
Experimental Protocol: Chlorination of 4-Hydroxyquinoline with Oxalyl Chloride/DMF
-
Preparation: To a stirred solution of 4-hydroxyquinoline (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere, add a catalytic amount of DMF (0.1 eq).
-
Reagent Addition: Cool the mixture to 0 °C and add oxalyl chloride (1.5-2.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.
-
Purification: The resulting crude product can be purified by trituration with a non-polar solvent or by column chromatography.
Trichloroisocyanuric Acid (TCCA) and Triphenylphosphine (PPh₃): A Solid, Safer Alternative
Trichloroisocyanuric acid is a stable, solid-phase chlorinating agent that is easier and safer to handle than many liquid reagents. In combination with triphenylphosphine, it can effectively chlorinate alcohols and, by extension, 4-hydroxyquinolines.
Mechanism of Action: TCCA reacts with triphenylphosphine to form a phosphonium salt intermediate. The hydroxyl group of the 4-hydroxyquinoline then attacks the phosphorus atom, leading to the formation of an oxyphosphonium salt. Subsequent nucleophilic attack by chloride on the carbon at the 4-position results in the desired 4-chloroquinoline and triphenylphosphine oxide.
Experimental Protocol: Chlorination of 4-Hydroxyquinoline with TCCA/PPh₃
-
Preparation: In a round-bottom flask, dissolve 4-hydroxyquinoline (1.0 eq) and triphenylphosphine (1.2 eq) in an anhydrous aprotic solvent like acetonitrile or dichloromethane.
-
Reagent Addition: Add trichloroisocyanuric acid (0.4 eq, as it contains three active chlorine atoms) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture to remove the cyanuric acid byproduct. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography to separate the 4-chloroquinoline from triphenylphosphine oxide.
Comparative Performance Data
To provide a clear, at-a-glance comparison, the following table summarizes the typical performance of these reagents for the chlorination of a model substrate, 4-hydroxy-2-methylquinoline. Note: Yields and reaction conditions can vary depending on the specific substrate and optimization.
| Reagent System | Typical Molar Ratio (Reagent:Substrate) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| POCl₃ | 5-10 : 1 | Neat or Toluene | 110-120 | 2-6 | 85-95 | High reactivity, well-established | Harsh conditions, corrosive, difficult work-up |
| SOCl₂/cat. DMF | 2-3 : 1 | Toluene | 80-110 | 3-8 | 80-90 | Gaseous byproducts, milder than POCl₃ | Corrosive, toxic gas evolution |
| (COCl)₂/cat. DMF | 1.5-2 : 1 | CH₂Cl₂ | 0 to RT | 1-4 | 90-98 | Mild conditions, gaseous byproducts, high yields | Moisture sensitive, toxic |
| TCCA/PPh₃ | 0.4 : 1 (TCCA) | Acetonitrile | RT - 50 | 4-12 | 75-85 | Solid reagent, safer handling, mild conditions | Stoichiometric PPh₃ oxide byproduct |
Expert Insights and Causality Behind Experimental Choices
As a Senior Application Scientist, my experience has shown that the "best" reagent is highly context-dependent. Here are some guiding principles:
-
For robust, scalable syntheses where cost is a primary driver , POCl₃ remains a viable, albeit challenging, option due to its low cost and high reactivity. The key to success lies in meticulous control of anhydrous conditions and a carefully planned, well-ventilated quenching procedure.
-
When dealing with sensitive functional groups that may not tolerate the high temperatures and strong acidity of POCl₃, oxalyl chloride/DMF is an excellent choice. The reaction proceeds under significantly milder conditions, often at room temperature, minimizing byproduct formation. The generation of only gaseous byproducts also simplifies purification.
-
For ease of handling and improved safety , especially in a research or academic setting, TCCA/PPh₃ presents a compelling alternative. As a solid, TCCA is less volatile and corrosive than its liquid counterparts. The main drawback is the need to remove the triphenylphosphine oxide byproduct, which can sometimes be challenging.
-
SOCl₂ occupies a middle ground. It is generally less reactive than POCl₃ but more so than the oxalyl chloride system. The catalytic use of DMF is often crucial to achieve reasonable reaction rates.
Self-Validating Systems: Ensuring Successful Chlorination
To ensure the reliability of your chlorination protocol, consider the following self-validating steps:
-
Moisture Control: All of these reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the progress of your reaction using TLC or LC-MS. The disappearance of the starting material and the appearance of the product spot are key indicators of a successful transformation.
-
Careful Work-up: The quenching of these reactive chlorinating agents is often the most hazardous step. Always add the reaction mixture slowly to a large excess of ice-water with vigorous stirring. For POCl₃, quenching into a basic solution can sometimes lead to hydrolysis of the product back to the starting material. A carefully controlled quench into cold water followed by neutralization is often preferred.
Conclusion: A Toolkit of Options for the Modern Chemist
The chlorination of 4-hydroxyquinolines is a mature but continually evolving field. While POCl₃ remains a powerful tool, a range of effective and often safer alternatives are at the disposal of the modern synthetic chemist. By understanding the mechanisms, advantages, and limitations of each reagent system, researchers can select the optimal conditions to achieve their synthetic goals efficiently and safely. This guide serves as a starting point for this critical decision-making process, empowering you to navigate the challenges of your next synthetic endeavor with confidence.
References
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Organic Syntheses. Org. Synth. 2021, 98, 171-187. [Link]
-
Donahue, M. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]
-
Organic Chemistry Portal. Trichloroisocyanuric Acid (TCCA). [Link]
-
Organic Chemistry Portal. (2016). Trihaloisocyanuric Acid/Triphenylphosphine: An Efficient System for Regioselective Conversion of Epoxides into Vicinal Halohydrins and Vicinal Dihalides under Mild Conditions. [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI). [Link]
-
Hengsin. (2025). How to Make Trichloroisocyanuric Acid – TCCA Production. [Link]
-
Sciencemadness Discussion Board. (2015). Spent TCCA Disposal. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Bromoquinolines
Introduction: The Strategic Importance of Quinolines and the Suzuki-Miyaura Reaction
In the landscape of modern drug discovery and materials science, the quinoline scaffold stands out as a "privileged" structure. Its presence in a wide array of pharmaceuticals, from antimalarials to kinase inhibitors, underscores its importance. The functionalization of this heterocyclic system is therefore a critical endeavor for medicinal chemists. Among the arsenal of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is preeminent for its reliability, functional group tolerance, and mild conditions, making it a cornerstone of carbon-carbon bond formation.[1][2][3][4]
However, the coupling of bromoquinolines presents a unique set of challenges. The Lewis basic nitrogen atom within the quinoline ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4] This guide provides a comparative analysis of various palladium catalyst systems, offering field-proven insights and experimental data to help researchers navigate these challenges and select the optimal catalyst for their specific application.
Pillar 1: Understanding the Mechanism - The Suzuki-Miyaura Catalytic Cycle
A robust understanding of the reaction mechanism is fundamental to troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3] The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoquinoline. This is often the rate-determining step of the cycle.[3] The palladium center is oxidized from Pd(0) to Pd(II), forming a square planar intermediate.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer.[3][5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: A Comparative Study of Palladium Catalyst Systems
The choice of catalyst, particularly the ligand coordinated to the palladium, is the most critical parameter for success with challenging substrates like bromoquinolines. The ligand modulates the steric and electronic properties of the metal center, directly influencing the rates of the elementary steps in the catalytic cycle.
A. Traditional Phosphine Ligand Systems: The Workhorses
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are foundational to the field. They are commercially available, relatively inexpensive, and effective for a range of simple aryl bromides.
-
Mechanism & Rationale: Triphenylphosphine (PPh₃) is a moderately electron-donating ligand. For many substrates, Pd(PPh₃)₄ provides a good balance of stability and reactivity. It serves as a reliable starting point for reaction optimization.
-
Performance Insights: In the context of bromoquinolines, Pd(PPh₃)₄ can provide moderate to good yields, particularly with electron-rich boronic acids.[7][8] However, it may require higher catalyst loadings (2-5 mol%) and elevated temperatures, and can be less effective for sterically hindered or electron-deficient coupling partners.
B. Bulky, Electron-Rich Monophosphine Ligands: The Buchwald Ligands
The development of bulky, electron-rich monophosphine ligands by the Buchwald group revolutionized cross-coupling chemistry, enabling reactions that were previously intractable. Ligands such as XPhos, SPhos, and RuPhos are now staples for challenging couplings.
-
Mechanism & Rationale: These ligands possess two key features: (1) Bulk: The large steric footprint promotes the formation of monoligated, 12-electron L-Pd(0) species, which are highly reactive in oxidative addition. This steric hindrance also accelerates the final reductive elimination step. (2) Electron-rich nature: The phosphine's high electron density increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide. For heteroaryl substrates like bromoquinolines, this rapid oxidative addition and subsequent reductive elimination can outcompete catalyst deactivation pathways.[4]
-
Performance Insights: Catalyst systems using Buchwald ligands, often employed as stable "precatalysts" (e.g., XPhos-Pd-G3), consistently outperform traditional systems for heteroaryl couplings.[4][8] They allow for lower catalyst loadings (typically 0.5-2 mol%), shorter reaction times, and demonstrate broader substrate scope, including the coupling of other challenging heteroaryl halides.[4][5] For instance, the coupling of 3-bromoquinoline with a heteroarylboronic ester was effectively optimized using a Buchwald precatalyst.[9]
C. N-Heterocyclic Carbene (NHC) Ligands: A New Generation of Stability and Activity
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis. They are known for forming exceptionally stable and highly active catalysts.
-
Mechanism & Rationale: NHCs are strong σ-donors, even more so than electron-rich phosphines. This strong Pd-C bond results in catalysts with high thermal stability and resistance to decomposition. The strong electron donation enhances the rate of oxidative addition.[10] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts are particularly user-friendly, offering excellent air and moisture stability.[11]
-
Performance Insights: Pd-NHC complexes are highly effective for the Suzuki-Miyaura coupling of aryl chlorides and other challenging substrates.[5][11] Their high stability translates to very high turnover numbers (TONs), meaning less catalyst is required. While less documented specifically for bromoquinolines compared to Buchwald systems, their proven efficacy with a wide range of heteroaryl halides makes them a compelling alternative to screen.
D. Heterogeneous Palladium Catalysts: The Path to Reusability
Heterogeneous catalysts, where palladium is immobilized on a solid support (e.g., carbon, silica, polymers), offer a significant practical advantage: ease of removal from the reaction mixture by simple filtration.
-
Mechanism & Rationale: The catalytic cycle is believed to involve the leaching of a small amount of palladium from the support into the solution, which then acts as a homogeneous catalyst (a "quasi-homogeneous" mechanism).[12] After the reaction, this soluble palladium can redeposit onto the support.
-
Performance Insights: These catalysts are excellent for process chemistry and green chemistry applications due to their reusability.[11][13] However, they may require higher temperatures and longer reaction times compared to their homogeneous counterparts. A key consideration is palladium leaching; it is crucial to verify that the product is not contaminated with trace amounts of palladium, a critical concern in pharmaceutical synthesis.
Pillar 3: Quantitative Data & Experimental Protocols
Data Summary: Catalyst Performance in Bromoquinoline Coupling
The following table summarizes representative data for the Suzuki-Miyaura coupling of 3-bromoquinoline and related substrates, highlighting the performance of different catalyst systems.
| Catalyst System (Precatalyst/Ligand) | Bromoquinoline Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Observations & Reference |
| Pd(PPh₃)₄ | 3-Bromoquinoline | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90-110 | ~75 | A classic, reliable system for basic couplings.[8] |
| Pd(dppf)Cl₂ | 3-Bromoquinoline | Arylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | ~85 | Dppf is a robust ligand, often showing improved performance over PPh₃.[8] |
| P1-xantphos (Buchwald type) | 3-Bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | DBU | THF | 110 | 82 | Automated optimization identified this system as optimal for a challenging heteroaryl-heteroaryl coupling.[9] |
| Pd(OAc)₂ / XPhos | 3-Bromoquinoline | Arylboronic acid | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are generally highly effective for difficult substrates.[8] |
| Pd-CataCXium A-G3 | 2-Bromopyridine | Heteroarylboronic ester | TMSOK | 1,4-Dioxane | 80 | 91 | Optimized for challenging, anhydrous heteroaryl-heteroaryl couplings; applicable to quinolines.[4] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline
This protocol is a representative example and may require optimization for different substrates. It is crucial to maintain an inert atmosphere throughout the procedure to prevent catalyst oxidation.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology
-
Materials & Setup:
-
A round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser.
-
3-Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Base: Anhydrous K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
Palladium Precatalyst: XPhos-Pd-G3 (1-2 mol%)
-
Solvent: Anhydrous, degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v)
-
Inert gas supply (Argon or Nitrogen)
-
-
Reaction Assembly:
-
To the reaction flask, add 3-bromoquinoline, the arylboronic acid, and the base.
-
Seal the flask with a septum, and purge the vessel by evacuating and backfilling with inert gas three times. This step is critical to remove oxygen.
-
-
Execution:
-
Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.
-
Add the palladium precatalyst to the stirring mixture. For sensitive reactions, a glovebox is recommended for this addition.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, wash with water and then brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure coupled product.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized) | Ensure rigorous inert atmosphere; use a fresh bottle of catalyst or a robust precatalyst. |
| Insufficiently active base | Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃). Ensure the base is anhydrous if required. | |
| Low reaction temperature | Increase the reaction temperature in 10-20 °C increments. | |
| Formation of Side Products | Homo-coupling of boronic acid | Ensure all oxygen is excluded. Lowering the temperature may help. |
| Protodeboronation (boronic acid decomposition) | Use the boronic acid pinacol ester instead. Ensure the base is not too strong for the substrate. | |
| Catalyst Decomposition (black precipitate) | Reaction temperature is too high | Lower the temperature. Switch to a more thermally stable ligand system (e.g., an NHC-based catalyst). |
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of bromoquinolines is a highly enabling transformation, but its success hinges on the judicious selection of the palladium catalyst. While traditional catalysts like Pd(PPh₃)₄ can be effective in simpler cases, the use of modern, bulky electron-rich phosphine ligands (e.g., XPhos) or highly stable N-heterocyclic carbene ligands is often essential for achieving high yields with broad substrate scope. These advanced catalyst systems overcome the inherent challenge of catalyst inhibition by the quinoline nitrogen, providing researchers with reliable tools for synthesizing complex, high-value molecules. The optimal choice is always substrate-dependent, and a small screen of catalysts and conditions remains the most effective strategy for achieving success.
References
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- National Institutes of Health. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- ResearchGate. (2025, November 28). Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions.
- YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).
- BenchChem. (n.d.). comparing the efficacy of different catalysts for 3-bromoquinoline coupling.
- ResearchGate. (2025, August 6). N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction.
- Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
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A Senior Application Scientist's Guide to Validating In Vitro Cytotoxicity of Novel Quinoline Derivatives
Introduction: The Critical Need for Rigorous Cytotoxicity Validation
In the landscape of modern drug discovery, quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] However, the journey from a promising novel compound to a viable therapeutic candidate is paved with rigorous validation. A critical and foundational step in this process is the comprehensive assessment of in vitro cytotoxicity.[3] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to design and execute a robust validation strategy for novel quinoline derivatives, ensuring data integrity and confident decision-making.
The core principle of this guide is to move beyond simplistic, single-endpoint assays and embrace a multi-faceted approach. By comparing and contrasting data from orthogonal assays, we can build a more complete and reliable picture of a compound's cytotoxic profile. This is not merely about following protocols; it's about understanding the "why" behind each experimental choice and creating a self-validating system of evidence.
I. Strategic Selection of Cytotoxicity Assays: A Comparative Overview
The choice of cytotoxicity assay is a critical decision that can significantly impact the interpretation of your data.[4] No single assay is perfect; each measures a different aspect of cellular health and has its own set of advantages and limitations. Therefore, a well-rounded validation strategy will employ a combination of assays that interrogate different cellular processes.
Here, we compare three widely used and complementary assays: the MTT assay (metabolic activity), the LDH assay (membrane integrity), and apoptosis assays (programmed cell death).
| Assay | Principle | Advantages | Limitations | Relevance for Quinoline Derivatives |
| MTT Assay | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] | High-throughput, cost-effective, widely established.[6] | Can be affected by compounds that alter cellular metabolism without causing cell death.[7] | Provides a good initial screen for overall effects on cell viability and proliferation.[3] |
| LDH Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[8][9] | Non-destructive to remaining viable cells, allowing for kinetic studies.[10] | Less sensitive for early-stage apoptosis where membrane integrity may still be intact. | Excellent for confirming cell death via necrosis or late-stage apoptosis where membrane integrity is compromised. |
| Apoptosis Assays | Detects key markers of programmed cell death, such as caspase activation or the externalization of phosphatidylserine (Annexin V staining).[11][12] | Provides mechanistic insight into the mode of cell death. | Can be more complex and time-consuming than viability assays. | Crucial for understanding if the quinoline derivative induces a controlled, apoptotic cell death, a desirable trait for anticancer agents.[2] |
II. Experimental Workflows and Protocols: Ensuring Reproducibility and Accuracy
The reliability of your cytotoxicity data is directly proportional to the rigor of your experimental execution. Below are detailed, step-by-step protocols for the MTT and LDH assays, designed to minimize variability and ensure data integrity.
General Experimental Workflow
The following diagram illustrates a comprehensive workflow for validating the in vitro cytotoxicity of a novel quinoline derivative. This process emphasizes the importance of orthogonal validation and mechanistic investigation.
Figure 1: A comprehensive workflow for the validation of in vitro cytotoxicity data.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[5][6]
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]
-
Microplate reader (570 nm absorbance)
-
Novel quinoline derivative and a reference cytotoxic drug (e.g., Doxorubicin)
-
Selected cancer cell line(s) and a non-cancerous control cell line
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).[14]
-
Compound Treatment: Prepare serial dilutions of the novel quinoline derivative and the reference drug in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and medium only (blank).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[13] Incubate for another 4 hours at 37°C, protected from light, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.[15][16]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[8]
Materials:
-
96-well flat-bottom plates
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
Microplate reader (490 nm absorbance)
-
Novel quinoline derivative and a reference cytotoxic drug
-
Selected cancer cell line(s)
-
Complete cell culture medium (low serum, e.g., 1%, is recommended to reduce background)[17]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Establish Controls: It is crucial to set up the following controls:[17]
-
Background Control: Medium without cells.
-
Untreated Control (Spontaneous LDH release): Untreated cells.
-
Maximum LDH Release Control (Lysis Control): Untreated cells treated with the lysis solution provided in the kit 45 minutes before the end of the incubation period.
-
-
Sample Collection: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate and incubate for 30 minutes at room temperature, protected from light.[9]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
III. Interpreting the Data: Building a Coherent Narrative
Obtaining data is only half the battle; the true scientific value lies in its interpretation. By comparing the results from the MTT and LDH assays, we can begin to build a more nuanced understanding of the quinoline derivative's cytotoxic effects.
Hypothetical Data Summary:
The following table presents a hypothetical comparison of a novel quinoline derivative (Compound Q) with the standard chemotherapeutic agent, Doxorubicin, against a cancer cell line (e.g., MCF-7) and a non-cancerous cell line (e.g., HEK293).
| Parameter | Compound Q | Doxorubicin | Interpretation |
| IC₅₀ (MTT Assay, MCF-7, 48h) | 8.4 µM[6] | 1.2 µM | Doxorubicin is more potent in reducing metabolic activity. |
| % Cytotoxicity (LDH Assay, MCF-7, 48h at IC₅₀) | 55% | 60% | Both compounds induce significant membrane damage at their respective IC₅₀ concentrations. |
| IC₅₀ (MTT Assay, HEK293, 48h) | > 50 µM | 5.8 µM | Compound Q shows significantly less toxicity to non-cancerous cells. |
| Selectivity Index (SI = IC₅₀ non-cancerous / IC₅₀ cancerous) | > 5.95 | 4.83 | Compound Q has a better selectivity profile, suggesting a wider therapeutic window.[3] |
IV. Delving Deeper: Unraveling the Mechanism of Action
A truly comprehensive validation goes beyond simply quantifying cell death and seeks to understand the underlying molecular mechanisms. For quinoline derivatives, several pathways are of particular interest.
Potential Mechanisms of Action of Quinoline Derivatives
Quinoline derivatives can exert their cytotoxic effects through various mechanisms, including:[1]
-
Induction of Apoptosis: Many successful anticancer drugs trigger programmed cell death.[2] Assays for caspase-3/7 activity or Annexin V staining can confirm an apoptotic mechanism.[12]
-
Generation of Reactive Oxygen Species (ROS): Some quinoline compounds can induce oxidative stress, leading to cellular damage and death.[2][18][19]
-
Inhibition of Key Signaling Pathways: Quinoline scaffolds can bind to and inhibit pro-survival signaling pathways, such as the PI3K/Akt pathway, which is frequently overactive in cancer.[1][20][21]
The following diagram illustrates the PI3K/Akt signaling pathway, a common target for anticancer therapies.
Figure 2: The PI3K/Akt signaling pathway and potential points of inhibition by quinoline derivatives.
V. Conclusion: Synthesizing a Self-Validating Body of Evidence
The validation of in vitro cytotoxicity data for novel quinoline derivatives is a multifaceted process that demands a strategic and evidence-based approach. By moving beyond single-point assays and embracing a comparative framework that includes measures of metabolic activity, membrane integrity, and specific death pathways, researchers can build a robust and reliable dataset. This comprehensive approach, grounded in sound experimental design and a deep understanding of the underlying biology, is essential for identifying the most promising candidates for further development in the fight against cancer. The ultimate goal is to generate a body of evidence that is not just a collection of data points, but a coherent and self-validating narrative of a compound's biological activity.
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Verifying the Unseen: A Comparative Guide to Cross-Referencing NMR Data for 4-Bromo-7-chloro-8-methylquinoline
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For complex heterocyclic systems like 4-Bromo-7-chloro-8-methylquinoline, a molecule of interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of characterization. However, the acquired spectral data, a series of peaks and splittings, is merely a chemical fingerprint. Its true value is unlocked through meticulous cross-referencing with established spectral databases. This guide provides a comprehensive comparison of available resources and methodologies for the confident structural verification of this compound, tailored for researchers, scientists, and drug development professionals.
The Rationale Behind Cross-Referencing: From Raw Data to Confirmed Structure
Obtaining a clean NMR spectrum is only the first step. The chemical shifts and coupling constants observed are highly sensitive to the electronic environment of each nucleus within the molecule. For a substituted quinoline like this compound, the interplay of electron-withdrawing (bromo and chloro) and electron-donating (methyl) groups creates a unique and complex spectral pattern. Cross-referencing this experimental data against public and commercial databases serves a dual purpose:
-
Structural Confirmation: Matching the experimental spectrum with a database entry for the same compound provides the highest level of confidence in the synthesized molecule's identity.
-
Predictive Analysis: In the absence of an exact match, comparing the data with spectra of structurally similar compounds allows for the prediction and assignment of chemical shifts, aiding in the manual interpretation of the spectrum.
This comparative approach is a self-validating system; any discrepancies between the experimental data and database entries necessitate a re-evaluation of the compound's structure or purity.
Acquiring High-Fidelity NMR Data: A Step-by-Step Protocol
The quality of the experimental data is the foundation of any reliable structural analysis. The following protocol outlines the key steps for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2] The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.[1]
-
Select a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for quinoline derivatives.[1][3] The choice of solvent can influence chemical shifts and should always be reported with the spectral data.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4]
-
To remove any particulate matter that could broaden spectral lines, filter the solution through a pipette plugged with glass wool directly into a standard 5 mm NMR tube.[1][4]
-
If not already present in the solvent, a small amount of an internal standard like tetramethylsilane (TMS) can be added to reference the chemical shifts to 0 ppm.[1]
-
-
Data Acquisition (¹H NMR):
-
Insert the NMR tube into a spinner and place it in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity, which enhances spectral resolution.[1]
-
Set the acquisition parameters, including a sufficient number of scans (typically 8-16 for ¹H NMR), appropriate spectral width, and a relaxation delay to allow for full magnetization recovery between pulses.[1]
-
Acquire the Free Induction Decay (FID).
-
Process the FID using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.[1]
-
-
Data Acquisition (¹³C NMR):
-
The procedure is similar to ¹H NMR, but typically requires a significantly larger number of scans due to the lower sensitivity of the ¹³C nucleus.
-
This meticulous approach ensures the acquisition of high-quality data, which is crucial for accurate comparison with database entries.
Navigating the Landscape of NMR Databases: A Comparative Analysis
With the experimental data in hand, the next critical step is to compare it against spectral databases. These resources vary in their scope, accessibility, and the type of data they house.
| Database | Accessibility | Data Type | Key Features | Ideal Use Case |
| Spectral Database for Organic Compounds (SDBS) [5] | Public | Experimental | A comprehensive, free database of ¹H and ¹³C NMR, MS, IR, and Raman spectra. | Initial, broad searches for experimental data on the target compound or close analogs. |
| PubChem [6] | Public | Predicted & Experimental (linked) | Primarily a compound database, but often links to spectral data in other resources. Provides computed properties and identifiers. | Finding compound information (CAS number, formula) and linking to other spectral data sources. |
| ChemicalBook [7] | Public | Experimental (for some compounds) | Offers some experimental spectra, including ¹H NMR, for a range of chemical compounds. | Quick check for available experimental spectra for commercially available compounds. |
| CAS SciFinderⁿ [8] | Commercial | Experimental & Predicted | An extensive, curated database of chemical information, including experimental and predicted NMR spectra.[8] Offers advanced search capabilities. | In-depth research and confident identification when public databases are insufficient. Access to a vast collection of predicted spectra is a key advantage.[8] |
| nmrshiftdb2 [9] | Public | Experimental & Predicted | A database for organic and organometallic compounds that allows for spectrum prediction.[9] | Predicting NMR spectra based on a proposed structure and comparing it with experimental data. |
| Natural Products Magnetic Resonance Database (NP-MRD) [10] | Public | Experimental & Predicted | A rapidly growing resource for NMR data of natural products.[10] | Relevant for researchers working with natural product derivatives or seeking to compare with a diverse set of complex molecules. |
Table 1. Comparison of Key NMR Databases for Structural Elucidation.
The Cross-Referencing Workflow: A Visual Guide
The process of cross-referencing NMR data can be visualized as a systematic workflow. This ensures a thorough and logical approach to structural verification.
Figure 1. Workflow for cross-referencing NMR data of this compound.
Leveraging NMR Data Analysis Software
Modern NMR data analysis software plays a crucial role in streamlining the cross-referencing process. Packages like Mnova and TopSpin are widely used for processing and analyzing 1D and 2D NMR data.[11][12] These tools offer features such as:
-
Peak Picking and Integration: Automated and manual tools for accurate signal identification and quantification.
-
Multiplet Analysis: Assistance in deciphering complex splitting patterns.
-
Structure Assignment: Tools to assign specific protons and carbons to the corresponding signals in the spectrum.
-
Database Integration: Some software packages can directly interface with or search internal and external databases.
Advanced software like NMRium provides a web-based platform for visualizing, analyzing, and processing NMR spectra, further enhancing accessibility and collaboration.[13]
Conclusion: A Multi-Faceted Approach to Structural Certainty
The structural verification of a novel compound like this compound is a critical checkpoint in the research and development pipeline. While direct experimental NMR data for this specific molecule may not be readily available in public domains, a robust strategy of acquiring high-quality experimental data and systematically cross-referencing it with a combination of public, commercial, and predictive databases provides a reliable path to structural confirmation. By employing the detailed protocols and comparative insights outlined in this guide, researchers can navigate the complexities of NMR data interpretation with confidence, ensuring the integrity and validity of their scientific findings.
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Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis - The Royal Society of Chemistry. Available from: [Link]
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This compound, min 96%, 1 gram - Aladdin Scientific. Available from: [Link]
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NMRium - The next-generation NMR software. Available from: [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. Available from: [Link]
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AIST:Spectral Database for Organic Compounds,SDBS. Available from: [Link]
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NMR Sample Preparation: The Complete Guide - Organomation. Available from: [Link]
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Mnova NMR Software for 1D and 2D NMR Data - Mestrelab Research. Available from: [Link]
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Databases and Software for NMR-Based Metabolomics - PMC - NIH. Available from: [Link]
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7-Bromo-4-chloro-8-methylquinoline-3-carbonitrile | C11H6BrClN2 - PubChem. Available from: [Link]
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available from: [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. Available from: [Link]
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Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. Available from: [Link]
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(PDF) Synthesis of novel cyano quinoline derivatives suplemantary - ResearchGate. Available from: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. Available from: [Link]
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The Strategic Advantage of 4-Bromo-7-chloro-8-methylquinoline in Modern Drug Discovery: A Comparative Guide for Synthetic Intermediates
In the landscape of contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation, the choice of synthetic intermediates is a critical determinant of a program's success. The quinoline scaffold, a privileged structure in medicinal chemistry, continues to yield novel therapeutic agents.[1] Within this class, 4-Bromo-7-chloro-8-methylquinoline has emerged as a particularly advantageous building block. This guide provides an in-depth technical comparison of this intermediate, elucidating its strategic importance and providing a framework for its synthetic application.
The Quinoline Core: A Foundation for Therapeutic Innovation
Quinoline and its derivatives are integral to a vast number of pharmaceuticals, owing to their ability to interact with a wide range of biological targets.[1] Their applications span from anticancer and antimalarial agents to kinase inhibitors. The versatility of the quinoline ring system allows for fine-tuning of its pharmacological properties through the introduction of various substituents.
This compound: A Tailored Intermediate for Targeted Protein Degradation
The primary advantage of this compound lies in its role as a precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. This intermediate is particularly well-suited for constructing the target-binding moiety of a PROTAC.
The strategic placement of the substituents on the quinoline ring offers distinct advantages:
-
The 4-Bromo Group: A Versatile Handle for Linker Attachment. The bromine atom at the 4-position is the cornerstone of this intermediate's utility. It serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[2][3] This allows for the straightforward and modular attachment of the linker, which connects the quinoline moiety to the E3 ligase ligand. The reactivity of the C-Br bond is optimal for these transformations, providing high yields and functional group tolerance.[4]
-
The 7-Chloro and 8-Methyl Groups: Modulators of Target Affinity and Selectivity. The chloro and methyl groups at the 7 and 8-positions play a crucial role in fine-tuning the binding affinity and selectivity of the resulting molecule for its target protein. In the context of kinase inhibitors, for example, these substituents can occupy specific pockets in the ATP-binding site, enhancing potency and influencing the kinase selectivity profile.[5][6] The 7-chloro group is a common feature in many quinoline-based drugs and is known to be optimal for certain biological activities.[7] The 8-methyl group can introduce steric constraints that favor binding to a specific protein conformation or prevent off-target interactions.[7]
A Plausible Synthetic Pathway
Experimental Protocol: A Proposed Synthesis
Step 1: Gould-Jacobs Reaction for the Synthesis of 7-Chloro-8-methyl-4-hydroxyquinoline
The synthesis commences with the Gould-Jacobs reaction, a classic method for constructing the 4-hydroxyquinoline core.[8][9]
-
Reaction: 3-Chloro-2-methylaniline is reacted with diethyl ethoxymethylenemalonate (DEEM).
-
Procedure:
-
A mixture of 3-chloro-2-methylaniline (1 equivalent) and DEEM (1.1 equivalents) is heated at 100-110 °C for 1-2 hours.
-
The resulting intermediate, a diethyl anilinomethylenemalonate, is then added to a high-boiling point solvent such as Dowtherm A and heated to approximately 250 °C to effect cyclization.
-
Upon cooling, the 4-hydroxyquinoline product precipitates and can be collected by filtration.
-
-
Causality: The initial condensation is a nucleophilic substitution of the ethoxy group of DEEM by the aniline. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution.
Step 2: Chlorination of the 4-Hydroxyquinoline
The 4-hydroxy group is then converted to a chloro group using a standard chlorinating agent.
-
Reaction: 7-Chloro-8-methyl-4-hydroxyquinoline is treated with phosphorus oxychloride (POCl₃).[10]
-
Procedure:
-
The 4-hydroxyquinoline from the previous step is suspended in an excess of POCl₃.
-
The mixture is heated to reflux (around 110 °C) for 2-4 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring onto crushed ice and then neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate solution).
-
The resulting precipitate, 4,7-dichloro-8-methylquinoline, is filtered, washed with water, and dried.
-
-
Causality: The hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group.[11] Extreme caution is required during the workup as the reaction with water is highly exothermic. The product is also susceptible to hydrolysis back to the starting material if the workup is not performed carefully.[12]
Step 3: Regioselective Bromination
The final step is the regioselective introduction of a bromine atom at the 4-position.
-
Reaction: 4,7-Dichloro-8-methylquinoline is brominated. A direct regioselective bromination at the 4-position of a 4-chloroquinoline is not a standard transformation. A more plausible route would involve a different synthetic strategy where the bromine is introduced earlier. However, for the purpose of illustrating a potential, albeit challenging, final step:
-
Alternative, more plausible synthetic sequence: A more likely successful route would involve the bromination of the 7-chloro-8-methyl-4-quinolone intermediate from Step 1 prior to chlorination.
-
Proposed Procedure (for bromination of the 4-quinolone):
-
7-Chloro-8-methyl-4-quinolone is dissolved in a suitable solvent like acetic acid.
-
A brominating agent such as N-bromosuccinimide (NBS) or bromine is added portion-wise at room temperature.
-
The reaction is stirred until completion (monitored by TLC).
-
The product is isolated by precipitation with water and filtration.
-
-
Causality: The electron-donating nature of the amide in the 4-quinolone ring directs electrophilic aromatic substitution. The regioselectivity of this step would need careful optimization to favor bromination at the desired position.
Comparative Analysis with Alternative Intermediates
The choice of this compound over other synthetic intermediates is dictated by the specific goals of the drug discovery program.
| Feature | This compound | Alternative 1: 4-Amino-7-chloro-8-methylquinoline | Alternative 2: 7-Chloro-8-methyl-4-quinolineboronic acid |
| Linker Attachment Chemistry | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Amide bond formation, reductive amination | Suzuki-Miyaura coupling (as the boronic acid component) |
| Versatility | High - compatible with a wide range of coupling partners. | Moderate - primarily for amide or amine linkages. | High - for Suzuki coupling, but the synthesis of the boronic acid can be challenging. |
| Reaction Conditions | Generally mild to moderate, well-established protocols. | Can require harsh conditions or protecting group strategies. | Often requires anhydrous conditions for preparation and storage. |
| Modulation of Properties | The 7-chloro and 8-methyl groups provide handles for tuning binding affinity and selectivity. | Similar modulation from the 7-chloro and 8-methyl groups. | Similar modulation from the 7-chloro and 8-methyl groups. |
The primary advantage of the 4-bromo derivative is the robustness and versatility of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry.[13]
Visualizing the Synthetic Strategy and Application
Synthetic Workflow
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- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) [pubmed.ncbi.nlm.nih.gov]
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A Head-to-Head Guide: Friedländer Synthesis as a Strategic Alternative to the Gould-Jacobs Reaction for Quinoline Scaffolds
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of pharmacologically active compounds. Its synthesis is a critical step in the discovery pipeline for new therapeutics, from antimalarials to kinase inhibitors. While several methods exist for constructing this privileged heterocycle, the Gould-Jacobs and Friedländer reactions are two of the most established.
This guide provides an in-depth, objective comparison of the Friedländer synthesis and the Gould-Jacobs reaction. Moving beyond a simple recitation of reaction steps, we will delve into the mechanistic underpinnings, practical advantages and limitations, and the strategic considerations that guide the choice of one method over the other in a modern drug development context.
The Gould-Jacobs Reaction: A Classic Route to 4-Hydroxyquinolines
First reported in 1939, the Gould-Jacobs reaction has long been a reliable method for the synthesis of 4-hydroxyquinoline derivatives.[1] The reaction proceeds in a series of steps, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[2] This is followed by a high-temperature intramolecular cyclization, subsequent saponification of the resulting ester, and finally, decarboxylation to yield the 4-quinolinone core.[2]
Mechanism of the Gould-Jacobs Reaction
The reaction is initiated by a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the malonate ester, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[1] The critical and often rate-limiting step is the thermal 6-electron electrocyclization, which requires significant energy input, typically temperatures above 250°C.[3]
Caption: Mechanism of the Gould-Jacobs Reaction.
Field Insights on Gould-Jacobs:
The primary strength of the Gould-Jacobs reaction lies in its use of readily available anilines as starting materials. However, its significant drawback is the harsh thermal condition required for cyclization. These high temperatures can lead to the degradation of sensitive functional groups and often result in lower yields if not carefully optimized.[3] Modern adaptations using microwave irradiation have shown to improve yields and dramatically shorten reaction times.[3] For instance, heating aniline and diethyl ethoxymethylenemalonate at 300°C for 10 minutes using microwave irradiation can yield the cyclized product in 37% yield, a significant improvement over traditional refluxing methods which can take several hours and result in low yields.[3]
The regioselectivity of the Gould-Jacobs reaction can also be a concern. When using asymmetrically substituted anilines, a mixture of regioisomers can be formed, complicating purification and reducing the yield of the desired product.[2]
The Friedländer Synthesis: A More Direct and Versatile Alternative
The Friedländer synthesis, first described in 1882, offers a more direct route to a wider variety of substituted quinolines.[4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as another ketone or aldehyde.[5] This reaction can be catalyzed by either acids or bases.[5]
Mechanism of the Friedländer Synthesis
Two primary mechanistic pathways are proposed for the Friedländer synthesis. The first involves an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclodehydration. The second pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol condensation and subsequent elimination.
Caption: General workflow of the Friedländer Synthesis.
Field Insights on Friedländer:
The key advantage of the Friedländer synthesis is its versatility and the potential for milder reaction conditions. A broad range of catalysts, including Brønsted and Lewis acids, as well as various bases, can be employed.[6] Modern protocols have introduced more environmentally friendly and efficient catalysts, such as iodine and p-toluenesulfonic acid, which can facilitate the reaction under solvent-free conditions.[4] This operational simplicity and adaptability make the Friedländer synthesis highly attractive for generating diverse libraries of quinoline derivatives.
However, the Friedländer synthesis is not without its challenges. The primary limitation is the availability of the requisite 2-aminoaryl aldehyde or ketone starting materials, which can be less accessible than the anilines used in the Gould-Jacobs reaction.[5] To circumvent this, one-pot procedures have been developed that involve the in situ reduction of the more readily available 2-nitroaryl carbonyl compounds, followed by the Friedländer condensation. These methods have demonstrated good to excellent yields (58-100%) and tolerate a wide array of functional groups.[7]
Regioselectivity can also be an issue with unsymmetrical ketones, potentially leading to a mixture of products.[4] However, strategies to control this have been developed, such as the introduction of a phosphoryl group on the α-carbon of the ketone or the use of specific amine catalysts or ionic liquids.[4]
Head-to-Head Comparison: Friedländer vs. Gould-Jacobs
| Feature | Gould-Jacobs Reaction | Friedländer Synthesis |
| Starting Materials | Anilines and alkoxymethylenemalonate esters | 2-Aminoaryl aldehydes/ketones and α-methylene carbonyl compounds |
| Primary Product Scope | 4-Hydroxyquinolines and their derivatives[1] | Broadly substituted quinolines[5] |
| Reaction Conditions | High temperatures (>250°C), often requiring high-boiling solvents or microwave heating[3] | Can be conducted under milder conditions with a wide variety of acid or base catalysts; solvent-free options available[4] |
| Key Advantages | Utilizes readily available anilines as starting materials | More direct route to diverse quinolines, operational simplicity, and milder condition options |
| Key Limitations | Harsh reaction conditions leading to potential product degradation; limited to 4-hydroxyquinoline products; regioselectivity issues with substituted anilines[2][3] | Availability of 2-aminoaryl carbonyl starting materials can be a bottleneck; regioselectivity issues with unsymmetrical ketones[4][5] |
| Typical Yields | Often moderate; can be improved with microwave heating (e.g., up to 47%)[3] | Generally good to excellent (e.g., 77-95% for specific examples)[5] |
Experimental Protocols
Representative Protocol for Gould-Jacobs Reaction (Microwave-Assisted)
This protocol is adapted from a demonstrated microwave-assisted synthesis.[3]
Materials:
-
Aniline (2.0 mmol)
-
Diethyl ethoxymethylenemalonate (6.0 mmol)
-
2.5 mL microwave vial with a magnetic stirring bar
-
Biotage® Initiator+ microwave synthesis system
-
Ice-cold acetonitrile
Procedure:
-
To a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).
-
Seal the vial and heat the mixture to 300°C in the microwave synthesis system for 10 minutes.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
A precipitate of the product should form. Filter the solid and wash it with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under vacuum. The isolated yield of the quinoline product is approximately 37%.[3]
Representative Protocol for Friedländer Synthesis (One-Pot from a 2-Nitrobenzaldehyde)
This protocol is based on a practical and scalable one-pot method.[7]
Materials:
-
o-Nitrobenzaldehyde (1.0 equiv)
-
Ketone (1.2 equiv)
-
Iron powder (4.0 equiv)
-
Aqueous hydrochloric acid (catalytic amount)
-
Potassium hydroxide
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend o-nitrobenzaldehyde and the desired ketone in ethanol.
-
Add iron powder and a catalytic amount of aqueous hydrochloric acid.
-
Heat the mixture to reflux and monitor the reduction of the nitro group by TLC.
-
Once the reduction is complete, add an aqueous solution of potassium hydroxide to catalyze the condensation.
-
Continue to reflux the mixture until the quinoline formation is complete, as monitored by TLC.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization. Yields for this one-pot procedure are reported to be in the range of 58-100%.[7]
Conclusion and Strategic Recommendations
The choice between the Friedländer synthesis and the Gould-Jacobs reaction is a strategic one, dictated by the desired substitution pattern of the target quinoline and the availability of starting materials.
Choose the Gould-Jacobs reaction when:
-
The target molecule is a 4-hydroxyquinoline derivative.
-
The corresponding aniline is readily available and more accessible than the 2-aminoaryl carbonyl compound.
-
The aniline substrate is not sensitive to high temperatures.
Choose the Friedländer synthesis when:
-
A diverse range of substitution patterns on the quinoline ring is desired, not limited to the 4-hydroxy position.
-
The corresponding 2-aminoaryl aldehyde or ketone is commercially available or can be readily synthesized.
-
Milder reaction conditions are necessary to preserve sensitive functional groups on the substrates.
-
A one-pot synthesis from a 2-nitroaryl carbonyl compound is a viable and efficient option.
In the context of drug discovery and development, where the rapid synthesis of diverse analogs is crucial for structure-activity relationship (SAR) studies, the Friedländer synthesis often emerges as the more versatile and strategically advantageous approach. Its flexibility in accommodating a wider range of carbonyl components and its amenability to milder, more functional-group-tolerant conditions make it a powerful tool for the modern medicinal chemist.
References
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
-
Wikipedia. (2023, December 2). Gould–Jacobs reaction. In Wikipedia. Retrieved January 26, 2026, from [Link]
- Bednarczyk, D., & Staszewska-Krajewska, O. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(23), 7174.
- Ghorbani-Vaghei, R., & Akbari-Dadamahaleh, S. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(1), 1-22.
- Li, A.-H., Beard, D. J., Coate, H., Honda, A., Kadalbajoo, M., Kleinberg, A., Laufer, R., Mulvihill, K. M., Nigro, A., Rastogi, P., Sherman, D., Siu, K. W., Steinig, A. G., Wang, T., Werner, D., Crew, A. P., & Mulvihill, M. J. (2010).
- Gedefaw, L., Kumar, A., & Singh, B. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 24963–24987.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
